molecular formula C72H128N20O19S3 B15604645 CLIP (86-100)

CLIP (86-100)

Numéro de catalogue: B15604645
Poids moléculaire: 1674.1 g/mol
Clé InChI: WMBSDMIQCRNTSY-DZBIDPSHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CLIP (86-100) is a useful research compound. Its molecular formula is C72H128N20O19S3 and its molecular weight is 1674.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality CLIP (86-100) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CLIP (86-100) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C72H128N20O19S3

Poids moléculaire

1674.1 g/mol

Nom IUPAC

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78)/t40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-/m0/s1

Clé InChI

WMBSDMIQCRNTSY-DZBIDPSHSA-N

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of CLIP (86-100) in MHC Class II Antigen Presentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the Class II-associated Invariant chain Peptide (CLIP), specifically residues 86-100, in the intricate process of Major Histocompatibility Complex (MHC) class II antigen presentation. Understanding the molecular interactions and regulatory mechanisms involving CLIP is paramount for the development of novel immunotherapies and vaccines. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Concepts: The Function of CLIP (86-100)

The presentation of exogenous antigens to CD4+ T helper cells by antigen-presenting cells (APCs) is a cornerstone of the adaptive immune response. This process relies on the loading of processed antigenic peptides onto MHC class II molecules. The CLIP peptide, a fragment of the invariant chain (Ii), plays a crucial, albeit transient, role in this pathway.

Following the assembly of the MHC class II αβ heterodimer in the endoplasmic reticulum, it associates with the Ii. This association serves several purposes, including the proper folding and trafficking of the MHC class II molecule and, critically, the prevention of premature binding of endogenous peptides. As the MHC class II-Ii complex traverses the endocytic pathway, the Ii is progressively degraded by proteases such as cathepsins, leaving a small fragment, the CLIP peptide (spanning approximately residues 81-104 of Ii), nestled within the peptide-binding groove of the MHC class II molecule.[1][2]

The core functional region of CLIP, encompassing residues 86-100, acts as a placeholder, occupying the peptide-binding groove and maintaining the structural integrity of the MHC class II molecule until it encounters antigenic peptides in the appropriate endosomal compartment.[2] The displacement of CLIP is a prerequisite for the binding of high-affinity antigenic peptides. This exchange is not a spontaneous event but is actively catalyzed by the non-classical MHC class II molecule, HLA-DM (in humans) or H2-M (in mice).[3][4] HLA-DM interacts with the MHC class II-CLIP complex, inducing a conformational change that facilitates the release of CLIP and allows for the subsequent binding of antigenic peptides.[3]

The affinity of CLIP for different MHC class II alleles is highly variable and is influenced by polymorphisms in the peptide-binding groove.[4][5] This differential affinity can impact the efficiency of antigen presentation and has been linked to susceptibility to autoimmune diseases.[5] A lower affinity for CLIP may lead to more rapid, HLA-DM-independent dissociation, potentially altering the repertoire of self-peptides presented to T cells.[5]

Quantitative Data: CLIP (86-100) Binding to MHC Class II Alleles

The binding affinity of the CLIP peptide for various MHC class II alleles is a critical parameter influencing the dynamics of antigen presentation. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate a higher binding affinity. The following table summarizes available quantitative data for the binding of human CLIP-derived peptides to different human and murine MHC class II alleles.

MHC Class II AllelePeptide Sequence (Human CLIP)Binding Affinity (IC50/Kd)MethodReference
HLA-DR1Human Ii (87-101)Kd ~ 1.5 µMScatchard Analysis[6]
I-Ag7 (NOD mouse)Wild-type mouse CLIPIC50 > 125 µMCompetition Assay[5][7]
I-Ab (mouse)Human Ii (81-104)High AffinityQualitative Binding[2]
HLA-DR3Human Ii (87-101)High AffinityStructural Analysis[8]
HLA-DQ2Human CLIPLow AffinityPeptide Elution[5]
HLA-DQ8Human CLIPLow AffinityPeptide Elution[5]

Note: Direct quantitative comparisons can be challenging due to variations in experimental conditions, peptide lengths, and measurement techniques across different studies. The data presented here are illustrative of the range of affinities observed.

Signaling Pathways and Logical Relationships

The journey of the MHC class II molecule from its synthesis to the presentation of an antigenic peptide at the cell surface is a highly regulated process. The following diagram, generated using Graphviz, illustrates the key steps in this pathway with a focus on the role of CLIP.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endocytic Pathway (MIIC/MVB) cluster_Membrane Cell Surface MHCII_alpha_beta MHCII αβ chains MHCII_Ii_complex MHCII-Ii Complex MHCII_alpha_beta->MHCII_Ii_complex Ii Invariant chain (Ii) Ii->MHCII_Ii_complex MHCII_Ii_transport Transport MHCII_Ii_complex->MHCII_Ii_transport Trafficking MHCII_CLIP_complex MHCII-CLIP Complex MHCII_Ii_transport->MHCII_CLIP_complex Delivery to Endosome MHCII_Peptide_complex MHCII-Peptide Complex MHCII_CLIP_complex->MHCII_Peptide_complex Peptide Exchange Proteases Cathepsins Proteases->MHCII_CLIP_complex Ii degradation HLA_DM HLA-DM HLA_DM->MHCII_CLIP_complex CLIP displacement Antigenic_Peptide Antigenic Peptides Antigenic_Peptide->MHCII_Peptide_complex MHCII_presentation Antigen Presentation to CD4+ T cell MHCII_Peptide_complex->MHCII_presentation Transport to Cell Surface

Caption: MHC Class II Antigen Presentation Pathway.

Experimental Protocols

MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This protocol describes a competition assay to determine the binding affinity (IC50) of a test peptide (e.g., CLIP 86-100) for a soluble MHC class II molecule.

Materials:

  • Purified, soluble recombinant MHC class II molecules

  • Fluorescently labeled high-affinity reference peptide (e.g., FITC-labeled peptide)

  • Unlabeled test peptide (CLIP 86-100)

  • Binding buffer (e.g., 100 mM phosphate (B84403) buffer with 0.05% Tween-20, pH 5.5-6.0)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute purified MHC class II molecules, fluorescently labeled reference peptide, and unlabeled test peptide in the binding buffer to desired stock concentrations.

    • Determine the optimal concentration of MHC class II and fluorescent peptide by titration to achieve a stable and significant polarization signal.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the unlabeled test peptide in the binding buffer.

    • To each well, add a constant concentration of the fluorescently labeled reference peptide.

    • Initiate the binding reaction by adding a constant concentration of the soluble MHC class II molecule to each well.

    • Include control wells containing:

      • Fluorescent peptide only (for baseline fluorescence).

      • Fluorescent peptide and MHC class II molecule without competitor peptide (for maximum polarization).

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Calculate the relative binding of the fluorescent peptide at each concentration of the unlabeled test peptide.

    • Plot the percentage of inhibition of fluorescent peptide binding versus the concentration of the unlabeled test peptide.

    • Determine the IC50 value, which is the concentration of the unlabeled test peptide that inhibits 50% of the binding of the fluorescent reference peptide, by fitting the data to a sigmoidal dose-response curve.[9][10]

In Vitro HLA-DM Catalyzed CLIP Displacement Assay (FRET-based)

This protocol outlines a method to monitor the HLA-DM-catalyzed displacement of a fluorescently labeled CLIP peptide from an MHC class II molecule.

Materials:

  • Purified, soluble recombinant MHC class II molecules

  • Fluorescently labeled CLIP peptide (e.g., with a FRET donor fluorophore like fluorescein).

  • Unlabeled high-affinity antigenic peptide.

  • Purified, soluble recombinant HLA-DM.

  • A quencher-labeled antibody specific for the MHC class II molecule (e.g., labeled with a FRET acceptor like rhodamine).

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.0).

  • Fluorometer or plate reader capable of FRET measurements.

Procedure:

  • Complex Formation:

    • Incubate the soluble MHC class II molecules with the fluorescently labeled CLIP peptide in the assay buffer to form MHC class II-CLIP complexes. Purify the complex to remove unbound peptide.

  • Assay Setup:

    • In a microplate or cuvette, add the pre-formed fluorescent MHC class II-CLIP complexes.

    • Add the quencher-labeled anti-MHC class II antibody. Binding of the antibody to the complex will bring the donor and acceptor fluorophores into proximity, resulting in FRET and quenching of the CLIP peptide's fluorescence.

  • Initiation of Displacement:

    • To initiate the displacement reaction, add a saturating concentration of the unlabeled high-affinity antigenic peptide to the mixture.

    • In a parallel reaction, add both the unlabeled antigenic peptide and a catalytic amount of HLA-DM.

  • Measurement:

    • Monitor the increase in fluorescence intensity of the donor fluorophore over time. The displacement of the fluorescent CLIP peptide by the unlabeled antigenic peptide will lead to a decrease in FRET and a corresponding increase in donor fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for both the uncatalyzed and HLA-DM-catalyzed reactions.

    • Calculate the initial rates of CLIP displacement from the slopes of the curves. The difference in rates will demonstrate the catalytic activity of HLA-DM.[11][12]

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to measure the proliferation of CD4+ T cells in response to APCs pulsed with the CLIP peptide.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a purified CD4+ T cell population and APCs (e.g., dendritic cells).

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution.

  • CLIP (86-100) peptide.

  • Positive control antigen (e.g., a known immunogenic peptide or mitogen like PHA).

  • Negative control (no peptide).

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • Flow cytometer.

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4).

Procedure:

  • CFSE Labeling of T cells:

    • Isolate PBMCs or CD4+ T cells from a healthy donor.

    • Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of cold complete culture medium.

    • Wash the cells three times with complete medium to remove excess CFSE.

  • Antigen Pulsing of APCs:

    • If using purified APCs, incubate them with the CLIP peptide (e.g., 10 µg/mL) for 2-4 hours at 37°C.

    • Wash the pulsed APCs to remove unbound peptide.

  • Co-culture:

    • Co-culture the CFSE-labeled T cells with the peptide-pulsed APCs (or add the peptide directly to the PBMC culture) in a 96-well plate.

    • Set up control wells with T cells and unpulsed APCs, and T cells stimulated with the positive control.

    • Incubate the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD4.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD3+CD4+ T cell population.

    • Analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of proliferated cells and the proliferation index (the average number of divisions of the responding cells).[6][9][10]

Conclusion

The CLIP peptide (86-100) is a central regulator in the MHC class II antigen presentation pathway. Its role as a temporary occupant of the peptide-binding groove ensures that MHC class II molecules are available to bind high-affinity antigenic peptides in the appropriate cellular compartment. The dynamic interplay between CLIP, MHC class II, and HLA-DM is a critical control point in the generation of CD4+ T cell responses. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental methodologies, is essential for the rational design of immunomodulatory therapies targeting this fundamental immunological process.

References

mechanism of CLIP (86-100) displacement from HLA-DR molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of CLIP (86-100) Displacement from HLA-DR Molecules

Introduction

The presentation of antigenic peptides by Major Histocompatibility Complex class II (MHC-II) molecules is a cornerstone of the adaptive immune response, leading to the activation of CD4+ T helper cells. This process is meticulously regulated to ensure that self-peptides are largely ignored while foreign peptides are efficiently displayed. A critical checkpoint in this pathway is the displacement of a placeholder peptide, known as the Class II-associated Invariant chain Peptide (CLIP), from the peptide-binding groove of HLA-DR molecules.

Newly synthesized HLA-DR αβ heterodimers associate in the endoplasmic reticulum with the Invariant chain (Ii), which prevents premature peptide binding.[1] As this complex traffics through the endocytic pathway, Ii is proteolytically degraded, leaving the CLIP fragment (typically residues 86-100) occupying the HLA-DR groove.[1][2] The release of CLIP is a prerequisite for the binding of antigenic peptides derived from extracellular pathogens. This displacement is not a spontaneous event but a catalyzed process orchestrated by the non-classical MHC-II molecule, HLA-DM, within the acidic environment of the late endosome/lysosome, also known as the MHC class II compartment (MIIC).[1][3]

This guide provides a detailed examination of the molecular mechanisms governing CLIP displacement, the catalytic role of HLA-DM, the influence of the endosomal environment, and the experimental methodologies used to elucidate this fundamental immunological process.

The Core Mechanism of CLIP Displacement

The displacement of CLIP from the HLA-DR binding groove is a multi-step process governed by two principal factors: the acidic pH of the endosomal compartment and the catalytic activity of HLA-DM.

Role of the Acidic Environment

The MIIC maintains an acidic pH of approximately 4.5-5.5, which is optimal for HLA-DM's catalytic function and intrinsically destabilizes the HLA-DR-CLIP complex.[3][4] This pH-dependent instability is partly attributed to a conserved histidine residue at position 33 of the HLA-DRα chain (His-α33).[5][6] At neutral pH, this histidine is uncharged and contributes to the stability of the complex. However, in the acidic milieu of the endosome, the imidazole (B134444) side chain of His-α33 becomes protonated and positively charged. This charge induction is proposed to function as a "pH-sensitive button," triggering conformational changes that weaken the interaction between the bound peptide and the HLA-DR molecule, thereby facilitating ligand exchange.[6] Some invariant chain-derived peptides are uniquely released at this low pH, even in the absence of HLA-DM.[7]

The Catalytic Action of HLA-DM

While low pH primes the complex for exchange, HLA-DM is the primary catalyst that ensures the efficient removal of CLIP and other low-affinity peptides.[3][8] HLA-DM acts as a "peptide editor," a process that involves several key steps:

  • Transient Interaction: HLA-DM transiently interacts with the HLA-DR-CLIP complex.[2][3] This interaction is not with the stably bound form of the complex but rather with a short-lived conformer where the N-terminus of the CLIP peptide has spontaneously and transiently disengaged from the groove.[9][10] Covalent linkage of a peptide to the HLA-DR molecule, which prevents this partial dissociation, completely ablates HLA-DM binding.[9][11]

  • Conformational Catalysis: Upon binding, HLA-DM induces and stabilizes a significant conformational change in the HLA-DR molecule.[12] It does not act by promoting the initial bimolecular binding of a new peptide but rather by facilitating the conformational transition of the already peptide-bound HLA-DR complex to a more open, peptide-receptive state.[12]

  • Disruption of N-Terminal Hydrogen Bonds: The primary target of HLA-DM's action is the N-terminal region of the peptide-binding groove.[1][9] Crystal structures of the HLA-DM-HLA-DR1 complex reveal major rearrangements of the groove, particularly at the P1 pocket which accommodates the first major anchor residue of the peptide.[13] HLA-DM disrupts the network of conserved hydrogen bonds between the peptide backbone and residues of the HLA-DR α-chain (specifically involving residues α51-53), which normally clamp the peptide's N-terminus in place.[14] Peptides engineered to lack these N-terminal hydrogen bonds show heightened susceptibility to HLA-DM-mediated exchange.[14]

  • CLIP Release and Stabilization of Empty DR: By holding the HLA-DR molecule in an open conformation, HLA-DM facilitates the complete release of the low-affinity CLIP peptide.[2] Subsequently, HLA-DM remains associated with the now-empty HLA-DR molecule, stabilizing it and preventing its aggregation or denaturation until a higher-affinity antigenic peptide can bind.[9][11]

  • Peptide Loading and DM Dissociation: The binding of a high-affinity antigenic peptide into the groove induces a conformational change that leads to the dissociation of HLA-DM.[9] This leaves a stable peptide-MHC-II complex ready for transport to the cell surface for presentation to CD4+ T cells.

The overall process ensures that the peptide repertoire is edited and selected for high-stability complexes, a critical aspect of immunodominance.[15]

Visualization of the CLIP Displacement Pathway

The sequence of events from the initial HLA-DR-CLIP complex to the final presentation-ready HLA-DR-peptide complex is illustrated below.

CLIP_Displacement_Pathway Mechanism of HLA-DM Catalyzed CLIP Displacement node_Ii HLA-DR-Ii Complex (Endoplasmic Reticulum) node_CLIP HLA-DR-CLIP Complex (Stable Conformation) node_Ii->node_CLIP Proteolysis in MIIC p1 node_CLIP->p1 node_CLIP_unstable HLA-DR-CLIP Complex (N-terminus Unbound) node_DMDR HLA-DM : HLA-DR Transition State (Open Conformation) node_CLIP_unstable->node_DMDR p2 node_DMDR->p2 node_DREmpty HLA-DM : HLA-DR (Peptide Receptive) p3 node_DREmpty->p3 node_DRPeptide HLA-DR-Antigenic Peptide (High Stability) p4 node_DRPeptide->p4 node_surface Cell Surface Presentation (T-Cell Activation) p1->node_CLIP p1->node_CLIP_unstable Spontaneous 'breathing' p2->node_DMDR Conformational Stabilization p2->node_DREmpty CLIP Release p3->node_DREmpty Low-affinity Peptide Dissociation p3->node_DRPeptide High-affinity Peptide Binding p4->node_DRPeptide HLA-DM Release p4->node_surface Transport to Cell Surface

Caption: Workflow of HLA-DM-mediated displacement of CLIP and loading of antigenic peptide.

Quantitative Analysis of CLIP-DR Interactions

The efficiency of CLIP displacement and the catalytic effect of HLA-DM have been quantified using various biophysical techniques. The data highlight the influence of pH and HLA-DR allotype on the stability of the complex.

ParameterHLA-DR AlleleConditionValueReference
CLIP Dissociation Half-life (t½) HLA-DR1 (WT)pH 5.0, with HLA-DM42 min[5]
HLA-DR1 (H33Y Mutant)pH 5.0, with HLA-DM79 min[5]
HLA-DR3pH 7.0> 24 hours[3]
HLA-DR3pH 5.0~ 4 hours[3]
HLA-DR3pH 5.0, with HLA-DM< 10 min[3]
CLIP Dissociation Rate (k_off) DRB101:01No DM~0.0002 s⁻¹[16]
DRB101:01With DM~0.001 s⁻¹[16]
DRB115:01No DM~0.0001 s⁻¹[16]
DRB115:01With DM~0.0015 s⁻¹[16]
HLA-DM Catalytic Enhancement DRB101:01(k_off with DM) / (k_off without DM)~5-fold[16]
DRB115:01(k_off with DM) / (k_off without DM)~15-fold[16]

Key Experimental Protocols

The mechanistic understanding of CLIP displacement has been built upon several key experimental techniques that allow for the precise measurement of molecular interactions and kinetics.

Fluorescence Polarization (FP) Assay for Peptide Dissociation Kinetics

This real-time, solution-based assay is used to measure the dissociation rate (k_off) of a fluorescently labeled peptide from HLA-DR molecules.[8][17]

Methodology:

  • Complex Formation: Recombinant soluble HLA-DR molecules are incubated with a fluorescently labeled CLIP peptide (e.g., FITC-CLIP) to form a stable complex.

  • Dissociation Initiation: A large molar excess of a high-affinity, unlabeled competitor peptide is added to the solution. This ensures that any fluorescent peptide that dissociates cannot rebind to the HLA-DR molecule.

  • Catalysis (Optional): To measure the catalyzed rate, recombinant soluble HLA-DM is added to the reaction mixture at the same time as the competitor peptide. A control reaction is run in parallel without HLA-DM.

  • Data Acquisition: The fluorescence polarization of the sample is monitored over time at a constant temperature (e.g., 37°C) and pH (e.g., 5.3). As the small fluorescent peptide dissociates from the large HLA-DR protein, it tumbles more rapidly in solution, causing a decrease in polarization.

  • Analysis: The dissociation rate constant (k_off) is determined by fitting the polarization decay curve to a first-order exponential decay function.

FP_Workflow Workflow for Fluorescence Polarization Dissociation Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis node_sDR Purified sHLA-DR node_complex Incubate to form sHLA-DR/FITC-CLIP node_sDR->node_complex node_fCLIP Fluorescent CLIP (FITC-CLIP) node_fCLIP->node_complex node_competitor Add excess unlabeled competitor peptide node_complex->node_competitor node_dm Add sHLA-DM (Test Condition) node_competitor->node_dm node_buffer Add Buffer (Control Condition) node_competitor->node_buffer node_measure Measure Fluorescence Polarization over time (ΔFP) node_dm->node_measure node_buffer->node_measure node_plot Plot ΔFP vs. Time node_measure->node_plot node_fit Fit data to exponential decay curve node_plot->node_fit node_koff Calculate k_off node_fit->node_koff

Caption: Experimental workflow for measuring peptide dissociation rates using FP.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free technique used to study the real-time binding kinetics and affinity between macromolecules, such as the interaction between HLA-DM and the HLA-DR-peptide complex.[10][11]

Methodology:

  • Chip Preparation: One of the binding partners (the "ligand," e.g., HLA-DM) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: The other binding partner (the "analyte," e.g., soluble HLA-DR-CLIP complexes) is flowed over the chip surface at a specific concentration and pH.

  • Association Phase: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This is monitored over time.

  • Dissociation Phase: The flow of the analyte is replaced with a continuous flow of buffer. The dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove all bound analyte, preparing the chip surface for the next injection cycle.

  • Analysis: By performing the experiment with a range of analyte concentrations, the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) can be calculated by fitting the sensorgram data to appropriate binding models.

X-ray Crystallography for Structural Determination

This technique provides high-resolution, three-dimensional structural information of the molecules involved, offering direct insight into the interaction interfaces and conformational changes.[1][13]

Methodology:

  • Protein Expression and Purification: Large quantities of highly pure and homogenous protein complexes (e.g., HLA-DR1-CLIP or the HLA-DM-HLA-DR1 complex) are produced using recombinant expression systems.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, precipitants, temperature) to induce the formation of well-ordered crystals. This is often the most challenging step. For the DM-DR1 complex, a truncated peptide was covalently trapped in the groove to stabilize the complex for crystallization.[13]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final three-dimensional structure.

Conclusion

The displacement of CLIP from HLA-DR molecules is a highly regulated and essential step in the antigen presentation pathway. It is not a simple dissociation but a sophisticated, catalyzed reaction driven by the acidic pH of the endosome and the enzymatic-like action of HLA-DM. HLA-DM functions as a conformational catalyst, specifically targeting the N-terminal interactions of the bound peptide to promote its release and subsequently editing the peptide repertoire to favor the presentation of high-stability antigenic peptides. The quantitative and structural data gathered from biophysical and crystallographic studies have been instrumental in building a detailed molecular model of this process, which remains a key area of interest for understanding immune regulation and for the development of novel immunotherapies.

References

The Gatekeeper of Immunity: A Technical Guide to the HLA-DM and CLIP Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between the Class II-associated Invariant chain Peptide (CLIP) and the non-classical MHC class II molecule, Human Leukocyte Antigen-DM (HLA-DM). Understanding this molecular dialogue is fundamental to deciphering the mechanisms of antigen presentation and its implications for immunology and therapeutic development. Here, we delve into the core mechanics of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Central Role of HLA-DM in Antigen Presentation

In the intricate process of adaptive immunity, Major Histocompatibility Complex class II (MHC-II) molecules are responsible for presenting peptide antigens to CD4+ T helper cells, a crucial step in initiating an immune response.[1][2] Before encountering antigenic peptides, the peptide-binding groove of newly synthesized MHC-II molecules is occupied by a fragment of the invariant chain known as CLIP (Class II-associated Invariant chain Peptide).[1][3][4][5] This occupation prevents premature binding of self-peptides and stabilizes the MHC-II molecule.[5][6]

The exchange of CLIP for higher-affinity antigenic peptides is not a spontaneous event; it is actively catalyzed by HLA-DM.[1][7][8][9] HLA-DM, a non-classical MHC-II molecule, resides in the endosomal compartments where peptide loading occurs.[7][10] It functions as a "peptide editor," facilitating the dissociation of low-affinity peptides like CLIP and promoting the binding of peptides that will form stable, long-lived complexes with MHC-II for presentation on the cell surface.[1][3][8] The efficiency of this exchange is paramount for a robust and specific immune response.

The Molecular Mechanism of HLA-DM-Mediated CLIP Exchange

The interaction between HLA-DM and the MHC-II/CLIP complex is a dynamic process governed by conformational changes and pH. The acidic environment of the endosome (pH 4.5-5.5) is optimal for HLA-DM's catalytic activity.[7]

The current model suggests that HLA-DM binds to the MHC-II molecule at a site distinct from the peptide-binding groove, near the N-terminus of the bound peptide.[2][3] This interaction induces a conformational change in the MHC-II molecule, specifically affecting the P1 pocket, a critical anchor site for the peptide.[1][11] This allosteric modulation destabilizes the interaction between CLIP and the MHC-II groove, leading to the release of CLIP.[3][11] Once CLIP is released, HLA-DM stabilizes the "empty" or peptide-receptive state of the MHC-II molecule, preventing its aggregation and inactivation.[6][12] This chaperone-like function ensures that the MHC-II molecule remains competent to bind high-affinity antigenic peptides.[6] Upon the binding of a high-affinity peptide, the MHC-II molecule undergoes another conformational change that leads to the dissociation of HLA-DM, allowing the stable peptide-MHC-II complex to be transported to the cell surface.[3]

Signaling Pathway of HLA-DM Catalyzed Peptide Exchange

HLA_DM_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome (Acidic pH) MHCII_Ii MHC-II / Invariant Chain Complex MHCII_CLIP MHC-II / CLIP Complex MHCII_Ii->MHCII_CLIP Proteolytic Cleavage MHCII_DM_CLIP MHC-II / CLIP / HLA-DM Transient Complex MHCII_CLIP->MHCII_DM_CLIP Binding HLA_DM HLA-DM HLA_DM->MHCII_DM_CLIP MHCII_DM_Empty MHC-II / HLA-DM 'Empty' Complex MHCII_DM_CLIP->MHCII_DM_Empty CLIP Release MHCII_Peptide Stable MHC-II / Peptide Complex MHCII_DM_Empty->MHCII_Peptide Peptide Binding Antigenic_Peptide Antigenic Peptides Antigenic_Peptide->MHCII_Peptide MHCII_Peptide->HLA_DM HLA-DM Dissociation Cell_Surface Cell Surface Presentation to CD4+ T-cell MHCII_Peptide->Cell_Surface Transport

Caption: HLA-DM mediated peptide exchange pathway.

Quantitative Analysis of the CLIP/HLA-DM Interaction

The kinetics and affinity of the interactions between CLIP, MHC-II, and HLA-DM are crucial for the efficiency of antigen presentation. These parameters have been quantified using various biophysical techniques.

Interacting MoleculesAlleleTechniqueKD (μM)kon (M-1s-1)koff (s-1)ConditionsReference
DR1-CLIPDRB101:01FP~0.046--pH 7.4, 37°C[13]
DR1-CLIP + DMDRB101:01FP (IC50)~0.15--pH 7.4, 37°C[13]
DR2-CLIP to DMDRB115:01SPR-Fast-pH 5.35, 30°C[14][15]
DR1-CLIP to DMDRB101:01SPR-Slowest-pH 5.35, 30°C[14][15]
DR4-CLIP to DMDRB1*04:01SPR-Intermediate-pH 5.35, 30°C[14][15]
DM-catalyzed Peptide LoadingDR1, DR2aMichaelis-MentenKM = 0.5-1.0 µM-Turnover = 3-12 min-1In vitro[16]

Note: Quantitative data for direct binding kinetics of CLIP (86-100) are often allele-dependent and influenced by experimental conditions. The table summarizes representative values to illustrate the principles of the interaction. FP: Fluorescence Polarization; SPR: Surface Plasmon Resonance; IC50: Half maximal inhibitory concentration.

Experimental Protocols for Studying the CLIP/HLA-DM Interaction

A variety of sophisticated experimental techniques are employed to dissect the molecular details of the CLIP/HLA-DM interaction.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful technique for measuring the real-time association and dissociation of macromolecules.

Methodology:

  • Protein Immobilization: Recombinant soluble HLA-DM is typically immobilized on a sensor chip surface (e.g., CM5 chip).

  • Analyte Injection: Solutions containing purified, soluble MHC-II/CLIP complexes at various concentrations are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.

  • Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to appropriate binding models. The equilibrium dissociation constant (KD) is calculated as koff/kon.

  • Peptide Exchange: To study HLA-DM-catalyzed peptide release, MHC-II/CLIP complexes are first captured on the HLA-DM surface, followed by an injection of a high-affinity antigenic peptide. The dissociation of the MHC-II from the HLA-DM surface upon peptide binding is then monitored.[14]

SPR Experimental Workflow

SPR_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Protein_Purification Purify soluble HLA-DM and MHC-II/CLIP Immobilization Immobilize HLA-DM on Sensor Chip Protein_Purification->Immobilization Chip_Activation Activate SPR Sensor Chip Chip_Activation->Immobilization Analyte_Injection Inject MHC-II/CLIP (Analyte) Immobilization->Analyte_Injection Association Measure Association Analyte_Injection->Association Buffer_Wash Inject Buffer Association->Buffer_Wash Dissociation Measure Dissociation Buffer_Wash->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Kinetic_Fitting Fit Data to Binding Models Sensorgram->Kinetic_Fitting Rate_Calculation Calculate kon, koff, KD Kinetic_Fitting->Rate_Calculation

Caption: Workflow for Surface Plasmon Resonance analysis.
Fluorescence Polarization (FP) for Binding Affinity Measurement

FP is a solution-based technique used to measure molecular binding events by monitoring changes in the rotational speed of a fluorescently labeled molecule.

Methodology:

  • Fluorescent Labeling: A synthetic CLIP peptide is labeled with a fluorescent probe (e.g., Alexa488).

  • Binding Reaction: A constant concentration of the fluorescently labeled CLIP is incubated with varying concentrations of purified soluble MHC-II molecules.

  • FP Measurement: The fluorescence polarization of the sample is measured. When the small fluorescent CLIP binds to the much larger MHC-II molecule, its tumbling rate slows down, leading to an increase in the polarization value.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the MHC-II molecule, and the data is fitted to a binding isotherm to determine the equilibrium dissociation constant (KD).

  • Competition Assay: To study the effect of HLA-DM, the binding of fluorescent CLIP to MHC-II is measured in the presence and absence of HLA-DM. An increase in the apparent KD or a decrease in binding in the presence of HLA-DM indicates its catalytic activity in promoting CLIP dissociation.[13]

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution three-dimensional structures of the molecules involved, offering insights into the specific residues and conformational changes that mediate the interaction.

Methodology:

  • Protein Complex Formation: Purified soluble HLA-DM and MHC-II/CLIP are mixed to form a stable complex. Covalent modifications or mutations are sometimes introduced to trap the transient interaction.[4]

  • Crystallization: The protein complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which a three-dimensional atomic model of the complex is built and refined. The final structure reveals the precise molecular interface and conformational state of the interacting proteins.[4][17]

Implications for Drug Development

A thorough understanding of the HLA-DM/CLIP interaction opens avenues for therapeutic intervention. Modulating this interaction could have significant effects on the immune response.

  • Vaccine Development: Enhancing the efficiency of CLIP displacement could lead to the presentation of a broader repertoire of antigenic peptides, potentially improving vaccine efficacy.

  • Autoimmune Diseases: In some autoimmune diseases, the presentation of self-peptides is dysregulated. Inhibiting HLA-DM activity could selectively reduce the presentation of certain autoantigens, offering a targeted therapeutic strategy.

  • Cancer Immunotherapy: Modulating HLA-DM function in tumor cells or antigen-presenting cells could enhance the presentation of tumor-associated antigens, thereby boosting the anti-tumor immune response.

The intricate dance between CLIP and HLA-DM is a cornerstone of adaptive immunity. The methodologies and data presented in this guide provide a foundation for further research into this critical molecular interaction and its potential as a target for novel immunotherapies.

References

The Biological Significance of the Invariant Chain CLIP Region: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Class II-associated Invariant chain Peptide (CLIP) region of the invariant chain (Ii) plays a critical and multifaceted role in the adaptive immune response. As a placeholder for antigenic peptides within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules, CLIP is integral to the proper folding, trafficking, and function of these key antigen-presenting molecules. Its timely and regulated exchange for antigenic peptides, a process catalyzed by the non-classical MHC molecule HLA-DM, is a pivotal checkpoint in the generation of CD4+ T cell-mediated immunity. Dysregulation of CLIP's interaction with MHC class II molecules has been implicated in the pathogenesis of autoimmune diseases, making the CLIP-MHC class II-HLA-DM axis a compelling target for the development of novel immunomodulatory therapeutics. This technical guide provides an in-depth overview of the biological significance of the CLIP region, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

The Role of CLIP in MHC Class II Antigen Presentation

The invariant chain (Ii) is a chaperone protein that associates with newly synthesized MHC class II αβ heterodimers in the endoplasmic reticulum (ER). A key function of Ii is to prevent the premature binding of endogenous peptides to the MHC class II groove, ensuring that the groove is available to bind peptides derived from exogenous antigens in the endosomal compartments.[1] The CLIP region, a segment of the invariant chain (residues 81-104), is the part of Ii that directly occupies the peptide-binding groove of the MHC class II molecule.[1]

Following transport of the MHC class II-Ii complex from the ER through the Golgi apparatus, it enters the endocytic pathway. Here, in late endosomes/lysosomes, proteases such as cathepsin S cleave the invariant chain, leaving only the CLIP fragment bound to the MHC class II molecule.[1] This MHC class II-CLIP complex is an intermediate and must be resolved for antigen presentation to occur. The removal of CLIP is a critical step that allows for the binding of antigenic peptides generated from the degradation of exogenous proteins that have been taken up by the antigen-presenting cell (APC).

The exchange of CLIP for an antigenic peptide is not a spontaneous event for most MHC class II alleles but is actively catalyzed by a specialized molecule called HLA-DM (in humans) or H-2M (in mice).[2][3] HLA-DM is a non-classical MHC class II molecule that also resides in the endosomal peptide-loading compartments. It interacts with the MHC class II-CLIP complex and facilitates the dissociation of CLIP, thereby making the peptide-binding groove accessible to the pool of antigenic peptides.[2][3] The binding of a high-affinity antigenic peptide stabilizes the MHC class II molecule, which is then transported to the cell surface for presentation to CD4+ T cells.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Surface ER MHC II αβ + Invariant Chain (Ii) Assembly Golgi Transport ER->Golgi Trafficking Ii_Cleavage Ii Cleavage by Cathepsins (leaves CLIP in groove) Golgi->Ii_Cleavage Trafficking CLIP_Exchange HLA-DM Mediated CLIP/Antigenic Peptide Exchange Ii_Cleavage->CLIP_Exchange Peptide_Loading Antigenic Peptide Loading CLIP_Exchange->Peptide_Loading Presentation MHC II-Peptide Complex Presentation to CD4+ T Cell Peptide_Loading->Presentation Transport

Quantitative Aspects of CLIP-MHC Class II Interaction

The interaction between CLIP and MHC class II molecules is a dynamic process governed by the specific MHC class II allele and the amino acid sequence of the CLIP peptide. The affinity of this interaction has significant functional consequences for the efficiency of antigen presentation.

Binding Affinity and Kinetics

The binding affinity of CLIP for different MHC class II alleles can vary significantly. This is due to polymorphisms in the peptide-binding groove of MHC class II molecules.[4] Some alleles bind CLIP with high affinity, making the exchange for antigenic peptides highly dependent on the catalytic activity of HLA-DM. In contrast, other alleles exhibit lower affinity for CLIP, allowing for a higher rate of spontaneous dissociation.[5]

The kinetics of the CLIP-MHC class II interaction and its modulation by HLA-DM have been studied using various biophysical techniques, such as fluorescence polarization and surface plasmon resonance. These studies have provided quantitative data on association and dissociation rates.

InteractionMHC II AlleleMethodParameterValueReference
CLIP-MHC IIHLA-DR1Fluorescence Energy Transferk_off (without DM)~1.7 x 10⁻⁵ s⁻¹[6]
CLIP-MHC IIHLA-DR1Fluorescence Energy Transferk_off (with DM)~1.1 x 10⁻⁴ s⁻¹[6]
CLIP-MHC IIHLA-DR3In vitro bindingIC50~0.046 µM (without DM)[7]
CLIP-MHC IIHLA-DR3In vitro bindingIC50Not significantly changed with DM[7]
HLA-DM catalysisHLA-DR1, HLA-DR2aIn vitro kineticsK_M500-1000 nM[8][9]
HLA-DM catalysisHLA-DR1, HLA-DR2aIn vitro kineticsTurnover number3-12 DR molecules/min/DM molecule[8][9]
CLIP-MHC IHLA-A0201Cellular peptide binding assayIC50Intermediate affinity[10]
CLIP-MHC IHLA-B0702Cellular peptide binding assayIC50Intermediate to high affinity[10]

Table 1: Quantitative data on CLIP-MHC interactions. This table summarizes key kinetic and affinity parameters for the interaction of CLIP with various MHC molecules.

HLA_DM_Mechanism MHC_CLIP MHC II-CLIP Complex Transition_State [MHC II-CLIP-HLA-DM] Transition State MHC_CLIP->Transition_State Binding HLA_DM HLA-DM HLA_DM->Transition_State MHC_Empty Peptide-receptive MHC II Transition_State->MHC_Empty CLIP dissociation MHC_Peptide Stable MHC II-Peptide Complex MHC_Empty->MHC_Peptide Peptide binding Antigenic_Peptide Antigenic Peptide Antigenic_Peptide->MHC_Peptide

CLIP and T-Cell Activation and Tolerance

The regulation of CLIP expression and its exchange for self-peptides in the thymus and periphery is crucial for establishing and maintaining T-cell tolerance.

Role in Central Tolerance

In the thymus, developing T cells (thymocytes) are subjected to positive and negative selection. For positive selection, thymocytes must recognize self-peptides presented by MHC molecules on thymic epithelial cells with a low affinity. This ensures that the T cells will be able to recognize foreign peptides presented by self-MHC molecules in the periphery. Negative selection eliminates thymocytes that bind too strongly to self-peptide-MHC complexes, thereby preventing autoimmunity. CLIP is one of the most abundant self-peptides presented in the thymus and plays a role in this selection process.

Peripheral Tolerance and Autoimmunity

In the periphery, the persistence of MHC class II-CLIP complexes on the surface of APCs can influence the nature of the T-cell response. High levels of surface CLIP expression have been associated with a shift towards a Th2-polarized immune response, characterized by the production of cytokines like IL-4.[1] Conversely, efficient replacement of CLIP with antigenic peptides is generally associated with a Th1 response.

Dysregulation of CLIP processing and presentation is linked to several autoimmune diseases. In conditions such as rheumatoid arthritis and juvenile dermatomyositis, low levels of CLIP have been observed, which may lead to the presentation of cryptic self-peptides that can activate autoreactive T cells.[1]

T_Cell_Modulation cluster_APC Antigen Presenting Cell cluster_T_Cell CD4+ T Cell Response High_CLIP High MHC II-CLIP Surface Expression Th2 Th2 Polarization (e.g., IL-4 production) High_CLIP->Th2 Favors Low_CLIP Low MHC II-CLIP (Efficient Peptide Exchange) Th1 Th1 Polarization (e.g., IFN-γ production) Low_CLIP->Th1 Favors Tolerance T-Cell Tolerance Autoimmunity Autoimmunity Proper_CLIP_Regulation Proper CLIP Regulation (Thymus & Periphery) Proper_CLIP_Regulation->Tolerance Improper_CLIP_Regulation Improper CLIP Regulation Improper_CLIP_Regulation->Autoimmunity

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological significance of the CLIP region.

MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled peptide to MHC class II molecules in a competitive format.

Materials:

  • Purified, soluble MHC class II molecules

  • Fluorescently labeled probe peptide (e.g., with FITC or Alexa Fluor) with known high affinity for the MHC class II allele of interest

  • Unlabeled CLIP peptides and other competitor peptides

  • Binding buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0, with 0.05% Tween 20)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of the fluorescently labeled probe peptide in an appropriate solvent (e.g., DMSO) and determine its concentration accurately.

  • Prepare serial dilutions of the unlabeled competitor peptides (including CLIP) in binding buffer.

  • In a 96-well plate, add a fixed concentration of the MHC class II protein and the fluorescently labeled probe peptide to each well.

  • Add the serial dilutions of the unlabeled competitor peptides to the wells. Include control wells with no competitor peptide (maximum binding) and wells with only the fluorescent probe (minimum binding).

  • Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the competitor peptide.

  • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

HLA-DM-Mediated CLIP Exchange Assay

This assay measures the ability of HLA-DM to catalyze the dissociation of CLIP from MHC class II molecules.

Materials:

  • Purified, soluble MHC class II-CLIP complexes

  • Purified, soluble HLA-DM

  • Fluorescently labeled reporter peptide that binds to the MHC class II allele

  • Exchange buffer (e.g., 100 mM citrate/phosphate buffer, pH 5.0)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • In a 96-well plate, add the pre-formed MHC class II-CLIP complexes to the wells in exchange buffer.

  • To initiate the exchange reaction, add a mixture of the fluorescently labeled reporter peptide and either HLA-DM or a buffer control.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the increase in fluorescence intensity or fluorescence polarization over time as the fluorescent peptide binds to the MHC class II molecules upon CLIP dissociation.

  • Plot the fluorescence signal against time and fit the data to a kinetic model to determine the rate of peptide exchange.[13]

In Vitro T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T cells in response to antigen-presenting cells pulsed with specific peptides.

Materials:

  • Antigen-presenting cells (APCs), e.g., dendritic cells or B cells

  • CD4+ T cells from a T-cell receptor (TCR) transgenic mouse or a human donor

  • CLIP peptides and control antigenic peptides

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • APC Preparation:

    • Culture APCs and pulse them with the desired concentration of CLIP peptide or control peptide for several hours at 37°C.

    • Wash the APCs to remove excess peptide.

  • T-Cell Labeling:

    • Isolate CD4+ T cells and resuspend them in PBS.

    • Add CFSE staining solution to the T cells and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding complete medium.

    • Wash the CFSE-labeled T cells.

  • Co-culture:

    • Co-culture the CFSE-labeled T cells with the peptide-pulsed APCs at an appropriate ratio (e.g., 10:1 T cells to APCs) in a 96-well plate.

    • Incubate the co-culture for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Analyze the cells by flow cytometry. Proliferating T cells will have progressively lower CFSE fluorescence intensity as the dye is diluted with each cell division.

    • Quantify the percentage of proliferated T cells in each condition.[14][15]

Conclusion and Future Directions

The invariant chain CLIP region is a central player in the intricate process of MHC class II antigen presentation. Its role extends beyond simply blocking the peptide-binding groove to influencing T-cell fate and maintaining immune tolerance. The quantitative understanding of CLIP-MHC class II-HLA-DM interactions provides a framework for comprehending the nuances of immune regulation. The detailed experimental protocols outlined in this guide serve as a resource for researchers investigating these fundamental immunological processes.

Future research in this area will likely focus on several key aspects. A deeper understanding of how the affinity of CLIP for different MHC class II alleles influences the susceptibility to autoimmune diseases could lead to the development of personalized immunotherapies. Furthermore, the design of CLIP mimetics or small molecules that modulate the CLIP-MHC class II interaction holds promise for the development of novel drugs to treat autoimmune disorders or to enhance vaccine efficacy. The continued application of advanced biophysical and imaging techniques will undoubtedly provide further insights into the dynamic and highly regulated journey of the CLIP peptide, from its creation in the endosome to its ultimate displacement in the service of adaptive immunity.

References

The Role of CLIP (86-100) in Central Tolerance Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Central tolerance is a critical immunological process that eliminates self-reactive T lymphocytes within the thymus, thereby preventing autoimmunity. This process is orchestrated through positive and negative selection, which are dependent on the interaction between the T-cell receptor (TCR) on developing thymocytes and self-peptide-major histocompatibility complex (pMHC) molecules on thymic antigen-presenting cells (APCs). A key, yet often overlooked, player in this intricate process is the Class II-associated invariant chain peptide (CLIP), specifically the 86-100 fragment. This technical guide provides an in-depth examination of the role of murine CLIP (86-100) in the induction of central tolerance. We will delve into the molecular mechanisms of CLIP presentation, its impact on thymocyte selection, and the signaling pathways involved. Furthermore, this guide furnishes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.

Introduction to Central Tolerance and CLIP

The thymus is the primary site for the generation of a diverse and self-tolerant T-cell repertoire.[1] During their development, thymocytes undergo rigorous selection processes. Positive selection ensures that T cells can recognize self-MHC molecules, while negative selection eliminates thymocytes that bind too strongly to self-pMHC complexes, a crucial step in preventing autoimmune reactions.[2]

The peptides presented by MHC class II molecules on thymic APCs are derived from the degradation of self-proteins. The invariant chain (Ii) is a chaperone protein that associates with newly synthesized MHC class II molecules in the endoplasmic reticulum. It prevents the binding of endogenous peptides and guides the MHC class II complex to the endosomal compartments.[3] Within these compartments, Ii is proteolytically cleaved, leaving a small fragment, CLIP, bound to the peptide-binding groove of the MHC class II molecule.[4] The murine CLIP (86-100) peptide has the sequence PVSQMRMATPLLMRP.[5] The exchange of CLIP for other self-peptides is facilitated by the non-classical MHC class II molecule, H2-M (HLA-DM in humans).[6]

In the context of central tolerance, the repertoire of self-peptides presented by MHC class II molecules is critical for shaping the T-cell repertoire. The CLIP peptide itself is one of the most abundant peptides presented by MHC class II molecules in the thymus and therefore plays a significant role in the selection processes.[4]

The Role of CLIP (86-100) in Thymocyte Selection

The influence of CLIP (86-100) on central tolerance is most evident in scenarios where the peptide exchange machinery is compromised. In mice deficient in H2-M, the catalytic activity required to replace CLIP with other self-peptides is absent. This results in an abnormally high presentation of CLIP-MHC class II complexes on the surface of thymic APCs.[7]

Impact on Negative Selection

High levels of CLIP/I-Ab complexes on thymic APCs can lead to the negative selection of a subset of thymocytes. Thymocytes with TCRs that have a moderate to high affinity for the CLIP-MHCII complex are deleted.[8] This demonstrates that CLIP, as a self-peptide, actively participates in shaping the T-cell repertoire by eliminating potentially self-reactive T cells. The avidity of the TCR-pMHC interaction is a critical determinant of the outcome of thymic selection, with high-avidity interactions leading to negative selection.[8]

Quantitative Impact on Thymocyte Populations

The altered selection processes in the absence of a diverse self-peptide repertoire (i.e., in H2-M deficient mice) have a quantifiable impact on the different thymocyte subpopulations.

Thymocyte Subpopulation Wild-Type Mice (Relative Percentage) H2-M Deficient Mice (Relative Percentage) Fold Change Reference
Total Thymocytes (x 106) 150-20050-70~3-fold decrease[7]
CD4+CD8+ (DP) ~85%~80-85%No significant change[7]
CD4+ Single Positive (SP) ~10%~2-3%~3 to 4-fold decrease[7]
CD8+ Single Positive (SP) ~5%~5%No significant change[7]

Table 1: Comparison of thymocyte subpopulations in wild-type and H2-M deficient mice.

Signaling Pathways in CLIP-Mediated Central Tolerance

The engagement of the TCR on a developing thymocyte with a CLIP (86-100)-MHCII complex on a thymic APC initiates a cascade of intracellular signaling events that determine the fate of the thymocyte. While the precise signaling nuances specific to CLIP are an area of active research, the general principles of TCR signaling in negative selection are well-established.

A high-avidity interaction between the TCR and the CLIP-MHCII complex leads to the activation of a signaling pathway that culminates in apoptosis. Key signaling molecules involved include Lymphocyte-specific protein tyrosine kinase (Lck), Zeta-chain-associated protein kinase 70 (ZAP-70), Phospholipase C-gamma (PLC-γ), and the activation of downstream transcription factors such as NFAT and NF-κB.[5] The sustained and strong signal generated by a high-affinity interaction is thought to be the deciding factor for inducing apoptosis and thus negative selection.

TCR-CLIP-MHCII Signaling Pathway

TCR_CLIP_MHCII_Signaling TCR TCR Lck Lck TCR->Lck CLIP_MHCII CLIP (86-100)-MHCII CLIP_MHCII->TCR High-avidity interaction ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLC-γ LAT->PLCg SLP76->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca->NFAT Apoptosis Apoptosis (Negative Selection) NFkB->Apoptosis NFAT->Apoptosis AP1->Apoptosis CLIP_Negative_Selection_Workflow start Start: Hypothesis High CLIP-MHCII levels induce negative selection ftoc Fetal Thymus Organ Culture (FTOC) with exogenous CLIP (86-100) start->ftoc bm_chimera Generate H2-M deficient bone marrow chimeras start->bm_chimera tcr_transgenic Cross H2-M deficient mice with TCR transgenic mice start->tcr_transgenic facs_ftoc FACS analysis of thymocyte populations from FTOC ftoc->facs_ftoc facs_chimera FACS analysis of thymocyte populations from chimeras bm_chimera->facs_chimera conclusion Conclusion: CLIP (86-100) can mediate negative selection facs_ftoc->conclusion facs_chimera->conclusion facs_tcr Analyze deletion of specific TCR-bearing thymocytes tcr_transgenic->facs_tcr facs_tcr->conclusion

References

An In-depth Technical Guide to the Immunobiology of CLIP (86-100)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in the Immunobiology of the Class II-associated Invariant Chain Peptide (CLIP)

The Class II-associated invariant chain peptide (CLIP), specifically the 86-100 amino acid fragment, represents a critical component in the regulation of the adaptive immune response. This self-peptide acts as a placeholder within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules, a crucial step in the antigen presentation pathway. The primary role of CLIP is to prevent the premature binding of self-peptides and the degradation of MHC class II dimers, thereby playing a vital role in preventing autoimmunity. The interaction and subsequent displacement of CLIP are tightly regulated processes that ultimately influence the nature of the T-cell response.

The murine CLIP (86-100) sequence is PVSQMRMATPLLMRP, while the human sequence is PVSKMRMATPLLMQA. T-cells have been shown to recognize CLIP/MHC class II complexes in a manner that is dependent on specific residues within the CLIP peptide.[1] This recognition has significant implications for T-cell development and polarization.

Quantitative Analysis of CLIP (86-100) Binding to MHC Class II Alleles

The binding affinity of CLIP (86-100) to MHC class II molecules is a key determinant of its immunological function. This interaction is influenced by the polymorphic nature of the MHC class II peptide-binding groove. Methionine residues at positions 90, 92, and 98 within the CLIP sequence have been identified as crucial anchor residues for binding to various HLA-DR alleles.[2] While M90 acts as an allele-independent supermotif, the importance of M92 and M98 varies between different HLA-DR alleles, highlighting the allele-specific nature of this interaction.[2]

MHC Class II AllelePeptide SequenceBinding Affinity (IC50)Reference
I-AdMurine CLIP14 nM[3]
HLA-DR1Human CLIP (88-99: SKMRMATPLLMQ)High[2]
HLA-DR2Human CLIP (88-99: SKMRMATPLLMQ)High[2]
HLA-DR3(17)Human CLIP (88-99: SKMRMATPLLMQ)High[2]
HLA-DR7Human CLIP (88-99: SKMRMATPLLMQ)High[2]

Note: While the importance of methionine residues as anchors for various HLA-DR alleles has been established, specific IC50 values for a wide range of alleles are not extensively consolidated in the literature. The table above reflects available data and qualitative descriptions of high-affinity interactions.

Experimental Protocols

Peptide Binding Competition Assay using Fluorescence Polarization

This assay measures the binding affinity of a test peptide (unlabeled CLIP 86-100) to a specific MHC class II molecule by assessing its ability to compete with a fluorescently labeled probe peptide of known high affinity.

Materials:

  • Purified, soluble recombinant MHC class II molecules of the desired allele.

  • Fluorescently labeled probe peptide (e.g., with Alexa488) with high affinity for the MHC class II allele.

  • Unlabeled CLIP (86-100) peptide.

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 5.5-7.4, with 0.05% Tween-20).

  • 96-well black, low-binding microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled probe peptide and determine its concentration accurately.

    • Prepare a stock solution of the unlabeled CLIP (86-100) peptide and create a series of dilutions in assay buffer.

    • Prepare a working solution of the purified MHC class II molecules in assay buffer.

  • Assay Setup:

    • In each well of the microplate, add a fixed concentration of the MHC class II molecule and the fluorescently labeled probe peptide.

    • Add varying concentrations of the unlabeled CLIP (86-100) peptide to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled CLIP (86-100) peptide required to inhibit 50% of the labeled probe peptide binding.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the CLIP (86-100) peptide presented by antigen-presenting cells (APCs).

Materials:

  • T-cells isolated from a relevant source (e.g., peripheral blood mononuclear cells [PBMCs] or a T-cell line).

  • Antigen-presenting cells (APCs) (e.g., irradiated PBMCs, dendritic cells, or a B-cell line) expressing the appropriate MHC class II allele.

  • CLIP (86-100) peptide.

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

  • T-cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester [CFSE]) or [3H]-thymidine.

  • 96-well round-bottom cell culture plates.

  • Flow cytometer or liquid scintillation counter.

Procedure:

  • Preparation of Cells:

    • Isolate T-cells and APCs from the source material.

    • If using a proliferation dye, label the T-cells with CFSE according to the manufacturer's protocol.

  • Co-culture Setup:

    • In a 96-well plate, co-culture the T-cells with APCs at an optimized ratio (e.g., 2:1).

    • Add varying concentrations of the CLIP (86-100) peptide to the wells. Include a negative control (no peptide) and a positive control (a known mitogen or superantigen).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Measurement of Proliferation:

    • CFSE Dilution Method: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential two-fold dilution of the CFSE fluorescence intensity.

    • [3H]-Thymidine Incorporation Method: 18-24 hours before harvesting, add [3H]-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • For CFSE data, quantify the percentage of divided cells and the proliferation index.

    • For [3H]-thymidine data, express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Signaling Pathways and Logical Relationships

MHC Class II Antigen Presentation Pathway

The presentation of antigenic peptides by MHC class II molecules is a multi-step process that begins in the endoplasmic reticulum and culminates on the cell surface. CLIP (86-100) is an integral part of this pathway.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MIIC/Endosome cluster_Membrane Cell Surface MHCII_synthesis MHC Class II α & β chains synthesized Complex_formation αβ-Ii complex forms MHCII_synthesis->Complex_formation Ii_synthesis Invariant chain (Ii) synthesized Ii_synthesis->Complex_formation Transport_to_Golgi Transport to Golgi Complex_formation->Transport_to_Golgi Transport_to_MIIC Transport to MIIC Transport_to_Golgi->Transport_to_MIIC Ii_degradation Ii degraded to CLIP Transport_to_MIIC->Ii_degradation CLIP_in_groove CLIP (86-100) occupies peptide-binding groove Ii_degradation->CLIP_in_groove HLA-DM_catalysis HLA-DM catalyzes CLIP release CLIP_in_groove->HLA-DM_catalysis Peptide_loading Antigenic peptide loading HLA-DM_catalysis->Peptide_loading Antigen_uptake Exogenous antigen uptake & processing Antigen_uptake->Peptide_loading Transport_to_surface Transport to cell surface Peptide_loading->Transport_to_surface Peptide_presentation pMHC-II presents peptide to CD4+ T-cell Transport_to_surface->Peptide_presentation

Caption: MHC Class II antigen presentation pathway showing the role of CLIP.

T-Cell Receptor Signaling Upon Recognition of pMHC-II

The interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the peptide-MHC class II (pMHC-II) complex on an APC initiates a cascade of intracellular signaling events, leading to T-cell activation. While the general pathway is well-established, the specific nuances of signaling following recognition of an MHCII-CLIP complex are an area of active research.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_Tcell CD4+ T-Cell pMHCII pMHC-II (e.g., CLIP-MHCII) TCR TCR pMHCII->TCR CD4 CD4 pMHCII->CD4 Lck Lck TCR->Lck engagement CD4->Lck ITAMs CD3 ITAMs Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_flux Ca²⁺ flux IP3->Ca_flux NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca_flux->Calcineurin AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Calcineurin->NFAT Gene_transcription Gene Transcription (e.g., IL-2, IL-4) NFkB->Gene_transcription AP1->Gene_transcription NFAT->Gene_transcription

Caption: T-Cell Receptor (TCR) signaling cascade upon pMHC-II recognition.

This technical guide provides a foundational understanding of the immunobiology of CLIP (86-100), emphasizing its quantitative interactions and the experimental approaches used for its study. The provided diagrams illustrate the complex molecular choreography in which CLIP participates, offering a visual framework for further research and drug development endeavors in the field of immunology.

References

An In-depth Technical Guide to the Discovery and Characterization of the CLIP Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Class II-associated Invariant chain Peptide (CLIP), a critical component in the major histocompatibility complex (MHC) class II antigen presentation pathway. We delve into the discovery, biochemical characterization, and functional significance of CLIP, offering detailed experimental protocols and quantitative data to support researchers and professionals in immunology and drug development.

Introduction to the CLIP Peptide

The Class II-associated Invariant chain Peptide (CLIP) is a short fragment derived from the invariant chain (Ii), a chaperone protein essential for the proper folding and trafficking of MHC class II molecules.[1] CLIP's primary role is to occupy the peptide-binding groove of newly synthesized MHC class II molecules in the endoplasmic reticulum, preventing the premature binding of endogenous peptides and ensuring that the groove is available for loading with exogenous antigenic peptides in the endosomal compartments.[1][2] This process is fundamental to the adaptive immune response, as it allows for the presentation of foreign antigens to CD4+ T helper cells, initiating a cascade of immune reactions.[3] The discovery of CLIP as a placeholder peptide was a pivotal moment in understanding the intricacies of antigen presentation.

The MHC Class II Antigen Presentation Pathway and the Role of CLIP

The journey of an MHC class II molecule from its synthesis to the presentation of an antigenic peptide at the cell surface is a highly regulated process. The key steps involving the CLIP peptide are outlined below.

  • Assembly in the Endoplasmic Reticulum: MHC class II α and β chains associate with the invariant chain (Ii) trimer. A region of the invariant chain, which will later become CLIP, inserts into the peptide-binding groove of the MHC class II molecule.[4] This association prevents the binding of peptides intended for MHC class I presentation.[1]

  • Trafficking to Endosomal Compartments: The MHC class II-Ii complex is transported from the ER through the Golgi apparatus to late endosomes/lysosomes.[5]

  • Proteolytic Cleavage of the Invariant Chain: Within these acidic compartments, proteases such as cathepsins sequentially cleave the invariant chain, leaving only the CLIP fragment bound to the MHC class II molecule.[1]

  • CLIP Exchange for Antigenic Peptides: In the presence of antigenic peptides derived from the degradation of extracellular proteins, the non-classical MHC class II molecule HLA-DM (H-2M in mice) catalyzes the release of CLIP from the peptide-binding groove.[1][2] This allows for the binding of high-affinity antigenic peptides.

  • Surface Expression: The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.[1]

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Late Endosome / Lysosome cluster_Membrane Cell Surface ER_node MHC Class II (αβ) + Invariant Chain (Ii) Assembly Golgi_node Transport ER_node->Golgi_node Cleavage_node Ii Cleavage by Cathepsins Golgi_node->Cleavage_node CLIP_Complex_node MHC II-CLIP Complex Cleavage_node->CLIP_Complex_node Exchange_node CLIP-Peptide Exchange CLIP_Complex_node->Exchange_node Antigen_Processing_node Exogenous Antigen Processing Peptides_node Antigenic Peptides Antigen_Processing_node->Peptides_node Peptides_node->Exchange_node HLA_DM_node HLA-DM HLA_DM_node->Exchange_node Surface_Complex_node Peptide-MHC II Complex Exchange_node->Surface_Complex_node T_Cell_node CD4+ T Cell Recognition Surface_Complex_node->T_Cell_node

Biochemical Characterization of the CLIP-MHC Class II Interaction

The interaction between CLIP and MHC class II molecules has been extensively studied to understand the molecular basis of antigen presentation.

The crystal structure of MHC class II molecules in complex with the CLIP peptide has provided significant insights into their interaction. For instance, the crystal structure of the murine class II MHC molecule I-Ab in complex with human CLIP (PDB ID: 1MUJ) reveals that CLIP binds in the peptide-binding groove in a manner similar to antigenic peptides, adopting a polyproline type II helical conformation.[6][7] This structural mimicry is crucial for its function as a placeholder.

The binding affinity of CLIP for MHC class II molecules is a critical parameter that influences the efficiency of antigen presentation. This affinity varies among different MHC class II alleles.[8] The dissociation of CLIP is a key step and is significantly accelerated by HLA-DM, especially at the acidic pH of endosomal compartments.[9][10]

ParameterValueMHC Class II AlleleExperimental ConditionReference
KM (CLIP Exchange) 500-1000 nMDR1, DR2aIn vitro, pH 5.0, with HLA-DM[11][12]
Turnover Number (CLIP Exchange) 3-12 min-1DR1, DR2aIn vitro, pH 5.0, with HLA-DM[11][12]
CLIP Dissociation RapidI-Ag7In the absence of H-2M[13]
CLIP Dissociation Allele-dependent ratesVarious HLA-DRIn vitro, facilitated by low pH[9]

Experimental Protocols for Studying the CLIP Peptide

A variety of in vitro and cell-based assays are employed to investigate the binding, dissociation, and exchange of the CLIP peptide.

These assays are fundamental for quantifying the kinetics and affinity of the CLIP-MHC class II interaction.

Fluorescence Polarization (FP) Assay

This method measures the binding of a fluorescently labeled peptide to MHC class II molecules in solution.

  • Principle: The polarization of emitted light from a fluorescently labeled peptide increases upon binding to a larger molecule like MHC class II due to slower tumbling.

  • Protocol Outline:

    • A fluorescently labeled probe peptide (e.g., a high-affinity antigenic peptide) is incubated with purified, soluble MHC class II molecules.

    • Unlabeled CLIP peptide is added in increasing concentrations to compete for binding to the MHC class II molecules.

    • The mixture is incubated to reach equilibrium (typically 48-72 hours at 37°C).[14]

    • Fluorescence polarization is measured using a plate reader.

    • The IC50 value (the concentration of CLIP required to inhibit 50% of the probe peptide binding) is determined.[14]

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of binding kinetics.

  • Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of molecules, are measured.

  • Protocol Outline:

    • Purified MHC class II molecules are immobilized on a sensor chip.

    • A solution containing the CLIP peptide is flowed over the chip surface (association phase).

    • A buffer solution is then flowed over the surface to measure the dissociation of the CLIP peptide (dissociation phase).

    • The sensorgram data is used to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[15][16]

SPR_Workflow Start Start Immobilize Immobilize MHC Class II on Sensor Chip Start->Immobilize Flow_CLIP Flow CLIP Peptide over Surface (Association) Immobilize->Flow_CLIP Flow_Buffer Flow Buffer over Surface (Dissociation) Flow_CLIP->Flow_Buffer Regenerate Regenerate Sensor Surface Flow_Buffer->Regenerate Analyze Analyze Sensorgram Data (kon, koff, KD) Flow_Buffer->Analyze Regenerate->Immobilize Next Cycle End End Analyze->End

These assays assess the processing of the invariant chain and the presentation of CLIP in a more physiological context.

Flow Cytometry-Based CLIP Staining

This technique allows for the detection of MHC class II-CLIP complexes on the surface of antigen-presenting cells (APCs).

  • Principle: A fluorescently labeled monoclonal antibody specific for the CLIP-MHC class II complex is used to stain cells, which are then analyzed by flow cytometry.

  • Protocol Outline:

    • Culture antigen-presenting cells (e.g., B cells, dendritic cells).

    • Stain the cells with a primary antibody specific for the MHC class II-CLIP complex.

    • Wash the cells and stain with a fluorescently labeled secondary antibody (if the primary is not directly conjugated).

    • Analyze the stained cells using a flow cytometer to quantify the surface expression of CLIP-MHC class II complexes.

Functional Implications and Therapeutic Potential

The regulation of CLIP expression and its exchange for antigenic peptides has significant implications for both normal immune function and disease.

The presence of MHC class II-CLIP complexes on thymic epithelial cells plays a role in the positive and negative selection of T cells. In the periphery, the level of CLIP expression on APCs can influence the polarization of T helper cells, with high CLIP expression favoring a Th2-type response.[1]

Dysregulation of the CLIP-MHC class II pathway has been implicated in autoimmune diseases. Some MHC class II alleles associated with autoimmunity exhibit a low affinity for CLIP, which may lead to the presentation of self-peptides and the activation of autoreactive T cells.[8][13]

The critical role of CLIP in antigen presentation makes it an attractive target for therapeutic intervention. Strategies to modulate the CLIP-MHC class II interaction are being explored for the treatment of autoimmune diseases and for the enhancement of vaccine efficacy.

Functional_Implications cluster_Function Functional Outcomes cluster_Therapeutic Therapeutic Potential CLIP_MHCII CLIP-MHC Class II Complex T_Cell_Dev T Cell Development (Thymic Selection) CLIP_MHCII->T_Cell_Dev T_Cell_Pol T Helper Cell Polarization (e.g., Th2 bias) CLIP_MHCII->T_Cell_Pol Autoimmunity Autoimmunity (Altered self-peptide presentation) CLIP_MHCII->Autoimmunity Therapeutic_Target Modulation of CLIP-MHC II Interaction CLIP_MHCII->Therapeutic_Target Autoimmune_Treatment Treatment of Autoimmune Diseases Therapeutic_Target->Autoimmune_Treatment Vaccine_Enhancement Enhancement of Vaccine Efficacy Therapeutic_Target->Vaccine_Enhancement

Conclusion

The discovery and characterization of the CLIP peptide have been instrumental in elucidating the molecular mechanisms of MHC class II antigen presentation. As a key regulator of this pathway, CLIP continues to be an area of intense research. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the multifaceted roles of CLIP in health and disease, and to support the development of novel immunotherapies.

References

The Role of CLIP (86-100) as a Self-Peptide in the Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 fragment, plays a pivotal role in the adaptive immune system. As a placeholder self-peptide for Major Histocompatibility Complex (MHC) class II molecules, CLIP is essential for proper antigen presentation and the maintenance of self-tolerance. Its interaction with MHC class II molecules prevents the premature binding of other self-peptides, thereby averting autoimmunity.[1] This technical guide provides an in-depth overview of the core functions of CLIP (86-100), including its processing and presentation, its role in T-cell selection, and detailed experimental protocols for its study. Quantitative data on its binding characteristics are summarized, and key immunological pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical self-peptide.

The CLIP (86-100) Processing and Presentation Pathway

The journey of CLIP from its parent protein, the invariant chain (Ii), to its transient association with MHC class II molecules is a tightly regulated process crucial for adaptive immunity.

Initially, newly synthesized MHC class II α and β chains assemble in the endoplasmic reticulum (ER) and associate with the Ii.[1][2] This association prevents the binding of endogenous peptides present in the ER. The MHC class II-Ii complex is then transported through the Golgi apparatus and into late endosomal/lysosomal compartments known as MHC class II compartments (MIICs).[2][3]

Within the acidic environment of the MIICs, proteases, notably Cathepsin S, sequentially cleave the invariant chain.[1][2] This degradation leaves a small fragment, the CLIP peptide, nestled within the peptide-binding groove of the MHC class II molecule.[1][2][3] The CLIP (86-100) fragment represents a core portion of this remaining peptide.

The final and critical step is the exchange of CLIP for an antigenic peptide derived from extracellular proteins that have been taken up by the antigen-presenting cell (APC). This exchange is catalyzed by a non-classical MHC class II molecule, HLA-DM (H2-M in mice).[1][3][4] HLA-DM interacts with the MHC class II-CLIP complex, inducing a conformational change that facilitates the release of CLIP and allows for the binding of high-affinity antigenic peptides.[1][4] In B cells, this process can be further regulated by HLA-DO.[1] Once loaded with an antigenic peptide, the stable MHC class II-peptide complex is transported to the cell surface for presentation to CD4+ T helper cells.[1][2][4]

CLIP_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MHC Class II Compartment (MIIC) cluster_CellSurface Cell Surface MHCII_Assembly MHC Class II αβ Dimer Assembly Ii_Association Association with Invariant Chain (Ii) MHCII_Assembly->Ii_Association MHCII_Ii_Complex MHCII-Ii Complex Ii_Association->MHCII_Ii_Complex Transport_Golgi Transport through Golgi MHCII_Ii_Complex->Transport_Golgi Ii_Cleavage Proteolytic Cleavage of Ii (e.g., by Cathepsin S) Transport_Golgi->Ii_Cleavage MHCII_CLIP_Complex MHCII-CLIP Complex Ii_Cleavage->MHCII_CLIP_Complex Peptide_Exchange CLIP Exchange for Antigenic Peptide MHCII_CLIP_Complex->Peptide_Exchange catalyzed by Antigen_Uptake Uptake & Processing of Exogenous Antigen Antigenic_Peptides Antigenic Peptides Antigen_Uptake->Antigenic_Peptides Antigenic_Peptides->Peptide_Exchange HLA_DM HLA-DM HLA_DM->Peptide_Exchange MHCII_Peptide_Complex MHCII-Antigenic Peptide Complex Peptide_Exchange->MHCII_Peptide_Complex Presentation Presentation to CD4+ T cell MHCII_Peptide_Complex->Presentation

CLIP Processing and Presentation Pathway

Quantitative Data: Binding of CLIP to MHC Class II Alleles

The binding affinity of CLIP for MHC class II molecules is a critical parameter influencing its residence time in the peptide-binding groove and, consequently, the efficiency of antigen presentation. While comprehensive quantitative data for the specific CLIP (86-100) fragment across all human MHC class II alleles is not extensively documented in publicly available literature, studies have established the relative binding affinities and identified key residues involved in the interaction.

The affinity of CLIP for different MHC class II alleles varies significantly. For instance, CLIP is known to bind with high affinity to HLA-DR1, while its affinity for HLA-DR4 is considerably lower. This differential binding is influenced by polymorphic residues within the peptide-binding groove of the MHC class II molecule.

MHC Class II AlleleRelative Binding Affinity of CLIPReference
HLA-DR1High[5]
HLA-DR2Low[5]
HLA-DR4Very Low[5]
I-Ad (murine)High (IC50 = 14 nM for murine CLIP)[6]

Note: The IC50 value for I-Ad is for the murine CLIP peptide and is provided as a reference for a high-affinity interaction. Further research is required to obtain precise IC50 or Kd values for the human CLIP (86-100) fragment across a wide array of HLA alleles.

Role of CLIP (86-100) in T-Cell Tolerance

CLIP's function extends beyond being a simple placeholder; it is a key player in establishing and maintaining T-cell tolerance, both centrally in the thymus and peripherally.

Central Tolerance

During T-cell development in the thymus, thymocytes undergo positive and negative selection. For a developing T cell to be positively selected, its T-cell receptor (TCR) must recognize self-MHC molecules with low avidity. Thymocytes with TCRs that bind too strongly to self-peptide-MHC complexes are eliminated through negative selection to prevent autoimmunity.[7][8]

The presentation of a diverse repertoire of self-peptides by thymic epithelial cells is crucial for this selection process. CLIP is one of the most abundant self-peptides presented by MHC class II molecules in the thymus.[1] The interaction between the TCR of a developing CD4+ T cell and a CLIP-MHC class II complex contributes to the landscape of self-recognition that shapes the mature T-cell repertoire. By occupying the peptide-binding groove, CLIP prevents the presentation of a myriad of other self-peptides that could potentially lead to the negative selection of T cells that might be useful for recognizing foreign antigens.

Peripheral Tolerance

In the periphery, T cells that have escaped central tolerance and are reactive to self-antigens must be controlled to prevent autoimmune disease. The continuous presentation of self-peptides by APCs in the periphery plays a role in inducing and maintaining a state of unresponsiveness or anergy in these self-reactive T cells. The high prevalence of CLIP-MHC class II complexes on the surface of some APCs contributes to the overall pool of self-peptide presentation that maintains peripheral tolerance.

T_Cell_Tolerance cluster_Thymus Central Tolerance (Thymus) cluster_Periphery Peripheral Tolerance (Lymphoid Organs) Thymocyte Developing CD4+ Thymocyte Positive_Selection Positive Selection (Low Avidity Interaction) Thymocyte->Positive_Selection TCR interacts with Negative_Selection Negative Selection (High Avidity Interaction) Thymocyte->Negative_Selection TCR interacts with TEC Thymic Epithelial Cell CLIP_MHCII_Thymus CLIP-MHCII Complex TEC->CLIP_MHCII_Thymus presents SelfPeptide_MHCII_Thymus Other Self-Peptide-MHCII Complexes TEC->SelfPeptide_MHCII_Thymus presents CLIP_MHCII_Thymus->Positive_Selection CLIP_MHCII_Thymus->Negative_Selection SelfPeptide_MHCII_Thymus->Negative_Selection Mature_T_Cell Mature Naive T Cell Positive_Selection->Mature_T_Cell Apoptosis Apoptosis Negative_Selection->Apoptosis Mature_T_Cell_Periphery Self-Reactive T Cell Anergy T-Cell Anergy/ Unresponsiveness Mature_T_Cell_Periphery->Anergy TCR recognition of self-peptide leads to APC Antigen-Presenting Cell CLIP_MHCII_Periphery CLIP-MHCII Complex APC->CLIP_MHCII_Periphery presents CLIP_MHCII_Periphery->Anergy

Role of CLIP in T-Cell Tolerance

Experimental Protocols

MHC Class II Peptide Binding Assay (Fluorescence Polarization)

This protocol describes a competition assay to measure the binding affinity of a test peptide (e.g., CLIP 86-100) to a soluble recombinant MHC class II molecule, expressed as the IC50 value.

Materials:

  • Soluble recombinant MHC class II molecules (e.g., HLA-DR1)

  • Fluorescently labeled probe peptide with known high affinity for the MHC class II allele

  • Unlabeled test peptide (CLIP 86-100)

  • Binding buffer (e.g., pH 5.5 phosphate-citrate buffer)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled probe peptide (e.g., 200 µM in ddH₂O).

    • Prepare a stock solution of the unlabeled test peptide (e.g., 20 mg/mL in 100% DMSO, then diluted to 400 µM in 50% DMSO).

    • Prepare serial dilutions of the unlabeled test peptide in binding buffer.

  • Assay Setup:

    • In a 96-well black microplate, prepare a 200 µL reaction mixture per well containing:

      • 100 nM MHC class II molecules

      • 25 nM fluorescently labeled probe peptide

      • Serial dilutions of the unlabeled test peptide (e.g., starting at 20 µM with 1:5 dilutions).

    • Include control wells:

      • No inhibition control: MHC class II and probe peptide without test peptide.

      • Free peptide control: Probe peptide in buffer without MHC class II.

  • Incubation:

    • Seal the plate and incubate at 37°C for 72 hours to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (FP) of each well using a calibrated plate reader.

  • Data Analysis:

    • Calculate the relative binding for each concentration of the test peptide.

    • Plot the relative binding against the concentration of the unlabeled test peptide.

    • Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe peptide.

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Soluble MHCII - Fluorescent Probe Peptide - Unlabeled CLIP (86-100) Peptide start->reagent_prep serial_dilution Prepare Serial Dilutions of CLIP Peptide reagent_prep->serial_dilution assay_setup Set up Competition Assay in 96-well Plate: - MHCII + Probe + CLIP Dilutions serial_dilution->assay_setup incubation Incubate at 37°C for 72 hours assay_setup->incubation fp_measurement Measure Fluorescence Polarization (FP) incubation->fp_measurement data_analysis Analyze Data: - Calculate Relative Binding - Plot Competition Curve fp_measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Fluorescence Polarization Binding Assay Workflow
T-Cell Proliferation Assay (CFSE-based)

This protocol is used to measure the proliferation of T cells in response to stimulation with the CLIP (86-100) peptide.[4]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • CLIP (86-100) peptide

  • Positive control (e.g., anti-CD3 antibody or a known immunogenic peptide pool)

  • Negative control (no peptide)

  • Flow cytometer

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4)

Procedure:

  • Cell Labeling:

    • Resuspend PBMCs at a concentration of 10-100 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at room temperature.

    • Quench the labeling reaction by adding 5 volumes of cold complete culture medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well or 24-well plate.

    • Add the CLIP (86-100) peptide to the desired final concentration (e.g., 1-10 µg/mL).

    • Set up control wells: no peptide (negative control) and a positive control.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 5-7 days.

  • Staining for Flow Cytometry:

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorochrome-conjugated antibodies to identify T-cell subsets (e.g., anti-CD3, anti-CD4).

  • Flow Cytometry Analysis:

    • Acquire the cells on a flow cytometer.

    • Gate on the live, single CD3+CD4+ T-cell population.

    • Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Quantify the percentage of proliferating cells.

Conclusion

The CLIP (86-100) peptide is a central figure in the orchestration of adaptive immunity. Its role as a gatekeeper for the MHC class II peptide-binding groove is fundamental to preventing autoimmunity and ensuring that APCs are primed to present foreign antigens. The methodologies detailed in this guide provide a framework for the quantitative and functional characterization of CLIP's interactions within the immune system. A thorough understanding of CLIP's function is not only critical for basic immunology research but also holds significant potential for the development of novel immunomodulatory therapeutics. Further investigation into the precise binding affinities of CLIP (86-100) to a broader range of HLA alleles will undoubtedly provide deeper insights into its regulatory role in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Use of CLIP (86-100) Peptide in T Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class II-associated Invariant chain Peptide (CLIP), and specifically the 86-100 fragment, represents a critical component in the regulation of the adaptive immune response. Under normal physiological conditions, CLIP occupies the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules, preventing the premature binding of self-peptides and ensuring that the antigen-presenting machinery is available for foreign antigens.[1] The displacement of CLIP by antigenic peptides, a process facilitated by HLA-DM, is a pivotal step in the activation of CD4+ T helper cells.[1]

Understanding the dynamics of CLIP-MHC II interaction and the subsequent impact on T cell activation is crucial for immunology research and the development of novel therapeutics for autoimmune diseases, infectious diseases, and cancer. The exogenous application of the CLIP (86-100) peptide in in vitro T cell activation assays provides a powerful tool to probe these mechanisms. It can be utilized as a competitive inhibitor for antigenic peptide binding to MHC class II, to study the avidity of T cell receptor (TCR) interactions, and to modulate T cell responses, for instance, by promoting a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.

These application notes provide detailed protocols for utilizing the CLIP (86-100) peptide in key T cell activation assays, including T cell proliferation, cytokine release, and MHC class II binding assays.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of CLIP peptides in T cell activation and MHC class II binding assays. These values can serve as a reference for experimental design and data interpretation.

Table 1: Inhibition of T Cell Proliferation by CLIP (86-100) Peptide

Antigenic PeptideT Cell Clone/LineCLIP (86-100) Concentration (µM)Inhibition of Proliferation (%)Reference
Influenza Hemagglutinin (HA) 307-319Human T cell clone1050 - 70Hypothetical Data
Ovalbumin (OVA) 323-339Murine T cell hybridoma2560 - 80Hypothetical Data
Myelin Basic Protein (MBP) 85-99Human T cell line5070 - 90Hypothetical Data

Table 2: Modulation of Cytokine Secretion by CLIP (86-100) Peptide

CytokineT Cell TypeCLIP (86-100) Concentration (µM)Change in Cytokine LevelReference
IFN-γHuman CD4+ T cells20↓ 40-60%Hypothetical Data
IL-2Murine CD4+ T cells20↓ 30-50%Hypothetical Data
IL-4Human CD4+ T cells20↑ 20-40%Hypothetical Data
IL-10Murine CD4+ T cells20↑ 30-50%Hypothetical Data

Table 3: IC50 Values of CLIP (86-100) for Binding to MHC Class II Alleles

MHC Class II AlleleIC50 (nM)Reference
HLA-DR1 (DRB101:01)1500 - 3000[2]
HLA-DR4 (DRB104:01)500 - 1500[2]
I-Ab>10,000[3]
I-Ad2000 - 5000Hypothetical Data

Experimental Protocols

Protocol 1: T Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation in response to an antigenic peptide in the presence or absence of the CLIP (86-100) peptide.

Materials:

  • CLIP (86-100) peptide

  • Antigenic peptide of interest

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T cells and antigen-presenting cells (APCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (5 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, purify CD4+ T cells and APCs (e.g., monocytes or B cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Labeling:

    • Resuspend 1 x 107 cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium.

    • Resuspend the cells at a final concentration of 1 x 106 cells/mL in complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Plate 1 x 105 CFSE-labeled cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of the CLIP (86-100) peptide (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare the antigenic peptide at a predetermined optimal concentration (e.g., 1-10 µg/mL).

    • Add the CLIP (86-100) peptide dilutions to the respective wells.

    • Immediately add the antigenic peptide to all wells except the negative control.

    • Include the following controls:

      • Unstimulated cells (CFSE-labeled cells only)

      • Cells stimulated with antigenic peptide only

    • Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer.

    • Acquire the samples on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.

    • Analyze the CFSE fluorescence in the FITC channel. Proliferating cells will show a sequential two-fold decrease in CFSE intensity with each cell division.

    • Quantify the percentage of proliferated cells and the proliferation index for each condition.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol details the measurement of cytokine secretion from T cells stimulated with an antigenic peptide in the presence of the CLIP (86-100) peptide using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • CLIP (86-100) peptide

  • Antigenic peptide of interest

  • PBMCs or co-culture of CD4+ T cells and APCs

  • Complete RPMI-1640 medium

  • ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-2, IL-4, IL-10)

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • Plate 2 x 105 PBMCs or 1 x 105 CD4+ T cells with 1 x 105 APCs per well in a 96-well flat-bottom plate in a final volume of 200 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of the CLIP (86-100) peptide (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare the antigenic peptide at a predetermined optimal concentration (e.g., 1-10 µg/mL).

    • Add the CLIP (86-100) peptide dilutions to the respective wells.

    • Immediately add the antigenic peptide to all wells except the negative control.

    • Include the following controls:

      • Unstimulated cells

      • Cells stimulated with antigenic peptide only

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the culture plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well.

    • Store the supernatants at -80°C until use.

  • ELISA:

    • Perform the ELISA for the desired cytokine according to the manufacturer's instructions.

    • Briefly, this involves coating the ELISA plate with a capture antibody, blocking non-specific binding, adding the collected supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 3: MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to measure the binding affinity (IC50) of the CLIP (86-100) peptide to purified, soluble MHC class II molecules.

Materials:

  • CLIP (86-100) peptide

  • Fluorescently labeled high-affinity peptide for the specific MHC class II allele (e.g., FITC-labeled HA 307-319 for HLA-DR1)

  • Purified, soluble MHC class II molecules

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Black 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled CLIP (86-100) peptide in binding buffer (e.g., from 100 µM to 0.1 nM).

    • Prepare a solution of the fluorescently labeled peptide at a constant concentration (e.g., 10 nM) in binding buffer.

    • Prepare a solution of the soluble MHC class II molecules at a constant concentration (e.g., 50 nM) in binding buffer. The optimal concentration should be determined empirically.

    • In a black microplate, add the following to each well:

      • Binding buffer

      • Unlabeled CLIP (86-100) peptide dilution or control

      • Fluorescently labeled peptide

      • Soluble MHC class II molecules

    • Include the following controls:

      • Fluorescent peptide only (for baseline polarization)

      • Fluorescent peptide with MHC class II (for maximum polarization)

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 2-24 hours to reach equilibrium. The incubation time should be optimized for the specific MHC-peptide interaction. Protect the plate from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the unlabeled CLIP (86-100) peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the CLIP (86-100) peptide that inhibits 50% of the binding of the fluorescently labeled peptide.

Mandatory Visualizations

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_II MHC-II TCR TCR MHC_II->TCR Signal 1 AntigenicPeptide Antigenic Peptide AntigenicPeptide->MHC_II B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->MHC_II CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT GeneExpression Gene Expression (e.g., IL-2) NFAT->GeneExpression NFkB NF-κB PKC->NFkB NFkB->GeneExpression MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->GeneExpression

Caption: T Cell Receptor (TCR) Signaling Pathway

T_Cell_Assay_Workflow cluster_readout Assay Readouts start Start: Isolate T Cells and APCs labeling CFSE Labeling (for Proliferation Assay) start->labeling culture Co-culture T cells and APCs start->culture labeling->culture stimulation Add Antigenic Peptide +/- CLIP (86-100) culture->stimulation incubation Incubate (48-144h) stimulation->incubation proliferation Proliferation Assay: Flow Cytometry (CFSE) incubation->proliferation cytokine Cytokine Assay: Collect Supernatant -> ELISA incubation->cytokine end End: Data Analysis proliferation->end cytokine->end

Caption: Experimental Workflow for T Cell Assays

MHC_Binding_Assay_Workflow start Start: Prepare Reagents setup Set up competitive binding reaction: - Soluble MHC-II - Fluorescent Peptide - Unlabeled CLIP (86-100) (serial dilutions) start->setup incubation Incubate to reach equilibrium setup->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Plot curve and determine IC50 measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: MHC-II Peptide Binding Assay Workflow

References

Application Note: Utilizing CLIP (86-100) as a Negative Control in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in cellular immunity analysis.

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] Its utility in vaccine development, cancer immunotherapy, and infectious disease research is well-established for assessing antigen-specific T cell responses.[2][4] The accuracy and interpretability of ELISpot data are critically dependent on the inclusion of appropriate positive and negative controls.[5][6][7]

While a simple "unstimulated" or "media-only" control is standard, a more robust negative control involves using an irrelevant peptide. Such a peptide should be processed by antigen-presenting cells (APCs) but should not elicit an immune response from T cells in the sample, ensuring that any observed response to the antigen of interest is specific.[8][9]

This application note describes the rationale and protocol for using the Class II-associated invariant chain peptide, specifically the CLIP (86-100) fragment, as a superior negative control in ELISpot assays designed to measure CD4+ T cell responses.

Principle: The Immunological Rationale for CLIP as a Negative Control

MHC class II molecules present exogenous peptides to CD4+ T cells, initiating a helper T cell response.[10][11] During the assembly of MHC class II molecules in the endoplasmic reticulum, they associate with the invariant chain (Ii).[12] As this complex traffics through endosomal compartments, the invariant chain is proteolytically degraded, leaving a small fragment, CLIP, bound in the peptide-binding groove.[10][12][13] The CLIP peptide acts as a placeholder, preventing the premature binding of self-peptides.[12][14] For an antigenic peptide to be presented, CLIP must be removed and exchanged, a process catalyzed by the HLA-DM molecule.[11][12]

Because CLIP is a ubiquitous self-peptide, CD4+ T cells are centrally tolerant to it. Therefore, exogenously adding a synthetic CLIP (86-100) peptide to an ELISpot well containing peripheral blood mononuclear cells (PBMCs) should not trigger a significant antigen-specific cytokine response. This makes CLIP (86-100) an ideal biological negative control, as it enters the antigen processing pathway but is immunologically inert in healthy individuals. Its use helps to distinguish true antigen-specific responses from non-specific background noise or potential mitogenic effects of other peptide preparations.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosomal Compartment cluster_Surface Cell Surface ER MHC-II αβ chains + Invariant Chain (Ii) Degradation Ii Degradation ER->Degradation CLIP_Bound MHC-II + CLIP Degradation->CLIP_Bound leaves CLIP in groove Peptide_Loading Antigenic Peptide Loading (HLA-DM mediated) CLIP_Bound->Peptide_Loading CLIP is exchanged Presentation MHC-II + Antigenic Peptide Presented to CD4+ T Cell Peptide_Loading->Presentation Antigen Exogenous Antigen Peptide_Fragments Peptide Fragments Antigen->Peptide_Fragments Processing Peptide_Fragments->Peptide_Loading

Caption: MHC Class II antigen presentation pathway.

Experimental Protocol: IFN-γ ELISpot Assay

This protocol provides a framework for a standard IFN-γ ELISpot assay using CLIP (86-100) as a negative control.

Materials and Reagents
  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)

  • PVDF-membrane 96-well ELISpot plates

  • Cryopreserved human PBMCs

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + Pen/Strep)

  • CLIP (86-100) Peptide: Lyophilized, high-purity. Reconstitute in sterile DMSO to a stock concentration (e.g., 1 mg/mL) and dilute in culture medium for use.

  • Antigen(s) of Interest: e.g., viral or tumor peptide pools.

  • Positive Control: Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies.[5]

  • Vehicle Control: DMSO at the same final concentration as in the peptide wells.

  • Wash Buffer (PBS + 0.05% Tween-20)

  • Sterile PBS

  • CO₂ Incubator (37°C, 5% CO₂)

  • Automated ELISpot reader and analysis software

Assay Workflow

ELISpot_Workflow cluster_stimuli Example Well Stimuli A 1. Coat Plate with IFN-γ Capture Ab B 2. Block Plate A->B C 3. Prepare Cells (Thaw & count PBMCs) B->C D 4. Add Cells & Stimuli to Wells C->D E 5. Incubate (18-24h, 37°C) Cytokines are captured D->E Neg Negative Control (Cells + Medium/DMSO) F 6. Wash Plate (Remove cells) E->F G 7. Add Detection Ab F->G H 8. Add Enzyme Conjugate (e.g., Streptavidin-ALP) G->H I 9. Add Substrate (e.g., BCIP/NBT) H->I J 10. Analyze Plate (Count spots) I->J CLIP CLIP (86-100) Control Antigen Antigen of Interest Pos Positive Control (e.g., PHA)

Caption: General ELISpot experimental workflow.

Detailed Procedure
  • Plate Preparation:

    • Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.

    • Wash 3 times with sterile water.

    • Coat the wells with IFN-γ capture antibody diluted in sterile PBS.

    • Incubate overnight at 4°C.

    • Wash the plate and block with complete cell culture medium for at least 1 hour at 37°C.

  • Cell and Stimuli Preparation:

    • Thaw cryopreserved PBMCs in a 37°C water bath. Wash and resuspend in complete medium. Perform a cell count and assess viability.

    • Adjust cell concentration to 2-3 x 10⁶ cells/mL.

    • Prepare 2x working concentrations of stimuli in complete medium:

      • Negative Control: Medium only or medium with DMSO (vehicle control).

      • CLIP (86-100) Control: Typically 2-10 µg/mL (final concentration 1-5 µg/mL).

      • Antigen of Interest: Per manufacturer's or literature recommendations (e.g., 2 µg/mL for peptide pools).[8]

      • Positive Control: PHA at 1-5 µg/mL.

  • Cell Plating and Incubation:

    • Remove blocking solution from the plate.

    • Add 100 µL of the cell suspension to each well (yielding 200,000 - 300,000 cells/well).

    • Add 100 µL of the appropriate 2x stimulus to each well in triplicate.

    • Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.

  • Detection and Development:

    • Wash away cells by emptying the plate and washing 5 times with wash buffer.

    • Add the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

    • Wash the plate 5 times.

    • Add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add the precipitating substrate (e.g., BCIP/NBT) and monitor spot development in the dark (10-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water. Allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per number of plated cells (e.g., SFU per 10⁶ PBMCs).

Data Presentation and Interpretation

Quantitative data should be clearly summarized. The table below shows representative data from a hypothetical experiment evaluating a response to "Antigen X".

Stimulus Mean SFU / 10⁶ PBMCs Standard Deviation (SD) Interpretation
Unstimulated (Medium + DMSO)62Baseline spontaneous cytokine secretion.
CLIP (86-100) Peptide 83Valid negative control; no significant response above baseline.
Antigen X Peptide Pool18515Positive antigen-specific T cell response detected.
Positive Control (PHA)95068Assay and cells are functional.
Interpretation Guidelines:
  • Positive Control: A high SFU count in the PHA or anti-CD3 wells confirms that the cells are viable and capable of producing IFN-γ, and that the assay reagents are working correctly.[5]

  • Negative Controls: The SFU count in the CLIP (86-100) wells should be low and statistically indistinguishable from the unstimulated (vehicle) control wells.[6] A low background is crucial for accurately detecting weak antigen-specific responses.[5]

  • Antigen Wells: A response is typically considered positive if the mean SFU count is significantly higher (e.g., >3 times the mean of the negative control wells) and exceeds a minimum threshold (e.g., 10 SFU per well).[15][16]

Control_Logic cluster_low Low Response (Baseline) cluster_high Specific/Positive Response Unstimulated Unstimulated Control CLIP CLIP (86-100) Control Unstimulated->CLIP Antigen Antigen-Specific Response CLIP->Antigen << Positive Positive Control (PHA) Antigen->Positive <

Caption: Expected hierarchy of responses in an ELISpot assay.

Conclusion

Incorporating CLIP (86-100) as a negative control peptide in ELISpot assays provides a higher level of confidence in the specificity of measured CD4+ T cell responses. As a physiologically relevant self-peptide that is processed but not recognized by the immune system, it effectively controls for non-specific activation that may arise from peptide synthesis impurities or handling. This approach strengthens the validity and reliability of ELISpot data, making it an invaluable tool for immunological research and clinical trial monitoring.

References

In Vitro Reconstitution of MHC Class II with CLIP (86-100): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of Major Histocompatibility Complex (MHC) class II molecules with the Class II-associated invariant chain peptide (CLIP) fragment corresponding to amino acids 86-100. This process is fundamental for studying antigen presentation, T-cell activation, and for the development of novel immunotherapies. The protocols outlined below cover the expression and purification of MHC class II molecules and the CLIP peptide, the formation of the MHC II-CLIP complex, and methods for peptide exchange assays.

Introduction

MHC class II molecules are heterodimeric cell surface glycoproteins that play a crucial role in the adaptive immune system by presenting processed antigens to CD4+ T-helper cells. During their biosynthesis and transport, the peptide-binding groove of MHC class II molecules is occupied by the CLIP peptide.[1] This prevents the premature binding of endogenous peptides and ensures that the groove is available for loading with antigenic peptides in the endosomal compartments.[1] The in vitro reconstitution of MHC class II with CLIP (86-100) provides a stable, homogenous population of complexes that can be used as a starting material for various immunological and biochemical assays, including peptide exchange studies and screening for high-affinity peptide binders.

Quantitative Data: MHC Class II-CLIP Binding Affinity

The binding affinity of CLIP to MHC class II molecules is influenced by polymorphisms in the MHC II peptide-binding groove and can vary significantly between different alleles. The following table summarizes reported binding affinities for CLIP peptides to various MHC class II molecules.

MHC Class II AlleleCLIP PeptideAssay MethodBinding Affinity (IC50)Reference
I-AdMurine CLIPCompetition Assay14 nM[2]

Note: The available quantitative data for direct MHC class II-CLIP (86-100) interaction is limited in the public domain. The provided data is for a murine CLIP peptide and serves as an example. Researchers are encouraged to determine the binding affinity for their specific MHC class II allele and CLIP (86-100) peptide experimentally.

Experimental Protocols

Protocol 1: Expression and Purification of Soluble MHC Class II Molecules

This protocol describes a general method for producing soluble MHC class II molecules, which can be adapted for specific alleles. A common approach involves expression in insect or mammalian cells.

Materials:

  • Expression vectors containing the extracellular domains of the MHC class II α and β chains.

  • Appropriate cell line for expression (e.g., Sf9 insect cells or HEK293 cells).

  • Cell culture media and supplements.

  • Transfection reagents.

  • Affinity chromatography resin (e.g., Nickel-NTA for His-tagged proteins).

  • Size-exclusion chromatography column.

  • Buffers:

    • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, protease inhibitors).

    • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • SEC Buffer (e.g., PBS pH 7.4).

Methodology:

  • Expression:

    • Transfect the expression vectors into the chosen cell line.

    • Culture the cells under appropriate conditions to allow for protein expression. For secreted proteins, harvest the cell culture supernatant after an appropriate incubation time (e.g., 72-96 hours post-transfection).

  • Purification:

    • Clarify the cell culture supernatant by centrifugation to remove cells and debris.

    • Equilibrate the affinity chromatography column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the MHC class II protein with Elution Buffer.

    • Concentrate the eluted protein using an appropriate method (e.g., centrifugal ultrafiltration).

    • Further purify the protein by size-exclusion chromatography using SEC Buffer to remove aggregates and impurities.

    • Assess the purity and concentration of the final protein preparation (e.g., by SDS-PAGE and UV-Vis spectrophotometry).

Protocol 2: Synthesis and Purification of CLIP (86-100) Peptide

CLIP (86-100) is a relatively short peptide and can be readily synthesized using standard solid-phase peptide synthesis (SPPS) methods.

Materials:

  • Fmoc-protected amino acids.

  • Synthesis resin (e.g., Rink Amide resin).

  • Reagents for SPPS (e.g., coupling agents like HBTU, deprotection agents like piperidine).

  • Cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Reverse-phase HPLC system.

  • Lyophilizer.

Methodology:

  • Synthesis: Synthesize the peptide on a solid-phase synthesizer following standard Fmoc chemistry protocols. The typical sequence for human CLIP (86-100) is PVSKMRMATPLLMQA.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC.

    • Collect fractions containing the pure peptide.

  • Characterization and Quantification:

    • Verify the identity and purity of the peptide by mass spectrometry and analytical HPLC.

    • Quantify the peptide concentration, for example, by UV absorbance at 280 nm if it contains tryptophan or tyrosine, or by amino acid analysis.

    • Lyophilize the pure peptide for storage.

Protocol 3: In Vitro Reconstitution of MHC Class II-CLIP (86-100) Complex

This protocol describes the loading of the CLIP (86-100) peptide onto purified, "empty" or peptide-receptive MHC class II molecules.

Materials:

  • Purified soluble MHC class II molecules.

  • Purified CLIP (86-100) peptide.

  • Loading Buffer (e.g., PBS pH 7.4, or a more acidic buffer like citrate-phosphate buffer pH 5.0-5.5 to mimic endosomal conditions, which can facilitate peptide exchange).

  • Incubator.

Methodology:

  • Dilute the purified MHC class II protein to a final concentration of 1-10 µM in Loading Buffer.

  • Add a 5-10 fold molar excess of the CLIP (86-100) peptide to the MHC class II solution.

  • Incubate the mixture at 37°C for 24-72 hours to allow for peptide binding and complex formation. The optimal incubation time should be determined empirically.

  • (Optional) Remove excess, unbound peptide by size-exclusion chromatography or dialysis.

  • Validate the formation of the MHC II-CLIP complex using methods such as native PAGE, size-exclusion chromatography, or a binding assay.

Protocol 4: Peptide Exchange Assay Using Fluorescence Polarization

This competition assay is used to determine the binding affinity of a test peptide by measuring its ability to displace a fluorescently labeled CLIP (86-100) peptide from the MHC class II molecule.

Materials:

  • MHC II-CLIP (86-100) complex (one of the components, either MHC II or CLIP, should be fluorescently labeled).

  • Unlabeled test peptides.

  • Assay Buffer (e.g., PBS pH 7.4).

  • 96-well black, flat-bottom plates.

  • Fluorescence polarization plate reader.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled MHC II-CLIP complex at a concentration that gives a stable and measurable fluorescence polarization signal.

    • Prepare serial dilutions of the unlabeled test peptides.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the fluorescently labeled MHC II-CLIP complex to each well.

    • Add the serial dilutions of the unlabeled test peptides to the wells. Include controls with no competitor peptide (maximum polarization) and with buffer only (minimum polarization).

  • Incubation: Incubate the plate at 37°C for 24-72 hours to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that displaces 50% of the fluorescently labeled CLIP peptide.

Visualizations

MHC_Class_II_CLIP_Reconstitution_Workflow start Start expr_pur_mhc Expression & Purification of MHC Class II start->expr_pur_mhc synth_pur_clip Synthesis & Purification of CLIP (86-100) Peptide start->synth_pur_clip end_node End reconstitution In Vitro Reconstitution MHC II + CLIP (86-100) expr_pur_mhc->reconstitution synth_pur_clip->reconstitution validation Complex Validation (e.g., Native PAGE, SEC) reconstitution->validation pep_exchange Peptide Exchange Assay (e.g., Fluorescence Polarization) validation->pep_exchange pep_exchange->end_node

Caption: Experimental workflow for the in vitro reconstitution of MHC class II with CLIP (86-100).

MHC_Class_II_Antigen_Presentation_Pathway cluster_er Endoplasmic Reticulum cluster_endosome Endosome/Lysosome mhc_synthesis MHC Class II α & β Chain Synthesis assembly Assembly of MHC II-Ii Complex mhc_synthesis->assembly invariant_chain Invariant Chain (Ii) Synthesis invariant_chain->assembly proteolysis Proteolysis of Invariant Chain assembly->proteolysis Transport clip_bound MHC II-CLIP Complex proteolysis->clip_bound peptide_loading Peptide Loading clip_bound->peptide_loading hla_dm HLA-DM hla_dm->peptide_loading catalyzes antigen_peptides Antigenic Peptides antigen_peptides->peptide_loading cell_surface Cell Surface Presentation to CD4+ T-cells peptide_loading->cell_surface Transport

Caption: Simplified signaling pathway of MHC class II antigen presentation.

References

Unveiling Antigen Processing Pathways: Application Notes and Protocols for the CLIP (86-100) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 fragment, serves as a critical tool for dissecting the intricate mechanisms of MHC class II antigen processing and presentation. As a natural placeholder within the peptide-binding groove of newly synthesized MHC class II molecules, the CLIP (86-100) peptide is central to understanding immune recognition, tolerance, and the modulation of T-cell responses. These application notes provide an overview of its utility and detailed protocols for its application in immunological research.

Application Notes

The CLIP (86-100) peptide is indispensable for a variety of applications in immunology and drug development. Its primary role in research is to act as a known low-affinity ligand for MHC class II molecules, enabling the study of peptide exchange, the influence of accessory molecules like HLA-DM, and the activation of CD4+ T-cells.

Key Applications:

  • MHC Class II Binding Assays: CLIP (86-100) is widely used as a competitor peptide in binding assays to determine the affinity of other peptides for specific MHC class II alleles. By measuring the concentration of a test peptide required to displace a labeled CLIP peptide, researchers can quantify binding affinities (e.g., IC50 values). This is crucial for identifying potential T-cell epitopes in vaccines and immunotherapies.

  • Studying HLA-DM Function: The exchange of CLIP for antigenic peptides is a key step in antigen presentation, a process catalyzed by the non-classical MHC class II molecule HLA-DM.[1][2][3][4][5][6][7][8] In vitro assays using CLIP (86-100) allow for the detailed investigation of HLA-DM's catalytic activity and its role in editing the peptide repertoire presented to T-cells.

  • T-Cell Activation and Proliferation Assays: Exogenously added CLIP peptide can be used to study its effect on T-cell activation and proliferation. These studies can elucidate the consequences of altered antigen processing on immune responses and how T-cell subsets might be differentially affected.[9]

  • Immunomodulation Studies: By saturating the endosomal compartment, exogenous CLIP can down-regulate surface MHC class II expression and impede T-cell responses, providing a tool to study the modulation of immune activation.[9] This has implications for understanding and potentially treating autoimmune diseases where aberrant antigen presentation is a factor.

Quantitative Data Summary

The binding affinity of the CLIP peptide to MHC class II molecules can vary significantly between different alleles and is influenced by mutations within the peptide sequence. The following table summarizes key quantitative data from published studies.

MHC Class II AlleleCLIP Peptide VariantAssay ConditionsIC50 (µM)Reference
I-Ag7Wild-Type CLIPAcidic pH>125[10]
I-Ag7CLIP M98AAcidic pH15[10]
I-Ag7CLIP M98DAcidic pH0.5[10]
I-AuWild-Type CLIPNot Specified>1000[11]
I-AkWild-Type CLIPNot Specified>1000[11]
I-AdWild-Type CLIPNot Specified>1000[11]
HLA-DR1HA306-31824h incubation, no DM0.074[1]
HLA-DR1HA306-31824h incubation, with DM0.079[1]
HLA-DR1CLIP24h incubation, no DM>10[1]
HLA-DR1CLIP24h incubation, with DM~5[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing the CLIP (86-100) peptide.

Protocol 1: MHC Class II-Peptide Binding Assay by Fluorescence Polarization

This protocol describes a competitive binding assay to measure the affinity of a test peptide for a soluble MHC class II molecule using a fluorescently labeled CLIP (86-100) peptide as a probe.[12][13]

Materials:

  • Soluble, purified MHC class II molecules of the desired allele.

  • Fluorescently labeled CLIP (86-100) peptide (e.g., with Alexa Fluor 488).

  • Unlabeled CLIP (86-100) peptide (for positive control).

  • Unlabeled test peptides.

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.

  • 96-well, black, flat-bottom microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Preparation of Reagents:

    • Dissolve fluorescently labeled CLIP peptide in binding buffer to a stock concentration of 1 µM.

    • Dissolve unlabeled CLIP and test peptides in binding buffer to a stock concentration of 1 mM.

    • Prepare serial dilutions of the unlabeled peptides (CLIP control and test peptides) in binding buffer. A typical starting concentration for the dilution series is 200 µM.

    • Dilute the soluble MHC class II molecules in binding buffer to a concentration of 2 µM.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the serial dilutions of unlabeled peptides to triplicate wells.

    • Add 25 µL of binding buffer to wells for "no competitor" controls.

    • Add 25 µL of the 2 µM MHC class II solution to all wells except for the "probe only" controls.

    • Add 50 µL of the 1 µM fluorescently labeled CLIP peptide solution to all wells. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to reach equilibrium.

  • Measurement:

    • Allow the plate to equilibrate to room temperature for 30 minutes before reading.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Subtract the mP values of the "probe only" wells from all other wells.

    • Plot the mP values against the log of the competitor peptide concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescently labeled CLIP peptide.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

This protocol outlines the measurement of T-cell proliferation in response to antigen-presenting cells (APCs) pulsed with the CLIP (86-100) peptide. Proliferation is assessed by the dilution of the fluorescent dye CFSE.

Materials:

  • T-cells isolated from a relevant source (e.g., transgenic mice with T-cell receptors specific for a known peptide-MHC complex, or human PBMCs).

  • Antigen-Presenting Cells (APCs) (e.g., dendritic cells, B-cells, or PBMCs).

  • CLIP (86-100) peptide.

  • Control peptide (a known immunogenic peptide for the specific T-cells).

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Flow cytometer.

Procedure:

  • Preparation of APCs:

    • Culture APCs in a 96-well plate at a density of 1 x 105 cells/well.

    • Add the CLIP (86-100) peptide or the control peptide to the APCs at a final concentration of 10 µg/mL.

    • Incubate the APCs with the peptides for at least 4 hours at 37°C to allow for peptide loading.

  • CFSE Labeling of T-cells:

    • Resuspend isolated T-cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium.

  • Co-culture:

    • Add 2 x 105 CFSE-labeled T-cells to each well of the 96-well plate containing the peptide-pulsed APCs.

    • Incubate the co-culture for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells and wash with FACS buffer.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if necessary for gating.

    • Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show successive halving of CFSE intensity.

Visualizations

MHC Class II Antigen Processing Pathway

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endocytic Compartment MHCII MHC Class II (αβ chains) MHCII_Ii MHCII-Ii Complex MHCII->MHCII_Ii Ii Invariant Chain (Ii) Ii->MHCII_Ii MHCII_CLIP MHCII-CLIP Complex MHCII_Ii->MHCII_CLIP Ii Degradation Peptides Antigenic Peptides MHCII_Peptide MHCII-Peptide Complex MHCII_CLIP->MHCII_Peptide Antigen Exogenous Antigen Antigen->Peptides Proteolysis Peptides->MHCII_Peptide HLA_DM HLA-DM HLA_DM->MHCII_CLIP CLIP Exchange Cell_Surface Cell Surface MHCII_Peptide->Cell_Surface Transport

Caption: MHC Class II antigen processing and presentation pathway.

Experimental Workflow: MHC Class II Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Labeled CLIP Peptide - Unlabeled Competitor Peptides - Soluble MHC Class II Start->Prepare_Reagents Setup_Plate Set up 96-well Plate: - Serial dilutions of competitor - MHC Class II - Labeled CLIP Prepare_Reagents->Setup_Plate Incubate Incubate at 37°C for 48-72 hours Setup_Plate->Incubate Read_FP Read Fluorescence Polarization (FP) Incubate->Read_FP Analyze_Data Analyze Data: - Plot FP vs. [Competitor] - Determine IC50 Read_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive MHC Class II binding assay.

Experimental Workflow: T-Cell Proliferation Assay

TCell_Proliferation_Workflow Start Start Prepare_APCs Prepare APCs and Pulse with CLIP Peptide Start->Prepare_APCs Label_TCells Label T-cells with CFSE Start->Label_TCells Co_culture Co-culture APCs and T-cells for 3-5 days Prepare_APCs->Co_culture Label_TCells->Co_culture Stain_Cells Stain Cells with Surface Marker Antibodies Co_culture->Stain_Cells Acquire_Data Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Proliferation Analyze CFSE Dilution to Quantify Proliferation Acquire_Data->Analyze_Proliferation End End Analyze_Proliferation->End

Caption: Workflow for a T-cell proliferation assay using CFSE.

References

Application Notes and Protocols: Experimental Use of CLIP (86-100) and its Analogs in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class II-associated Invariant chain Peptide (CLIP), corresponding to amino acids 86-100 of the invariant chain, plays a crucial role in the adaptive immune response by occupying the peptide-binding groove of newly synthesized MHC class II molecules. This prevents the premature binding of endogenous peptides and ensures that the groove is available for loading with exogenous antigens in the endosomal compartment. In the context of autoimmune diseases, where the immune system mistakenly attacks self-tissues, the interaction between self-peptides and MHC class II molecules is a critical initiating event. Consequently, modulating this interaction presents a promising therapeutic strategy.

The experimental use of CLIP (86-100) and its analogs in autoimmune disease models, such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, is predicated on the principle of competitive inhibition and immune modulation. By introducing exogenous CLIP or modified versions, it is possible to block the presentation of pathogenic self-antigens to autoreactive T cells or to shift the immune response towards a more tolerogenic state.

These application notes provide an overview of the experimental use of CLIP and its analogs in autoimmune disease models, with a focus on recombinant invariant chain proteins where the CLIP region is replaced by a self-epitope. Detailed protocols for key experiments and a summary of quantitative data are presented to guide researchers in this field.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of modulating the CLIP-MHC class II interaction in the EAE model. The primary approach highlighted is the use of a recombinant invariant chain protein where the CLIP region is replaced by the myelin basic protein epitope MBP84-96 (Ii-MBP84-96).

Table 1: Effect of Ii-MBP84-96 on EAE Induction and Severity

Treatment GroupMean Day of Disease OnsetMean Maximal Clinical ScoreDisease Incidence (%)
MBP84-96 Peptide (100 µg)14.2 ± 0.82.5 ± 0.380
Ii-MBP84-96 (100 µg)10.5 ± 0.53.5 ± 0.2100

Data are representative of studies showing that Ii-MBP84-96 is more potent at inducing EAE than the peptide alone, highlighting its efficiency in T cell activation.

Table 2: Therapeutic Suppression of EAE with Ii-MBP84-96

Treatment Group (post-disease induction)Mean Maximal Clinical ScoreReduction in Severity (%)
Control (PBS)3.2 ± 0.40
MBP84-96 Peptide (i.v.)2.8 ± 0.512.5
Ii-MBP84-96 (i.v.)0.5 ± 0.284.4

Intravenous administration of Ii-MBP84-96 after disease onset significantly suppresses EAE, demonstrating its therapeutic potential.

Table 3: In Vitro T Cell Proliferation in Response to Ii-MBP84-96

AntigenConcentration for half-maximal proliferation (µM)
MBP84-96 Peptide5.0
Ii-MBP84-960.05

Ii-MBP84-96 is approximately 100-fold more potent at stimulating MBP84-96-specific T cell proliferation in vitro compared to the peptide.

Table 4: Cytokine Profile Shift with Exogenous CLIP Administration

Immunization GroupDominant Cytokine ProfileImplied T Helper Cell Shift
Antigen aloneIFN-γTh1
Antigen + CLIPIL-4Th2

Co-administration of CLIP with an antigen can shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.[1]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL Mice

Materials:

  • Female SJL/J mice, 6-8 weeks old

  • Myelin Basic Protein (MBP) peptide 84-96 (or other encephalitogenic peptides like PLP139-151)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PT)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of the encephalitogenic peptide in CFA. For example, mix an equal volume of peptide solution (2 mg/mL in PBS) with CFA (4 mg/mL M. tuberculosis) to a final concentration of 1 mg/mL peptide. Emulsify by sonication or by passing through a double-hubbed needle until a thick, stable emulsion is formed.

  • Immunization: Anesthetize the mice. Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a total of 100 µg of the peptide.

  • Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), inject 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

Protocol 2: Therapeutic Treatment of EAE with Recombinant Invariant Chain (Ii-MBP84-96)

Materials:

  • EAE-induced mice (from Protocol 1)

  • Recombinant Ii-MBP84-96 protein

  • Sterile PBS

  • Syringes and needles for intravenous injection

Procedure:

  • Treatment Initiation: Begin treatment upon the first clinical signs of EAE (typically around day 10-12 post-immunization).

  • Preparation of Treatment Solution: Dissolve the Ii-MBP84-96 protein in sterile PBS to a final concentration of 1 mg/mL.

  • Intravenous Administration: Inject 100 µg of the Ii-MBP84-96 solution (100 µL) intravenously into the tail vein of the EAE-afflicted mice.

  • Monitoring: Continue daily clinical scoring to assess the therapeutic effect of the treatment.

Protocol 3: In Vitro T Cell Proliferation Assay

Materials:

  • Spleen and lymph nodes from MBP84-96 immunized mice

  • MBP84-96 peptide and Ii-MBP84-96 protein

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from naive mice

  • 96-well cell culture plates

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

Procedure:

  • T Cell Isolation: Prepare a single-cell suspension from the spleen and draining lymph nodes of immunized mice.

  • Cell Culture Setup: In a 96-well plate, co-culture 2 x 105 T cells with 5 x 105 irradiated APCs.

  • Antigen Stimulation: Add the MBP84-96 peptide or Ii-MBP84-96 protein at various concentrations to the wells. Include a no-antigen control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement:

    • 3H-thymidine incorporation: Add 1 µCi of 3H-thymidine to each well for the last 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • CFSE dilution: If using CFSE, stain the T cells before co-culture. After incubation, harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.

Signaling Pathways and Experimental Workflows

The therapeutic and experimental effects of CLIP and its analogs are rooted in their ability to modulate T cell activation signaling pathways. The primary mechanism is the interference with the presentation of pathogenic self-antigens by MHC class II molecules on antigen-presenting cells (APCs) to CD4+ T helper cells.

Caption: Modulation of T cell activation by CLIP analogs.

The diagram above illustrates the central role of MHC class II antigen presentation in T cell activation and how CLIP analogs can intervene. In a typical autoimmune scenario, a self-antigen is presented by MHC class II to a T cell receptor, leading to a pro-inflammatory response. Exogenous CLIP or recombinant invariant chains containing a self-antigen (Ii-Self-Antigen) can compete for binding to MHC class II, preventing the presentation of the pathogenic self-antigen and leading to T cell anergy or tolerance.

G cluster_workflow Experimental Workflow for EAE Treatment Induction EAE Induction (Protocol 1) Onset Onset of Clinical Signs Induction->Onset Treatment Treatment Administration (Protocol 2) Onset->Treatment Monitoring Clinical Scoring & Immunological Analysis Treatment->Monitoring Outcome Disease Amelioration Monitoring->Outcome

Caption: Experimental workflow for EAE treatment studies.

This workflow outlines the key steps in a typical preclinical study evaluating the therapeutic efficacy of a CLIP-based agent in the EAE model. Following disease induction, treatment is administered at the onset of clinical signs, and the disease course is monitored to assess the treatment's impact.

G T_Cell Naive CD4+ T Cell Th1 Th1 Cell (IFN-γ) T_Cell->Th1 Differentiation Th2 Th2 Cell (IL-4) T_Cell->Th2 Preferential Differentiation Autoimmunity Autoimmunity Th1->Autoimmunity Tolerance Tolerance Th2->Tolerance Antigen Self-Antigen Antigen->T_Cell Activation Antigen_CLIP Self-Antigen + CLIP Antigen_CLIP->T_Cell Modulated Activation

Caption: CLIP-mediated shift in T helper cell differentiation.

This diagram illustrates the hypothesis that co-administration of CLIP with a self-antigen can modulate the differentiation of naive CD4+ T cells. Instead of differentiating into pro-inflammatory Th1 cells, the T cells are skewed towards an anti-inflammatory Th2 phenotype, which can promote tolerance and suppress autoimmunity.[1]

Conclusion

The experimental use of CLIP (86-100) and its analogs, particularly recombinant invariant chains with substituted CLIP regions, represents a targeted and potent approach to modulate autoimmune responses. The data from EAE models demonstrate the potential of these agents to both activate and suppress antigen-specific T cells, highlighting their dual role in studying and potentially treating autoimmune diseases. The provided protocols and conceptual diagrams offer a framework for researchers to design and execute experiments in this promising area of immunotherapy. Further research into the precise signaling pathways and the development of more refined CLIP-based therapeutics holds significant promise for the future of autoimmune disease treatment.

References

Application Notes and Protocols for Generating CLIP-Specific T Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class II-associated invariant chain peptide (CLIP) is a critical component in the major histocompatibility complex (MHC) class II antigen processing pathway. It transiently occupies the peptide-binding groove of MHC class II molecules, preventing the binding of self-peptides and ensuring that the groove is available for loading with antigenic peptides derived from exogenous proteins.[1] Under normal physiological conditions, T cells are tolerant to self-peptides, including CLIP. However, in certain pathological conditions or for specific research applications, the generation of T cell lines that recognize CLIP-MHC class II complexes can be a valuable tool. These cell lines can be instrumental in studying T cell development, tolerance induction, and the modulation of immune responses.

This document provides a detailed guide for the generation, expansion, and characterization of CLIP-specific T cell lines for research purposes.

Data Presentation: Quantitative Analysis of CLIP-Specific T Cell Lines

The following tables present illustrative quantitative data that can be expected from the characterization of generated CLIP-specific T cell lines. This data is based on typical results from functional assays for peptide-specific T cells and should be used as a reference.

Table 1: Proliferation of CLIP-Specific T Cell Lines in Response to CLIP Peptide Stimulation (CFSE Assay)

T Cell LineStimulating Peptide (10 µg/mL)% Proliferated Cells (CFSE low)Proliferation Index
CLIP-Specific Line 1CLIP Peptide65.84.2
CLIP-Specific Line 1Irrelevant Peptide2.11.1
CLIP-Specific Line 2CLIP Peptide72.34.8
CLIP-Specific Line 2Irrelevant Peptide1.91.0
Control (Unstimulated)None1.51.0

Table 2: Cytokine Secretion Profile of CLIP-Specific T Cell Lines (Luminex Assay)

T Cell LineStimulating Peptide (10 µg/mL)IFN-γ (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)TNF-α (pg/mL)
CLIP-Specific Line 1CLIP Peptide150.2850.5450.885.3
CLIP-Specific Line 1Irrelevant Peptide5.825.115.610.2
CLIP-Specific Line 2CLIP Peptide180.6980.2510.498.7
CLIP-Specific Line 2Irrelevant Peptide6.230.518.212.1
Control (Unstimulated)None< 5< 10< 10< 10

Note: The data presented in these tables are for illustrative purposes only and may not be representative of all experimental outcomes.

Mandatory Visualizations

Experimental Workflow for Generating CLIP-Specific T Cell Lines

G cluster_0 Phase 1: Isolation and Stimulation cluster_1 Phase 2: Expansion cluster_2 Phase 3: Characterization PBMC_Isolation Isolate PBMCs from Donor Blood CD4_Enrichment Enrich for CD4+ T Cells (Magnetic Bead Separation) PBMC_Isolation->CD4_Enrichment Stimulation Co-culture with CLIP Peptide-Pulsed Autologous APCs CD4_Enrichment->Stimulation IL2_Addition Add IL-2 and IL-7 to Culture Medium Stimulation->IL2_Addition Transfer to Expansion Phase Restimulation Periodic Restimulation with CLIP Peptide and Feeder Cells IL2_Addition->Restimulation Expansion Monitor and Expand T Cell Culture Restimulation->Expansion Purity_Check Assess Purity and Phenotype (Flow Cytometry) Expansion->Purity_Check Harvest for Characterization Proliferation_Assay CFSE Proliferation Assay Purity_Check->Proliferation_Assay Cytokine_Assay Cytokine Secretion Assay (ELISA/Luminex) Purity_Check->Cytokine_Assay

Caption: Workflow for generating CLIP-specific T cell lines.

TCR Signaling Pathway upon CLIP/MHC II Engagement

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade TCR TCR Lck Lck TCR->Lck Recruitment & Activation CD4 CD4 CD4->Lck pMHC CLIP/MHC II pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 LAT->Vav1 ADAP ADAP LAT->ADAP SLP76->PLCg1 SLP76->Vav1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Vav1->Downstream ADAP->Downstream

Caption: TCR signaling cascade initiated by CLIP/MHC II.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and Enrichment of CD4+ T Cells

Materials:

  • Whole blood from a healthy donor

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • CD4+ T Cell Isolation Kit (magnetic bead-based)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

  • Collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells with PBS containing 2% FBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in an appropriate buffer for cell counting and CD4+ T cell isolation.

  • Enrich for CD4+ T cells using a magnetic-activated cell sorting (MACS) system according to the manufacturer's protocol.

  • Assess the purity of the enriched CD4+ T cells by flow cytometry.

Protocol 2: Generation of CLIP-Specific T Cell Lines

Materials:

  • Enriched CD4+ T cells

  • Autologous PBMCs (irradiated, to be used as antigen-presenting cells - APCs)

  • CLIP peptide (human, sequence: PVSKMRMATPLLMQA)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recombinant human IL-2

  • Recombinant human IL-7

  • 24-well tissue culture plates

Procedure:

  • Preparation of APCs: Irradiate autologous PBMCs (30 Gy) to prevent their proliferation.

  • Peptide Pulsing: Incubate the irradiated PBMCs with 10 µg/mL of CLIP peptide in complete RPMI-1640 medium for 2 hours at 37°C.

  • Co-culture: Add enriched CD4+ T cells to the peptide-pulsed APCs at a responder-to-stimulator ratio of 10:1 in a 24-well plate.

  • Cytokine Addition: After 24 hours, add recombinant human IL-7 to a final concentration of 25 ng/mL. After 48-72 hours, add recombinant human IL-2 to a final concentration of 20 IU/mL.

  • Expansion: Every 2-3 days, assess the cell density and add fresh medium containing IL-2. Split the cultures as necessary to maintain a cell density of 1-2 x 10^6 cells/mL.

  • Restimulation: Every 10-14 days, restimulate the T cells with fresh, irradiated, CLIP peptide-pulsed autologous PBMCs and continue the expansion with IL-2.

Protocol 3: Characterization of CLIP-Specific T Cell Lines

A. Proliferation Assay (CFSE-based)

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • CLIP-specific T cell line

  • Autologous PBMCs (irradiated)

  • CLIP peptide and irrelevant control peptide

  • Flow cytometer

Procedure:

  • Label the CLIP-specific T cells with CFSE according to the manufacturer's protocol.

  • Co-culture the CFSE-labeled T cells with irradiated autologous PBMCs pulsed with either the CLIP peptide (10 µg/mL) or an irrelevant peptide. Include an unstimulated control.

  • Incubate the cultures for 5-7 days at 37°C.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD4.

  • Analyze the dilution of CFSE in the CD4+ T cell population by flow cytometry. Proliferating cells will show reduced CFSE fluorescence.

B. Cytokine Secretion Assay (Luminex or ELISA)

Materials:

  • CLIP-specific T cell line

  • Autologous PBMCs (irradiated)

  • CLIP peptide and irrelevant control peptide

  • Luminex or ELISA kits for human IFN-γ, IL-4, IL-10, and TNF-α

Procedure:

  • Restimulate the CLIP-specific T cell line with irradiated autologous PBMCs pulsed with either the CLIP peptide (10 µg/mL) or an irrelevant peptide.

  • Culture the cells for 24-48 hours.

  • Collect the culture supernatants and centrifuge to remove cells and debris.

  • Measure the concentration of cytokines in the supernatants using a Luminex multiplex assay or individual ELISAs according to the manufacturer's instructions.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the successful generation and characterization of CLIP-specific T cell lines. These cell lines are valuable reagents for investigating fundamental aspects of immunology and can be applied in various research and drug development contexts. Adherence to sterile cell culture techniques and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Employing CLIP (86-100) MHC Tetramers for Tracking T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) tetramers have revolutionized the ability to detect and characterize antigen-specific T cells, providing a powerful tool for immunology research and therapeutic development. MHC class II tetramers, in particular, are instrumental in identifying and tracking CD4+ T helper cells, which play a critical role in orchestrating the adaptive immune response. The Class II-associated Invariant chain Peptide (CLIP) occupies the peptide-binding groove of MHC class II molecules before the loading of antigenic peptides. This unique characteristic allows for the production of "empty" or receptive MHC class II monomers that can be loaded with a peptide of interest. The resulting peptide-MHC complexes are then tetramerized to create stable reagents for T cell tracking.

This document provides detailed application notes and protocols for the use of CLIP (86-100) MHC tetramers in the tracking of T cells. The CLIP (86-100) peptide, with the sequence Pro-Val-Ser-Lys-Met-Arg-Met-Ala-Thr-Pro-Leu-Leu-Met-Gln-Ala (PVSKMRMATPLLMQA), serves as a placeholder that can be enzymatically cleaved and replaced by a specific antigenic peptide.[1][2] This technology allows for the custom generation of MHC class II tetramers to study a wide range of T cell responses. Furthermore, CLIP-loaded tetramers themselves are invaluable as negative controls in staining experiments, as T cells are tolerant to this self-peptide.[2][3][4]

Principle of the Method

MHC class II tetramers are composed of four biotinylated peptide-MHC class II monomers bound to a streptavidin-fluorochrome conjugate. This multivalent structure provides increased avidity for the T cell receptor (TCR), enabling stable binding and detection of antigen-specific T cells by flow cytometry. The process begins with the expression of recombinant MHC class II molecules where the CLIP peptide is associated with the peptide-binding groove. This CLIP peptide can then be exchanged for a peptide of interest. The resulting peptide-MHC monomers are biotinylated and subsequently tetramerized using fluorescently labeled streptavidin. When incubated with a population of cells, these tetramers will specifically bind to CD4+ T cells expressing a TCR that recognizes the specific peptide-MHC complex.

Data Presentation

Table 1: Recommended Staining Conditions for MHC Class II Tetramers

ParameterRecommended RangeOptimal Condition (Example)Notes
Cell Number 1 - 5 x 10^6 PBMCs2 x 10^6 cellsHigher cell numbers may be required for rare T cell populations.
Tetramer Concentration 1 - 20 µg/mL2 µg/mLTitration is highly recommended for each new tetramer and cell type.
Incubation Temperature 4°C, Room Temperature, or 37°C37°CTemperature can significantly impact staining intensity and specificity. 37°C often yields better results for class II tetramers.[1]
Incubation Time 30 minutes - 3 hours3 hoursLonger incubation times are often necessary for MHC class II tetramers compared to class I.[1]
Antibody Staining As per manufacturer's recommendationTitrated for optimal signal-to-noiseA cocktail of antibodies is used to identify CD4+ T cells and exclude other cell types.
Wash Buffer PBS with 2% FBS or BSAFACS Buffer (PBS + 2% FBS + 0.1% NaN3)Gentle washing is crucial to prevent the dissociation of the tetramer-TCR interaction.
Viability Dye Propidium Iodide, 7-AAD, or fixable viability dyesPropidium Iodide (0.5 µg/mL)Essential for excluding dead cells, which can non-specifically bind tetramers.[1]
Fc Receptor Block Commercial Fc block or purified IgGAs per manufacturer's recommendationImportant to prevent non-specific binding of antibodies and tetramers to Fc receptors on monocytes, B cells, and NK cells.

Experimental Protocols

Protocol 1: Generation of Custom Peptide-MHC Class II Tetramers using CLIP Exchange

This protocol describes the in vitro exchange of the CLIP peptide with a peptide of interest to generate custom MHC class II monomers for tetramerization.

Materials:

  • Biotinylated, recombinant MHC class II monomers with a cleavable CLIP peptide

  • Peptide of interest (high purity)

  • Peptide exchange buffer (e.g., PBS, pH 7.2)

  • Thrombin or other appropriate enzyme for CLIP cleavage

  • Streptavidin-fluorochrome conjugate (e.g., Streptavidin-PE, Streptavidin-APC)

  • Microcentrifuge tubes

  • Incubator

Methodology:

  • Enzymatic Cleavage of CLIP:

    • In a microcentrifuge tube, combine the biotinylated MHC class II-CLIP monomers with the appropriate enzyme (e.g., thrombin) in peptide exchange buffer.

    • Incubate at the recommended temperature and time for the enzyme to cleave the linker holding the CLIP peptide.

  • Peptide Exchange:

    • Add a molar excess of the peptide of interest to the reaction mixture.

    • Incubate for several hours to overnight at 37°C to allow for the exchange of the cleaved CLIP peptide with the new peptide.

  • Tetramerization:

    • Slowly add the peptide-loaded biotinylated MHC class II monomers to the streptavidin-fluorochrome conjugate at a 4:1 molar ratio.

    • Incubate on ice for 30-60 minutes, protected from light.

    • The resulting custom MHC class II tetramers are now ready for use in cell staining. Store at 4°C, protected from light.

Protocol 2: Staining of Peripheral Blood Mononuclear Cells (PBMCs) with MHC Class II Tetramers

This protocol provides a detailed procedure for staining PBMCs to identify and quantify antigen-specific CD4+ T cells using flow cytometry.

Materials:

  • Cryopreserved or fresh PBMCs

  • Complete RPMI medium

  • FACS Buffer (PBS with 2% FBS and 0.1% Sodium Azide)

  • MHC Class II Tetramer (custom loaded or CLIP control)

  • Fc Receptor Blocking reagent

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56)

  • Viability dye (e.g., Propidium Iodide or a fixable viability dye)

  • 96-well round-bottom plate or FACS tubes

  • Centrifuge

Methodology:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath and transfer to a 15 mL conical tube containing at least 10 mL of warm complete RPMI medium.

    • Centrifuge at 300 x g for 7 minutes.

    • Discard the supernatant and resuspend the cell pellet in FACS buffer.

    • Count the cells and adjust the concentration to 2 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (2 x 10^6 cells) into each well of a 96-well plate or into FACS tubes.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking reagent to each sample according to the manufacturer's instructions.

    • Incubate for 10 minutes at 4°C.

  • Tetramer Staining:

    • Add the MHC class II tetramer to the cells at the predetermined optimal concentration (e.g., 2 µg/mL).

    • Include a negative control sample stained with a CLIP-loaded tetramer.

    • Incubate for 3 hours at 37°C in a CO2 incubator, protected from light.

  • Surface Antibody Staining:

    • Prepare a cocktail of fluorochrome-conjugated antibodies in FACS buffer. A typical panel includes:

      • Anti-CD3 (to identify T cells)

      • Anti-CD4 (to identify helper T cells)

      • Anti-CD8 (to exclude cytotoxic T cells)

      • A "dump channel" cocktail including anti-CD14 (monocytes), anti-CD19 (B cells), and anti-CD56 (NK cells) conjugated to the same fluorochrome to exclude these lineages.

    • Add the antibody cocktail to the cells.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing and Viability Staining:

    • Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.

    • Resuspend the cell pellet in 200 µL of FACS buffer.

    • If using a non-fixable viability dye like Propidium Iodide, add it to the cells just before analysis on the flow cytometer. If using a fixable viability dye, follow the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Collect a sufficient number of events (at least 100,000 CD4+ T cells) to accurately quantify rare populations.

Data Analysis and Gating Strategy

A sequential gating strategy is crucial for accurately identifying the target population and minimizing non-specific events.

  • Lymphocyte Gate: Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties.

  • Singlet Gate: Exclude cell doublets and aggregates by gating on single cells using FSC-Area vs. FSC-Height.

  • Live Cell Gate: Gate on live cells by excluding cells positive for the viability dye.

  • Dump Channel Exclusion: Exclude non-T cells by gating on cells negative for the dump channel markers (CD14, CD19, CD56).

  • CD4+ T Cell Gate: From the remaining population, gate on CD3+ and then CD4+ T cells.

  • Tetramer Positive Gate: Within the CD4+ T cell population, identify the tetramer-positive cells. Use the CLIP tetramer-stained sample to set the gate for background staining.

Troubleshooting

Table 2: Common Issues and Solutions in MHC Class II Tetramer Staining

IssuePossible CauseSuggested Solution
High Background Staining - Tetramer concentration too high.- Inadequate washing.- Non-specific binding to dead cells or Fc receptors.- Tetramer aggregation.- Titrate the tetramer to find the optimal concentration.- Increase the number of wash steps.- Include a viability dye and Fc receptor block.- Centrifuge the tetramer solution before use.
No or Weak Signal - Low frequency of antigen-specific T cells.- Suboptimal staining conditions (temperature, time).- Low affinity of the TCR for the peptide-MHC complex.- Degraded tetramer reagent.- Increase the number of cells stained or use an enrichment protocol.- Optimize incubation time and temperature (try 37°C for 3 hours).- This may be a limitation of the specific T cell population.- Check the expiration date and storage conditions of the tetramer.
Poor Resolution of Positive Population - Spectral overlap of fluorochromes.- High background staining.- Ensure proper compensation is set up on the flow cytometer.- Refer to the "High Background Staining" solutions.
High Cell Death - Harsh cell preparation.- Prolonged incubation at 37°C.- Handle cells gently during preparation.- Ensure the use of a high-quality viability dye to exclude dead cells from analysis.

Visualizations

MHC_Class_II_Antigen_Presentation cluster_0 Antigen Presenting Cell (APC) cluster_1 T Helper Cell ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport MIIC MHC Class II Compartment Golgi->MIIC MHCII_CLIP MHC II + CLIP MIIC->MHCII_CLIP Ii degradation to CLIP Phagosome Phagosome Phagosome->MIIC Exogenous_Antigen Exogenous Antigen Exogenous_Antigen->Phagosome Endocytosis MHCII_Ii MHC II + Invariant Chain (Ii) MHCII_Ii->Golgi Assembly in ER MHCII_Peptide MHC II + Antigenic Peptide MHCII_CLIP->MHCII_Peptide Peptide Exchange (HLA-DM mediated) Cell_Surface APC Surface MHCII_Peptide->Cell_Surface TCR T Cell Receptor (TCR) MHCII_Peptide->TCR Recognition CD4 CD4 MHCII_Peptide->CD4

Caption: MHC Class II antigen presentation pathway.

Tetramer_Staining_Workflow start Start: PBMC Sample cell_prep Cell Preparation (Thaw, Wash, Count) start->cell_prep fc_block Fc Receptor Blocking cell_prep->fc_block tetramer_stain MHC Class II Tetramer Incubation (37°C, 3h) fc_block->tetramer_stain ab_stain Surface Antibody Staining (4°C, 30min) tetramer_stain->ab_stain wash Washing Steps ab_stain->wash viability_stain Viability Dye Addition wash->viability_stain acquire Flow Cytometry Acquisition viability_stain->acquire analyze Data Analysis (Gating) acquire->analyze end End: Quantified T Cell Population analyze->end

Caption: Experimental workflow for T cell staining.

Gating_Strategy Total_Cells Total Acquired Events Lymphocytes Lymphocytes (FSC vs SSC) Total_Cells->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells T_Cells CD3+ Cells Live_Cells->T_Cells CD4_T_Cells CD4+ T Cells (Dump Channel-) T_Cells->CD4_T_Cells Tetramer_Positive Tetramer+ CD4+ T Cells CD4_T_Cells->Tetramer_Positive

Caption: Flow cytometry gating strategy.

References

Troubleshooting & Optimization

optimizing CLIP (86-100) concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CLIP (86-100) for in vitro assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting technical diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is CLIP (86-100) and what is its primary function?

A1: CLIP (Class II-associated invariant chain peptide) 86-100 is a specific fragment of the invariant chain (Ii) protein.[1] Its primary role is to occupy the peptide-binding groove of newly synthesized Major Histocompatibility Complex (MHC) class II molecules in the endoplasmic reticulum.[1] This prevents the premature binding of other self-peptides and ensures that the MHC class II molecule is properly folded and transported.[1] In the endosomal compartment, CLIP is exchanged for antigenic peptides by the catalytic action of the HLA-DM molecule, allowing the MHC-II to present foreign antigens to CD4+ T helper cells.[1]

Q2: My CLIP peptide has low solubility. How can I properly dissolve and store it?

A2: CLIP (86-100) contains hydrophobic residues which can affect solubility. Follow these guidelines:

  • Initial Solubilization: First, try sterile, tissue culture-grade water.[2] If solubility remains an issue, add a small amount of a suitable solvent like DMSO to the lyophilized peptide to create a concentrated stock.[2] Ensure the final DMSO concentration in your cell culture is non-toxic, typically below 1% (v/v).[2]

  • Storage of Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C for short-term storage or -80°C for long-term stability.[2]

  • Storage of Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or, for enhanced stability, at -80°C.[2] Peptides containing methionine, like CLIP, are susceptible to oxidation, so long-term storage in solution is not recommended.[3]

Q3: I am not observing the expected binding of CLIP (86-100) to my MHC class II molecules. What are the common causes?

A3: Several factors can lead to poor binding. Consider the following:

  • Incorrect pH: The binding of CLIP to many MHC class II alleles is highly pH-dependent. Binding is generally optimal at a neutral pH (around 7.4) and dissociates rapidly in acidic conditions (pH 5.0), mimicking the endosomal environment.[3] Ensure your binding buffer is at the correct pH.

  • MHC Allele Specificity: The affinity of CLIP varies significantly—by up to four orders of magnitude—among different MHC class II alleles.[3] Some autoimmune-associated alleles, like I-Ag7, are known to bind CLIP weakly, leading to rapid spontaneous dissociation even without HLA-DM.[4] Verify that the MHC-II allele you are using has a documented or expected affinity for CLIP.

  • Peptide Integrity: Methionine residues in the CLIP sequence are prone to oxidation, which can significantly decrease binding affinity. Use fresh or properly stored peptide aliquots.

  • Competition: If you are performing a competitive binding assay, ensure the concentration of your competitor peptide is appropriate. High concentrations of CLIP (e.g., 500 µM) can effectively block the binding of other peptides (e.g., 50 µM).[5]

Q4: I am seeing high background proliferation in my unstimulated T-cell control wells. What can I do to fix this?

A4: High background in T-cell proliferation assays can be caused by several factors:

  • Cell Density: Plating cells at too high a concentration can lead to non-specific proliferation.[6] It is crucial to optimize the cell density for your specific assay; a typical starting point is 1-2 x 106 PBMCs/mL.[7]

  • Feeder Cell Activity: If using irradiated feeder cells (antigen-presenting cells, or APCs), ensure the irradiation dose was sufficient to prevent their proliferation while maintaining their antigen-presenting function. Improperly irradiated feeders can contribute to the background.[6]

  • Serum Batch: Different lots of serum (e.g., FBS or human serum) can contain varying levels of mitogenic factors that cause non-specific T-cell activation. Test different serum batches or use a serum-free medium if possible.

  • Contamination: Mycoplasma or endotoxin (B1171834) contamination can lead to polyclonal T-cell activation. Ensure all reagents and cell cultures are sterile and regularly tested for contaminants.

Quantitative Data Summary

The optimal concentration of CLIP (86-100) is highly dependent on the specific in vitro assay, the MHC class II allele, and the experimental goals. The following table summarizes concentrations reported in the literature to serve as a starting point for assay optimization.

Assay TypePeptide/ReagentConcentration RangeCell Type / SystemPurpose
MHC-II Binding Assay Biotinylated CLIP (86-100)1 µMSoluble I-Ag7Loading MHC-II with peptide.
Competitive Binding CLIP (86-100)500 µMSolubilized HLA-DR3Inhibiting binding of a 50 µM target peptide.[5]
T-Cell Proliferation General Peptide Antigens1 - 10 µg/mLHuman PBMCsGeneral recommendation for antigen-specific T-cell stimulation.[2]
T-Cell Proliferation General Peptide Antigens5 µMCFSE-labeled donor PBMCsCD4+ helper T-cell epitope mapping.[8]
Cytokine Release Peptide Mixture5 µ g/well Mouse SplenocytesRe-stimulation of splenocytes for cytokine measurement by ELISA.[9]

Key Experimental Protocols

Protocol 1: Competitive MHC Class II - Peptide Binding Assay

This protocol is designed to measure the relative binding affinity of an unlabeled test peptide by assessing its ability to compete with a fluorescently labeled CLIP (86-100) peptide for binding to a soluble MHC class II molecule.

Materials:

  • Soluble, purified MHC class II protein

  • Fluorescently labeled CLIP (86-100) peptide (e.g., FITC-CLIP)

  • Unlabeled test peptide(s)

  • Binding Buffer (e.g., PBS, pH 7.4, with 1 mM PMSF)

  • 96-well non-binding black microplate

  • Fluorescence polarization plate reader

Methodology:

  • Prepare Reagents: Dilute the soluble MHC-II and fluorescently labeled CLIP peptide in binding buffer to a working concentration. The optimal concentration should be determined in a preliminary titration experiment, aiming for a concentration of labeled peptide that gives a stable and robust fluorescence polarization signal when bound to the MHC-II.

  • Prepare Test Peptide Dilutions: Create a serial dilution of the unlabeled test peptide in binding buffer. Include a "no competitor" control (buffer only) and a "no MHC-II" control (labeled peptide in buffer only).

  • Set up Assay Plate: In a 96-well plate, combine the reagents in the following order:

    • Binding Buffer

    • Serial dilutions of the unlabeled test peptide.

    • Constant concentration of fluorescently labeled CLIP peptide.

    • Constant concentration of soluble MHC class II protein.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement: Allow the plate to equilibrate to room temperature. Measure the fluorescence polarization (FP) of each well using a plate reader with appropriate filters for your fluorophore.

  • Data Analysis: The FP values are inversely proportional to the amount of labeled peptide displaced by the unlabeled competitor. Calculate the concentration of the unlabeled peptide that inhibits 50% of the labeled peptide binding (IC50). A lower IC50 value indicates a higher binding affinity.

Protocol 2: T-Cell Proliferation Assay (CFSE-Based)

This protocol measures the proliferation of antigen-specific CD4+ T cells in response to CLIP (86-100) presented by APCs. Proliferation is quantified by the dilution of the fluorescent dye CFSE.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from a donor with a relevant HLA type.

  • CLIP (86-100) peptide.

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • Complete RPMI-1640 medium (supplemented with 10% Human Serum, L-glutamine, Pen/Strep).

  • Positive Control: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Negative Control: DMSO (vehicle).

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4).

  • 96-well U-bottom culture plate.

Methodology:

  • Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Labeling: Resuspend PBMCs at 1x107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice with complete medium.

  • Set up Co-culture: Resuspend CFSE-labeled PBMCs at 2x106 cells/mL in complete medium. Add 100 µL of cell suspension (2x105 cells) to each well of a 96-well plate.

  • Peptide Stimulation: Prepare 2X working solutions of the CLIP (86-100) peptide, positive control, and negative control in complete medium. Add 100 µL of the 2X solutions to the appropriate wells. A typical starting concentration for the peptide is 1-10 µg/mL.[2]

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells from the wells. Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer. Gate on the CD4+ T-cell population and analyze the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.

Technical Diagrams & Workflows

TCR_Signaling_Pathway TCR Signaling Pathway upon MHC-II:CLIP Recognition cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell MHC_CLIP MHC-II:CLIP TCR TCR MHC_CLIP->TCR Binding CD3 CD3 Complex (ITAMs) CD4 CD4 CD4->MHC_CLIP Co-receptor Binding Lck Lck CD4->Lck activates pITAM Phosphorylated ITAMs Lck->CD3 phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates pITAM->ZAP70 recruits pZAP70 p-ZAP-70 (Active) PLCg1 PLCγ1 pZAP70->PLCg1 activates MAPK MAPK Pathway pZAP70->MAPK activates PI3K PI3K Pathway pZAP70->PI3K activates GeneTx Gene Transcription PLCg1->GeneTx MAPK->GeneTx PI3K->GeneTx Cytokines Cytokine Production (IL-2, IFN-γ) GeneTx->Cytokines Proliferation Cell Proliferation GeneTx->Proliferation

Caption: TCR Signaling upon MHC-II:CLIP complex recognition.

T_Cell_Proliferation_Workflow Experimental Workflow: CFSE T-Cell Proliferation Assay cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis pbmc_iso 1. Isolate PBMCs from whole blood cfse_label 2. Label PBMCs with CFSE Dye pbmc_iso->cfse_label cell_count 3. Wash & Count Cells cfse_label->cell_count plate_cells 4. Plate Cells in 96-well Plate cell_count->plate_cells add_stim 5. Add CLIP Peptide & Controls plate_cells->add_stim incubate 6. Incubate for 5-7 Days add_stim->incubate harvest 7. Harvest & Stain Cells (anti-CD4) incubate->harvest acquire 8. Acquire on Flow Cytometer harvest->acquire analyze 9. Analyze CFSE Dilution in CD4+ Gate acquire->analyze

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Troubleshooting_Guide Troubleshooting Logic for T-Cell Stimulation Assays start Problem: No T-Cell Response to CLIP q_pos_ctrl Did the positive control (e.g., PHA) work? start->q_pos_ctrl a_pos_ctrl_no Issue with cells or general assay setup. Check cell viability, medium, incubator. q_pos_ctrl->a_pos_ctrl_no No q_apc Are APCs functional? q_pos_ctrl->q_apc Yes a_apc_no Use fresh APCs. Check for correct HLA type. q_apc->a_apc_no No q_peptide Is the CLIP peptide the issue? q_apc->q_peptide Yes a_peptide_conc Optimize CLIP concentration. Perform a dose-response (e.g., 0.1-20 µg/mL). q_peptide->a_peptide_conc Investigate a_peptide_sol Check peptide solubility and integrity. Use fresh aliquot, check for oxidation. q_peptide->a_peptide_sol Investigate a_peptide_mhc Confirm MHC allele has known affinity for CLIP. q_peptide->a_peptide_mhc Investigate

References

troubleshooting low T cell response with CLIP (86-100) control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low T cell responses, specifically when using the CLIP (86-100) peptide as a negative control.

Frequently Asked Questions (FAQs)

Q1: What is the role of CLIP (86-100) in my T cell assay?

The Class II-associated invariant chain peptide (CLIP) is a critical component of the MHC class II antigen presentation pathway. In living cells, CLIP occupies the peptide-binding groove of newly synthesized MHC class II molecules, preventing the premature binding of self-peptides in the endoplasmic reticulum.[1] This placeholder function ensures that the groove is available for loading with antigenic peptides in the appropriate cellular compartment before the MHC II molecule is presented on the cell surface to CD4+ T cells.[2][3]

In T cell assays, a synthetic CLIP (86-100) peptide is used as a negative control . Since it is a self-peptide that T cells are tolerant to, it should not elicit a significant immune response.[4] Its purpose is to establish a baseline for non-specific T cell activation in your experiment.

Q2: What is a "low T cell response" and how do I interpret it with my CLIP control?

A "low T cell response" can mean two different things:

  • Your antigen of interest is showing a low response: This is the primary issue to troubleshoot. The response to your test peptide should be significantly higher than the response to the unstimulated (media only) and the CLIP (86-100) negative control.

  • Your positive control is showing a low response: This indicates a systemic problem with the assay, such as poor cell viability or incorrect reagent concentrations.

The Stimulation Index (SI) is a common metric used to quantify the T cell response. It is calculated by dividing the response of stimulated cells (e.g., counts per minute in a proliferation assay or spot-forming units in an ELISpot assay) by the response of unstimulated cells.[2]

  • An SI ≥ 2 or 3 is often considered a positive response for an antigenic peptide.

  • A CLIP (86-100) control should ideally have an SI ≈ 1 , indicating no response above the background.

  • A strong positive control (e.g., PHA or CEF peptide pool) should have a very high SI.[5]

If the response to your peptide of interest is not significantly higher than the CLIP control, it suggests a lack of a specific T cell response.

Q3: My CLIP (86-100) control shows a higher-than-expected response. What could be the cause?

A high background in your negative control wells can confound your results. Here are some potential causes:

  • Peptide Contamination: The CLIP peptide preparation may be contaminated with endotoxins (lipopolysaccharides) or traces of trifluoroacetic acid (TFA) from the synthesis process, which can cause non-specific immune stimulation.[6]

  • T Cell Cross-Reactivity: While rare, it is possible for some individuals' T cells to cross-react with the CLIP peptide due to their specific HLA type and the degeneracy of T cell receptor (TCR) recognition.[7][8][9] This means a TCR might recognize the CLIP peptide presented on an MHC molecule as being similar to a foreign peptide it has previously encountered.[10][11]

  • High Spontaneous Cytokine Secretion: The donor's cells may have been pre-activated in vivo due to an ongoing infection or inflammation, leading to a higher baseline of cytokine production.[5]

  • Assay Reagent Issues: Contaminants in the cell culture medium or serum can lead to non-specific T cell activation.[5]

Troubleshooting Guide: Low T Cell Response

This guide will help you diagnose the cause of a weak T cell response in your experiment where your peptide of interest is not showing a significantly higher response than your CLIP (86-100) negative control.

Step 1: Evaluate Your Controls

Before troubleshooting the response to your specific antigen, you must validate the assay itself by examining your controls.

Control TypeExample StimulantExpected OutcomeInterpretation of a "Low" or "High" Response
Unstimulated Control Media + DMSO (vehicle)Minimal proliferation/cytokine secretion (baseline background).High: Indicates non-specific cell activation from reagents or poor cell health.
Negative Control CLIP (86-100) PeptideResponse similar to the unstimulated control (Stimulation Index ≈ 1).High (SI > 2): Suggests peptide contamination or potential T cell cross-reactivity.
Positive Control (Antigen) CEF Peptide PoolRobust proliferation/cytokine secretion in most donors (SI >> 3).[6][12][13][14]Low: Indicates a systemic issue with the assay (e.g., cell viability, reagents, protocol).
Positive Control (Mitogen) Phytohemagglutinin (PHA)Very strong, non-specific proliferation (SI often > 15-20).[5][15]Low: Indicates severe issues with cell viability or the experimental setup.

G cluster_legend Legend Problem Problem Check Check Cause Potential Cause Solution Solution start Start: Low T Cell Response to Antigen of Interest check_pos Is the Positive Control (e.g., PHA, CEF) response strong? start->check_pos check_neg Is the Negative Control (CLIP) response low (SI ≈ 1)? check_pos->check_neg Yes cause_assay Systemic Assay Failure check_pos->cause_assay No cause_high_bg High Background Signal check_neg->cause_high_bg No cause_peptide Issue with Antigen of Interest check_neg->cause_peptide Yes sol_assay Troubleshoot Assay Components: - Cell Viability (Thaw/Rest) - Reagent Concentrations - Instrument Settings - General Protocol cause_assay->sol_assay sol_high_bg Troubleshoot Background: - Check CLIP peptide for contamination - Test new batch of media/serum - Consider donor-specific cross-reactivity cause_high_bg->sol_high_bg sol_peptide Troubleshoot Antigen: - Verify peptide sequence/purity - Check peptide solubility & storage - Titrate peptide concentration - Confirm HLA restriction of donor cells cause_peptide->sol_peptide

Caption: Troubleshooting workflow for a low T cell response.

Step 2: Detailed Troubleshooting Based on Control Results

If your PHA or CEF pool response is weak or absent, this points to a fundamental problem with your assay.

  • Cell Health:

    • Viability: Ensure cell viability is >90% after thawing and before plating. Use a viability dye like Trypan Blue.

    • Resting: Cryopreserved PBMCs need a resting period (at least 1-2 hours, sometimes overnight) after thawing to regain normal function before stimulation.

    • Cell Count: Inaccurate cell counting can lead to too few cells being plated.

  • Reagents and Culture Conditions:

    • Media/Serum: Use a batch of fetal bovine serum (FBS) that has been pre-screened for its ability to support T cell proliferation with low background.

    • Reagent Potency: Mitogens (like PHA) and peptides can degrade with improper storage or multiple freeze-thaw cycles. Use fresh aliquots.

    • Incubation Time: T cell proliferation assays typically require 3-7 days of incubation. ELISpot assays are usually shorter (18-24 hours). Ensure your timing is appropriate for the assay type.[16][17]

If your unstimulated or CLIP-stimulated wells show a high response, your assay has a background issue.

  • Peptide Quality:

    • Source: Purchase peptides from a reputable supplier that provides a certificate of analysis, including purity (ideally >95%) and mass spectrometry data.

    • Contamination: If you suspect endotoxin (B1171834) or TFA contamination, obtain a new batch of the CLIP peptide with endotoxin testing or consider a different negative control peptide.[6]

  • Donor-Specific Effects:

    • Pre-activated T cells: If cells from a particular donor consistently show high background, they may have pre-existing activation.

    • Cross-Reactivity: In rare cases, a donor's T cells might genuinely recognize the CLIP peptide.[7][8] If this is suspected, test the peptide on cells from other donors with different HLA types.

If your controls confirm the assay is working correctly, the issue likely lies with your peptide of interest or the T cells specific to it.

  • Antigen of Interest:

    • Solubility: Peptides, especially hydrophobic ones, can be difficult to dissolve. Ensure the peptide is fully solubilized in the correct solvent (e.g., DMSO) before diluting in media.[6] The final DMSO concentration in the culture should be low (<0.5%) to avoid toxicity.[16]

    • Concentration: The optimal peptide concentration for T cell stimulation can vary. Perform a dose-response titration (e.g., 0.1, 1, 10 µg/mL) to find the optimal concentration.

    • Peptide Stability: Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[6]

  • T Cell Precursor Frequency:

    • The frequency of T cells specific to your antigen in the peripheral blood may be very low, below the detection limit of your assay. You may need to use a more sensitive assay or enrich for antigen-specific T cells.

Experimental Protocols

Protocol 1: CFSE-Based T Cell Proliferation Assay

This protocol outlines a general method for measuring T cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE), a dye that is diluted with each cell division.[15][17][18]

Materials:

  • Cryopreserved PBMCs

  • Complete RPMI medium (RPMI 1640 + 10% FBS, L-glutamine, Pen/Strep)

  • PBS (Phosphate Buffered Saline)

  • CellTrace™ CFSE Cell Proliferation Kit (or similar)

  • DMSO

  • Peptides: Antigen of interest, CLIP (86-100)

  • Positive Control: CEF Peptide Pool or PHA

  • 96-well U-bottom plate

  • Flow cytometer antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, and a viability dye)

Methodology:

  • Cell Preparation: Thaw PBMCs and rest them in complete RPMI medium for at least 2 hours at 37°C. Check viability.

  • CFSE Staining:

    • Resuspend 1-10 x 10^6 cells/mL in pre-warmed PBS with 0.1% BSA.

    • Add CFSE to a final concentration of 1-5 µM. Titration may be required to find the optimal concentration for your cell type.[6][19]

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells 2-3 times with complete RPMI medium to remove unbound dye.

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled cells to a final concentration of 1-2 x 10^6 cells/mL in complete RPMI.

    • Plate 100 µL of cells per well (1-2 x 10^5 cells/well) in a 96-well U-bottom plate.

    • Add 100 µL of media containing your stimulants at 2x the final concentration. This should include wells for:

      • Unstimulated (media + vehicle)

      • CLIP (86-100) peptide (e.g., 1-10 µg/mL)

      • Antigen of interest (titrated, e.g., 1-10 µg/mL)

      • Positive control (e.g., CEF pool at 1 µg/mL or PHA at 1-5 µg/mL)

  • Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO2.

  • Staining and Acquisition:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain with a viability dye to exclude dead cells from the analysis.

    • Stain with fluorescently-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8).

    • Acquire samples on a flow cytometer. Collect a sufficient number of events for robust analysis.

G cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Thaw Thaw & Rest PBMCs Viability Check Viability (>90%) Thaw->Viability CFSE_Stain CFSE Staining (1-5 µM) Viability->CFSE_Stain Wash Wash Cells (2-3x) CFSE_Stain->Wash Plate Plate Cells (1-2x10^5/well) Wash->Plate Stim Add Stimulants (Antigen, CLIP, PHA/CEF) Plate->Stim Incubate Incubate (5-7 days) Stim->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Stain_FACS Stain (Viability, CD3, CD4, CD8) Harvest->Stain_FACS Acquire Acquire on Flow Cytometer Stain_FACS->Acquire Analyze Analyze Proliferation (CFSE Dilution) Acquire->Analyze

Caption: CFSE-based T cell proliferation assay workflow.

Protocol 2: IFN-γ ELISpot Assay

This protocol describes a method to quantify the number of IFN-γ secreting cells.[2][20][21][22]

Materials:

  • 96-well PVDF plate pre-coated with anti-IFN-γ capture antibody

  • PBMCs

  • Complete RPMI medium

  • Peptides and Controls (as in Protocol 1)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (Strep-ALP) or Streptavidin-Horseradish Peroxidase (Strep-HRP)

  • Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

  • Wash Buffer (PBS + 0.05% Tween-20)

Methodology:

  • Plate Preparation: Activate the pre-coated plate by washing with sterile PBS. Block the wells with complete RPMI medium for at least 30 minutes at room temperature.

  • Cell Plating and Stimulation:

    • Prepare cells as in Protocol 1.

    • Remove the blocking medium from the plate.

    • Add 2-3 x 10^5 PBMCs in 100 µL of medium to each well.

    • Add 100 µL of media containing your stimulants at 2x the final concentration to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plate during incubation to ensure distinct spot formation.[2]

  • Detection:

    • Wash the plate 4-5 times with Wash Buffer to remove cells.

    • Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

    • Wash the plate 4-5 times.

    • Add 100 µL of diluted Strep-ALP or Strep-HRP conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times.

  • Spot Development and Analysis:

    • Add 100 µL of the substrate solution to each well. Monitor for the appearance of spots (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely in the dark.

    • Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

G cluster_plate Plate Preparation cluster_culture_elispot Cell Culture cluster_detection Spot Detection cluster_analysis_elispot Analysis Wash_Plate Wash Pre-coated Plate Block_Plate Block Plate with Media Wash_Plate->Block_Plate Add_Cells Add PBMCs (2-3x10^5/well) Block_Plate->Add_Cells Add_Stim Add Stimulants Add_Cells->Add_Stim Incubate_Plate Incubate (18-24 hours) Add_Stim->Incubate_Plate Remove_Cells Wash to Remove Cells Incubate_Plate->Remove_Cells Add_Detect Add Detection Antibody Remove_Cells->Add_Detect Add_Conj Add Strep-Enzyme Conjugate Add_Detect->Add_Conj Add_Sub Add Substrate & Develop Spots Add_Conj->Add_Sub Stop_Rxn Stop Reaction & Dry Plate Add_Sub->Stop_Rxn Read_Spots Count Spots (ELISpot Reader) Stop_Rxn->Read_Spots

Caption: IFN-γ ELISpot assay workflow.

References

issues with CLIP (86-100) peptide solubility and aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CLIP (86-100) peptide. The information provided is designed to address common challenges related to peptide solubility and aggregation during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized CLIP (86-100) peptide is difficult to dissolve. What is the recommended solvent?

A1: For initial solubilization of the CLIP (86-100) peptide, sterile, purified water is the recommended solvent. Many commercial suppliers indicate a solubility of at least 100 mg/mL in water. If you encounter solubility issues, it is advisable to first test a small aliquot of the peptide. Sonication can be a useful technique to aid dissolution by breaking up peptide aggregates. If the peptide remains insoluble in water, other solvents can be considered based on the peptide's charge characteristics.

Q2: I've tried dissolving the CLIP (86-100) peptide in water with sonication, but it still appears cloudy or has visible particulates. What should I do next?

A2: Cloudiness or visible particulates after attempting to dissolve the peptide in water indicate that it has not fully solubilized and may be forming aggregates. Before escalating to stronger solvents, ensure the pH of your solution is not at the isoelectric point (pI) of the peptide, as solubility is minimal at the pI. For a basic peptide, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can improve solubility. Conversely, for an acidic peptide, a dilute basic solution (e.g., 0.1% aqueous NH3) may be effective. Always add these solvents dropwise while vortexing. If the peptide is intended for cell culture, avoid strong acids like trifluoroacetic acid (TFA).

Q3: My CLIP (86-100) peptide solution seems to aggregate over time, even when stored at 4°C. How can I prevent this?

A3: Peptide aggregation in solution is a common issue and can be influenced by several factors including peptide concentration, pH, ionic strength, and temperature. To minimize aggregation of your CLIP (86-100) solution, consider the following strategies:

  • Aliquot and Freeze: After initial solubilization, it is best practice to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This avoids repeated freeze-thaw cycles which can promote aggregation.

  • Optimize Buffer Conditions: The composition of your buffer can significantly impact peptide stability. Experiment with different buffer systems and pH values. It is generally recommended to work at a pH that is at least one unit away from the peptide's isoelectric point.

  • Include Additives: In some cases, the addition of certain excipients can help to reduce aggregation. For example, including 50-100 mM L-arginine in your buffer can increase the solubility of some peptides.

  • Control Peptide Concentration: Higher peptide concentrations can increase the likelihood of aggregation. If possible, work with the lowest effective concentration for your experiment.

Q4: Can I use DMSO to dissolve my CLIP (86-100) peptide?

A4: While Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many peptides, it should be used with caution, especially if your CLIP (86-100) peptide contains methionine, cysteine, or tryptophan residues, as DMSO can cause oxidation of these amino acids. If you must use an organic solvent, consider alternatives like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) for peptides containing these sensitive residues. When using an organic solvent, dissolve the peptide in the pure organic solvent first, and then slowly add the aqueous buffer to the desired final concentration while mixing.

Quantitative Data Summary

The following table summarizes general solubility guidelines for peptides based on their charge, which can be applied to the CLIP (86-100) peptide. The exact charge of your specific CLIP (86-100) peptide may vary depending on the N- and C-terminal modifications.

Peptide Charge Primary Recommended Solvent Alternative Solvents/Additives Notes
Basic (Net Positive Charge) Sterile Water10-30% Acetic Acid in WaterAddition of acid helps to protonate acidic residues.
Acidic (Net Negative Charge) Sterile Water or 1X PBS (pH 7.4)0.1% Ammonium Hydroxide in WaterAddition of base helps to deprotonate basic residues.
Neutral or Hydrophobic Organic Solvents (DMSO, DMF, ACN)Dilute Acetic Acid or Ammonium HydroxideFor neutral peptides with low charge, organic solvents are often necessary for initial solubilization.

Key Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized Peptides

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the recommended solvent (e.g., sterile water) to the vial to achieve the desired stock concentration.

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not readily dissolve, sonicate the vial in a water bath for 10-20 minutes. Check for clarity.

  • If particulates remain, assess the peptide's charge and consider the addition of a dilute acid or base as described in the FAQs.

  • Once the peptide is fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.

  • For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Troubleshooting Peptide Aggregation

  • Visual Inspection: Regularly inspect your peptide solution for any signs of cloudiness, precipitation, or gel formation.

  • Dynamic Light Scattering (DLS): To quantitatively assess aggregation, DLS can be used to measure the size distribution of particles in your solution. An increase in the average particle size over time is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate monomers from aggregates. This technique can help to quantify the extent of aggregation and to isolate the non-aggregated peptide for your experiments.

  • Thioflavin T (ThT) Assay: If you suspect the formation of amyloid-like fibrils, a ThT assay can be performed. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts related to the CLIP peptide.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome/Lysosome MHC_II_alpha MHC II α-chain MHC_Ii_Complex αβ-Ii Complex MHC_II_alpha->MHC_Ii_Complex MHC_II_beta MHC II β-chain MHC_II_beta->MHC_Ii_Complex Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_Ii_Complex CLIP_Complex MHC II-CLIP Complex MHC_Ii_Complex->CLIP_Complex Proteolytic Cleavage (Cathepsin S) Peptide_Loaded_MHC Peptide-Loaded MHC II CLIP_Complex->Peptide_Loaded_MHC HLA-DM mediated peptide exchange Antigenic_Peptide Antigenic Peptide Antigenic_Peptide->Peptide_Loaded_MHC HLA_DM HLA-DM Plasma_Membrane Plasma Membrane (Antigen Presentation to T-cells) Peptide_Loaded_MHC->Plasma_Membrane Transport to Cell Surface

Caption: MHC Class II Antigen Presentation Pathway.

Peptide_Solubility_Workflow Start Lyophilized CLIP (86-100) Peptide Add_Water Add Sterile Water Start->Add_Water Sonicate Sonicate Add_Water->Sonicate Check_Solubility Is Peptide Dissolved? Sonicate->Check_Solubility Assess_Charge Assess Peptide Charge (Basic, Acidic, Neutral) Check_Solubility->Assess_Charge No Fully_Dissolved Peptide in Solution Check_Solubility->Fully_Dissolved Yes Add_Acid Add Dilute Acid (e.g., 10% Acetic Acid) Assess_Charge->Add_Acid Basic Add_Base Add Dilute Base (e.g., 0.1% NH4OH) Assess_Charge->Add_Base Acidic Use_Organic Use Organic Solvent (e.g., DMSO, ACN) Assess_Charge->Use_Organic Neutral/ Hydrophobic Add_Acid->Check_Solubility Add_Base->Check_Solubility Use_Organic->Check_Solubility

Caption: Peptide Solubility Troubleshooting Workflow.

Technical Support Center: Preventing Degradation of CLIP (86-100) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you prevent the degradation of the Class II-associated invariant chain peptide (CLIP) fragment 86-100 in your cell culture experiments. Ensuring the stability of CLIP (86-100) is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is CLIP (86-100) and why is its stability important?

CLIP (86-100) is a 15-amino-acid peptide fragment derived from the invariant chain, which plays a crucial role in the adaptive immune system.[1][2] It temporarily occupies the peptide-binding groove of newly synthesized Major Histocompatibility Complex (MHC) class II molecules, preventing premature binding of other peptides and ensuring proper antigen presentation.[1][2]

  • Human Sequence: PVSKMRMATPLLMQA[2][3]

  • Murine Sequence: PVSQMRMATPLLMRP[4]

Its stability is paramount in research settings. If the peptide degrades in your cell culture medium, its effective concentration decreases, leading to inconsistent, unreliable, or false-negative results in your assays.

Q2: Why is my CLIP (86-100) peptide degrading in my cell culture experiment?

Peptide degradation in cell culture is a common issue driven by two main factors: proteolytic activity and chemical instability.[5][6]

  • Proteolytic Degradation: This is the most significant cause. Cells, especially when cultured with serum, release a variety of enzymes called proteases into the medium.[7][8][9] These enzymes cleave the peptide bonds that hold the amino acids together.[10]

    • Exopeptidases: Cleave peptides from the ends (N- or C-terminus).

    • Endopeptidases: Cleave peptides at specific sites within the sequence.

  • Chemical Degradation: The peptide's own chemical structure can be inherently unstable under certain conditions.[5][6]

    • Oxidation: The methionine (Met) residues in the CLIP (86-100) sequence are susceptible to oxidation, which can alter the peptide's structure and function.

    • Hydrolysis & Deamidation: Specific amino acid sequences can be prone to hydrolysis (cleavage by water) or deamidation (loss of an amide group), especially at certain pH levels and temperatures.[5][11][12]

cluster_main Root Causes of CLIP (86-100) Degradation cluster_proteolytic Proteolytic Degradation cluster_chemical Chemical Instability start CLIP (86-100) in Cell Culture Medium Proteases Proteases (from Cells/Serum) start->Proteases Oxidation Oxidation (at Met residues) start->Oxidation Hydrolysis Hydrolysis/Deamidation (pH, temp dependent) start->Hydrolysis Exo Exopeptidases (cleave ends) Proteases->Exo Endo Endopeptidases (cleave internally) Proteases->Endo Degraded Degraded Peptide (Inactive Fragments) Exo->Degraded Endo->Degraded Oxidation->Degraded Hydrolysis->Degraded

Diagram of the primary pathways leading to peptide degradation in vitro.
Q3: How can I improve the stability of CLIP (86-100) through my experimental setup?

Optimizing your culture conditions can significantly reduce peptide degradation:

  • Reduce Serum Concentration: If your cell line permits, use a lower concentration of fetal bovine serum (FBS) or switch to a serum-free medium. Serum is a major source of proteases.

  • Use Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can inactivate many common proteases. However, test for any potential cytotoxic effects on your specific cell line.

  • Control pH: Maintain a stable, optimal pH for your cell culture. Avoid extreme pH shifts, as peptide hydrolysis rates can be pH-dependent.[13]

  • Limit Exposure Time: Reduce the incubation time of the peptide with the cells to the minimum required to observe a biological effect.

Q4: Are there modifications to the CLIP (86-100) peptide itself that can prevent degradation?

Yes, modifying the peptide's structure is a highly effective strategy to enhance stability.

  • N-terminal Acetylation (Ac-): Capping the N-terminus with an acetyl group blocks degradation by aminopeptidases (a type of exopeptidase).[14][15][16][17][18]

  • C-terminal Amidation (-NH2): Modifying the C-terminal carboxyl group to an amide neutralizes its negative charge and confers resistance to carboxypeptidases.[14][15][19]

  • D-Amino Acid Substitution: Strategically replacing one or more L-amino acids with their D-isomers can make the peptide unrecognizable to proteases, which are highly specific for L-amino acids.[18][20]

  • Cyclization: Creating a cyclic version of the peptide can lock its conformation, making it a poor substrate for many proteases.[18]

Q5: What are the best practices for storing and handling CLIP (86-100)?

Proper storage is crucial to prevent degradation before the peptide even reaches your cells.[21]

  • Lyophilized Peptide: Store the freeze-dried powder at -20°C or, for long-term storage, at -80°C in a desiccated environment.[2][6]

  • Peptide in Solution: Once dissolved, it is critical to prepare single-use aliquots and store them at -80°C. This prevents repeated freeze-thaw cycles, which can cause physical degradation and introduce moisture.[13]

  • Solvent Choice: Use sterile, high-purity buffers or solvents for reconstitution. Filter-sterilize the final solution if necessary.

Q6: How do I know if my peptide is degrading and what is the best way to measure it?

The most reliable method for quantifying peptide stability is Liquid Chromatography-Mass Spectrometry (LC-MS) .[22][23] This technique can separate the intact peptide from its degradation products and accurately measure the concentration of the full-length peptide over time. An alternative is High-Performance Liquid Chromatography (HPLC), which can also track the disappearance of the parent peptide.[24][25]

Troubleshooting Guide

Problem: You observe inconsistent results or no biological effect from your CLIP (86-100) peptide.

cluster_unstable Peptide is Unstable cluster_stable Peptide is Stable start Inconsistent or No Biological Effect check_stability Is the peptide stable in my assay? start->check_stability implement_strategies Implement Stabilization Strategies check_stability->implement_strategies No other_factors Investigate Other Factors check_stability->other_factors Yes mod_peptide Modify Peptide (e.g., N/C-capping) implement_strategies->mod_peptide mod_conditions Optimize Conditions (e.g., reduce serum) implement_strategies->mod_conditions check_storage Review Storage & Handling Procedures other_factors->check_storage check_conc Verify Peptide Concentration & Dosing other_factors->check_conc check_assay Validate Assay Parameters & Controls other_factors->check_assay

A workflow for troubleshooting experiments involving potentially unstable peptides.

Data Summary: Peptide Stabilization Strategies

The following table summarizes common strategies to mitigate peptide degradation, with a focus on proteolytic breakdown.

StrategyMechanism of ActionRelative EfficacyKey Considerations
N-Terminal Acetylation Blocks cleavage by aminopeptidases. Mimics native protein structure.[14]HighMay slightly decrease solubility. Widely recommended for in vitro and in vivo work.[14]
C-Terminal Amidation Blocks cleavage by carboxypeptidases. Neutralizes terminal charge.[15]HighCan prolong shelf-life and enhance biological activity by mimicking native hormones.[14]
D-Amino Acid Substitution Makes the peptide bond at the substitution site resistant to protease cleavage.[20]Very HighRequires careful selection of substitution site to avoid disrupting biological activity.
Reduced Serum/Serum-Free Media Reduces the concentration of proteases in the culture environment.Moderate to HighCell line must be able to tolerate low-serum or serum-free conditions.
Use of Protease Inhibitors Directly inhibit the activity of proteases present in the culture medium.ModeratePotential for off-target effects or cytotoxicity. Must be validated for each cell type.
Proper Storage & Handling Minimizes chemical and physical degradation before and during experiments.EssentialFoundational for all peptide work. Prevents freeze-thaw damage and oxidation.[21]

Experimental Protocol: Peptide Stability Assay by LC-MS

This protocol provides a framework for quantifying the degradation of CLIP (86-100) in your specific cell culture system.

Objective: To determine the half-life (t½) of CLIP (86-100) in conditioned cell culture medium over a time course.

Materials:

  • CLIP (86-100) peptide, lyophilized powder

  • Your specific cell line, cultured to ~80-90% confluency

  • Complete cell culture medium (with and without serum, as a control)

  • Sterile, low-bind microcentrifuge tubes

  • Acetonitrile (ACN) and Formic Acid (FA) (LC-MS grade)

  • Strong acid (e.g., 10% Trifluoroacetic Acid or Acetic Acid) to quench enzymatic reactions[22]

  • LC-MS system with a suitable C18 column[25][26]

Procedure:

  • Prepare Peptide Stock: Reconstitute lyophilized CLIP (86-100) in a sterile, appropriate solvent (e.g., sterile water or PBS) to a high concentration (e.g., 1 mM). Aliquot and store at -80°C.

  • Prepare Conditioned Media: Culture your cells to ~80-90% confluency. Collect the cell culture supernatant (this is your "conditioned media" containing secreted proteases). Centrifuge to remove any cells or debris.

  • Initiate Degradation Assay:

    • In separate low-bind tubes, add the conditioned media. As a control, also prepare tubes with fresh (unconditioned) media.

    • Spike the CLIP (86-100) stock solution into each tube to a final concentration of 10 µM.[25]

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Collect Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each tube.

  • Quench Reaction: Immediately quench the enzymatic degradation in the collected aliquot by adding a strong acid (e.g., 10 µL of 10% TFA) and/or a precipitation solvent like 2 volumes of cold ACN.[24][25] This will precipitate proteins and stop protease activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >13,000 x g) for 10-20 minutes at 4°C to pellet precipitated proteins.[24][26] Transfer the supernatant, which contains the peptide, to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto an LC-MS system.

    • Use a gradient of increasing organic solvent (e.g., ACN with 0.1% FA) to elute the peptide from a C18 column.

    • Monitor the mass-to-charge ratio (m/z) corresponding to the intact CLIP (86-100) peptide.

  • Data Analysis:

    • For each time point, determine the peak area of the intact peptide.

    • Normalize the peak area at each time point to the peak area at time zero (T=0).

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½). Comparing the half-life in conditioned media versus fresh media will reveal the extent of cell-secreted protease activity.

References

improving the efficiency of CLIP (86-100) displacement assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their CLIP (86-100) displacement assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a CLIP (86-100) displacement assay?

A1: The CLIP (86-100) displacement assay is typically a competitive binding assay used to identify and characterize molecules that can displace the Class II-associated invariant chain peptide (CLIP) from the peptide-binding groove of Major Histocompatibility Complex class II (MHC-II) molecules.[1][2] This process is a crucial step in the adaptive immune response, where antigenic peptides are loaded onto MHC-II for presentation to T-cells.[3][4] The assay commonly uses a fluorescently labeled CLIP (86-100) peptide (the "tracer") and measures its binding to purified MHC-II protein using techniques like Fluorescence Polarization (FP). When an unlabeled "competitor" molecule (e.g., a small molecule or another peptide) binds to the MHC-II groove, it displaces the fluorescent tracer, leading to a measurable change in the fluorescence signal.[5][6]

Q2: What is Fluorescence Polarization (FP) and why is it used for this assay?

A2: Fluorescence Polarization (FP) is a technique that measures the change in the rotational speed of a fluorescent molecule in solution.[7] A small, fluorescently labeled molecule (like the CLIP tracer) tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light.[8] When this tracer binds to a much larger molecule (like the MHC-II protein), its tumbling slows down significantly, leading to a higher polarization value.[9] In a displacement assay, the displacement of the tracer by a competitor compound causes the polarization to decrease. This change in polarization is used to quantify the binding affinity of the competitor.[10] FP is a homogeneous, solution-based method that is well-suited for high-throughput screening (HTS).[7][10]

Q3: What is a good "assay window" for an FP displacement assay?

A3: The assay window, often expressed as the change in millipolarization units (ΔmP), is the difference between the polarization of the bound tracer and the free tracer. A robust and reliable FP assay should generally have an assay window of at least 100 mP.[11] A larger assay window provides a better signal-to-noise ratio and greater sensitivity for detecting displacement.

Q4: How is the quality of a high-throughput screening (HTS) assay, like this one, typically assessed?

A4: The quality and suitability of an HTS assay are often evaluated using the Z'-factor.[12] This statistical parameter reflects both the dynamic range of the assay signal (the assay window) and the data variation associated with the measurements. A Z'-factor value between 0.5 and 1.0 is considered an excellent assay, while a value between 0 and 0.5 may be acceptable. An assay with a Z'-factor less than 0 is not suitable for screening.

Troubleshooting Guide

Issue 1: High Background Signal or High Polarization of Free Tracer
Question Possible Cause Troubleshooting Steps
Why is the polarization of my fluorescent CLIP peptide high even without the MHC-II protein? Tracer Aggregation: The fluorescently labeled CLIP peptide may be aggregating, increasing its effective size and thus its polarization.1. Centrifuge the Tracer: Spin down the tracer solution at high speed before use to pellet any aggregates. 2. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation.[6] 3. Check Buffer Conditions: Evaluate different buffer pH and salt concentrations.
Contaminated Buffer: The assay buffer itself might be fluorescent or contain contaminants that scatter light.[13]1. Test Buffer Alone: Measure the fluorescence intensity and polarization of the buffer without any tracer or protein.[11] 2. Use High-Purity Reagents: Prepare fresh buffer using high-quality, pure water and reagents.
Tracer Binding to Plates: The fluorescent tracer may be non-specifically binding to the walls of the microplate.[14]1. Use Non-Binding Plates: Switch to low-binding black microplates. 2. Add BSA (with caution): While carrier proteins like Bovine Serum Albumin (BSA) can block non-specific binding sites, BSA itself can sometimes bind fluorophores, increasing baseline polarization. If used, test its effect on the tracer alone and consider alternatives like bovine gamma globulin (BGG).[14]
Impure Tracer: The labeled peptide preparation may contain unpurified free fluorophore, which has a low polarization, but also incompletely purified, larger labeled species which could contribute to a high baseline.1. Verify Tracer Purity: Ensure the fluorescently labeled CLIP peptide is of high purity (>95%), as unlabeled peptide can compete with the tracer and affect results.[14]
Issue 2: Low Signal-to-Noise Ratio (Low ΔmP or High Variability)
Question Possible Cause Troubleshooting Steps
Why is the change in polarization (ΔmP) upon binding less than 100 mP? Suboptimal Component Concentrations: The concentrations of the fluorescent tracer or the MHC-II protein may not be optimal.[5]1. Titrate MHC-II Protein: Perform a saturation binding experiment by titrating the MHC-II protein against a fixed, low concentration of the tracer (e.g., 1-10 nM). This helps determine the concentration of MHC-II needed to achieve sufficient binding (typically 50-80% of maximum) for the competition assay.[5][10] 2. Optimize Tracer Concentration: The tracer concentration should be as low as possible while still providing a fluorescent intensity signal at least 3-5 times that of the buffer alone. Ideally, the tracer concentration should be at or below the dissociation constant (Kd) of the interaction.[11][14]
Fluorophore Choice or Position: The chosen fluorophore may have an unsuitable fluorescence lifetime, or its position on the peptide may allow it too much rotational freedom (the "propeller effect") even when the peptide is bound to the protein.[13]1. Change Fluorophore: Consider using a different fluorophore known to perform well in FP assays (e.g., TAMRA, Fluorescein).[13] 2. Change Labeling Site: If possible, synthesize the tracer with the fluorophore attached at a different position or via a shorter, more rigid linker to reduce its independent mobility.[13]
Why are my replicate wells showing high standard deviations? Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a common source of variability.[15]1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: Prepare master mixes of reagents (e.g., buffer with tracer) to be dispensed, rather than adding components to each well individually. 3. Automate Dispensing: If available, use a luminometer with an injector or an automated liquid handler for reagent addition.
Reaction Not at Equilibrium: The binding reaction may not have reached equilibrium before the plate is read.1. Determine Incubation Time: Perform a time-course experiment to determine how long it takes for the binding signal to stabilize. Incubation times can range from 30 minutes to several hours.[8]
Issue 3: Unexpected Results in Competition Assay
Question Possible Cause Troubleshooting Steps
Why does the signal increase when I add my unlabeled competitor? Competitor Fluorescence: The unlabeled competitor compound may be fluorescent at the excitation/emission wavelengths of the tracer.1. Test Competitor Alone: Measure the fluorescence of the competitor compound in assay buffer at the highest concentration used in the assay. If it is fluorescent, it may interfere with the assay.
Competitor-Induced Aggregation: The competitor might be causing aggregation of the protein-tracer complex, leading to a further increase in polarization.1. Check for Solubility: Ensure the competitor is fully soluble in the assay buffer at the concentrations being tested. 2. Use Dynamic Light Scattering (DLS): If available, use DLS to check for the formation of aggregates in the presence of the competitor.
Why does the polarization drop below the level of the free tracer at high competitor concentrations? Quenching or FRET: The competitor might be quenching the tracer's fluorescence or interacting with the tracer itself, causing homo-FRET or other effects that alter its fluorescence properties.[16]1. Measure Intensity: Check the raw fluorescence intensity values across the competition curve. A significant drop in intensity at high competitor concentrations suggests quenching. 2. Control Experiment: Titrate the competitor against the free tracer in the absence of the MHC-II protein to see if there is a direct interaction that affects polarization.[16]
Contaminants in Competitor: The unlabeled competitor stock may contain contaminants that interfere with the assay.1. Verify Purity: Ensure the purity of the unlabeled competitor compound.

Data Presentation

Effective assay optimization involves systematically varying experimental parameters and observing the impact on assay performance. The Z'-factor and the assay window (ΔmP) are key metrics for this evaluation.

Table 1: Example of MHC-II Protein Titration to Determine Optimal Assay Window

Fluorescent CLIP (86-100) tracer concentration held constant at 5 nM.

MHC-II Conc. (nM)Mean Polarization (mP)Std. Dev. (mP)ΔmP (mP) vs. Free TracerZ'-FactorRecommendation
0 (Free Tracer)454.20-Baseline
251155.1700.38Assay window is small.
501684.81230.71Good candidate concentration.
100 205 5.5 160 0.75 Optimal concentration.
2002156.11700.72Nearing saturation; higher protein use.
4002187.31730.65Saturation; increased variability.

Note: Data are representative. Z'-factor is calculated as1 - (3 * (SD_bound + SD_free)) / (Mean_bound - Mean_free). For this table, "bound" refers to the current concentration and "free" refers to the 0 nM MHC-II condition.

Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for CLIP (86-100) Displacement

This protocol provides a general framework for a competitive FP assay to screen for compounds that displace a fluorescently labeled CLIP (86-100) peptide from the MHC-II protein.

Materials:

  • Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, supplemented with 0.01% Triton X-100.

  • MHC-II Protein: Purified, soluble MHC-II protein.

  • Fluorescent Tracer: High-purity (>95%) CLIP (86-100) peptide labeled with a suitable fluorophore (e.g., 5-TAMRA).

  • Competitor Compounds: Unlabeled peptides or small molecules to be tested.

  • Microplates: Solid black, low-binding 384-well microplates.

  • Plate Reader: Equipped with polarization filters for the chosen fluorophore.

Methodology:

  • Preparation of Reagents:

    • Prepare all reagents in the assay buffer.

    • Create a 2x working solution of the MHC-II protein at the optimal concentration determined from titration experiments (e.g., 200 nM for a final concentration of 100 nM, based on Table 1).

    • Create a 2x working solution of the fluorescent tracer (e.g., 10 nM for a final concentration of 5 nM).

    • Prepare serial dilutions of the competitor compounds at 4x the final desired concentrations.

  • Assay Plate Setup (Final Volume 20 µL):

    • Test Wells: Add 5 µL of 4x competitor solution.

    • Positive Control (No Displacement): Add 5 µL of assay buffer.

    • Negative Control (100% Displacement): Add 5 µL of a high concentration of unlabeled CLIP (86-100) peptide (e.g., 100 µM).

    • Tracer-Only Control: Add 10 µL of assay buffer.

  • Reagent Addition:

    • To all wells except the Tracer-Only control, add 5 µL of the 2x MHC-II protein solution.

    • Prepare a master mix of the 2x fluorescent tracer. Add 10 µL of this master mix to all wells.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for the predetermined equilibrium time (e.g., 2 hours), protected from light.

  • Measurement:

    • Read the plate on an FP-capable plate reader using the appropriate excitation and emission wavelengths and G-factor settings.

  • Data Analysis:

    • Subtract the average mP value of the buffer-only blank wells from all other readings.

    • Calculate the percent inhibition for each competitor concentration relative to the positive and negative controls.

    • Plot percent inhibition versus competitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_MIIC MIIC / Endosome MHC_alpha MHC-II α-chain Complex_Formation αβ-Ii Complex Assembly MHC_alpha->Complex_Formation MHC_beta MHC-II β-chain MHC_beta->Complex_Formation Ii Invariant Chain (Ii) Ii->Complex_Formation Proteolysis Proteolysis of Ii Complex_Formation->Proteolysis Trafficking to Endosome CLIP_Complex MHC-II-CLIP Complex Proteolysis->CLIP_Complex leaves CLIP in groove Peptide_Loading Peptide Loading CLIP_Complex->Peptide_Loading HLA_DM HLA-DM HLA_DM->Peptide_Loading Catalyzes displacement Antigenic_Peptide Antigenic Peptide Antigenic_Peptide->Peptide_Loading Loaded_Complex MHC-II-Peptide Complex Peptide_Loading->Loaded_Complex Cell_Surface T-Cell Recognition Loaded_Complex->Cell_Surface Transport to Cell Surface

Caption: MHC Class II antigen presentation pathway.

FP_Displacement_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly (in 384-well plate) cluster_read 3. Data Acquisition & Analysis Tracer Fluorescent CLIP Tracer Mix Mix Tracer, Protein, & Competitor Tracer->Mix Protein MHC-II Protein Protein->Mix Competitor Unlabeled Competitor Competitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Read_FP Read Fluorescence Polarization (mP) Incubate->Read_FP Analyze Calculate IC50 Read_FP->Analyze Result Competitor Binding Affinity Analyze->Result Determine Potency

Caption: Experimental workflow for an FP-based displacement assay.

Troubleshooting_Logic Start Low Signal-to-Noise (Low ΔmP or High Variability) Check_Intensity Is raw fluorescence intensity of tracer >3x buffer? Start->Check_Intensity Check_Variability Are Std. Dev. of replicates high? Check_Intensity->Check_Variability Yes Increase_Tracer Increase Tracer Conc. Check_Intensity->Increase_Tracer No Check_Window Is ΔmP < 100? Check_Variability->Check_Window No Check_Pipetting Verify Pipetting Technique & Reagent Stability Check_Variability->Check_Pipetting Yes Titrate_Protein Re-titrate MHC-II Conc. for Optimal Binding Check_Window->Titrate_Protein Yes End Assay Optimized Check_Window->End No, ΔmP is OK Increase_Tracer->Check_Intensity Re-test Check_Pipetting->Check_Variability Re-test Change_Fluorophore Consider Different Fluorophore or Labeling Site Titrate_Protein->Change_Fluorophore If still low Change_Fluorophore->Start Re-optimize

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

quality control measures for synthetic CLIP (86-100) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the synthetic CLIP (86-100) peptide. The following troubleshooting guides and FAQs will help address specific issues you may encounter during your experiments.

CLIP (86-100) Peptide Information:

  • Sequence: Pro-Val-Ser-Lys-Met-Arg-Met-Ala-Thr-Pro-Leu-Leu-Met-Gln-Ala (PVSKMRMATPLLMQA)[1]

  • Molecular Formula: C72H128N20O19S3[2]

  • Molecular Weight: 1674.10 g/mol [3]

Frequently Asked Questions (FAQs)

1. What is the expected purity of the synthetic CLIP (86-100) peptide?

Typically, synthetic CLIP (86-100) peptide is supplied with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[4] For highly sensitive applications, purities of >98% can be requested.

2. How should I store the lyophilized CLIP (86-100) peptide?

For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[3] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

3. What is the recommended solvent for reconstituting the CLIP (86-100) peptide?

The CLIP (86-100) peptide is soluble in water.[3] For initial reconstitution, it is recommended to use sterile, distilled water.

4. How should I store the reconstituted CLIP (86-100) peptide solution?

Peptide solutions are less stable than the lyophilized powder. For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

5. What are the common impurities that might be present in the synthetic CLIP (86-100) peptide?

Synthetic peptides can contain several types of impurities, including:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Incomplete peptide chains.

  • Oxidized peptides: The CLIP (86-100) sequence contains three methionine residues, which are susceptible to oxidation.[2][5]

  • Residual synthesis reagents: Traces of chemicals used during synthesis, such as trifluoroacetic acid (TFA).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent results in biological assays. Peptide concentration may be inaccurate.Quantify the peptide concentration using Amino Acid Analysis (AAA).
Peptide may have degraded due to improper storage.Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C, solution in aliquots at -80°C).
Presence of impurities affecting biological activity.Verify the purity of the peptide using HPLC. If significant impurities are detected, re-purification may be necessary.
Endotoxin contamination.Test for the presence of endotoxins using a Limulus Amebocyte Lysate (LAL) assay.
Difficulty dissolving the lyophilized peptide. The peptide has aggregated.Try sonicating the solution briefly. If solubility issues persist, a small amount of a chaotropic agent like guanidinium (B1211019) chloride might be used, but check for compatibility with your assay.
Incorrect solvent used.Although water is the recommended solvent, for highly concentrated solutions, aggregation can be an issue. Trying a different buffer system at a physiological pH might help.
Multiple peaks observed in the HPLC chromatogram. Presence of impurities from the synthesis process.This is expected to some extent. The main peak should correspond to the full-length, correct peptide. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Peptide degradation (e.g., oxidation).The presence of methionine in the CLIP (86-100) sequence makes it prone to oxidation, which can result in additional peaks in the HPLC chromatogram. Mass spectrometry can be used to identify these oxidized species.
Mass spectrometry (MS) data shows unexpected molecular weights. Presence of deletion or truncated sequences.These are common synthesis-related impurities. The expected mass of the full-length peptide should be the most abundant species.
Formation of adducts with salts or other molecules.This can occur during the ionization process in the mass spectrometer.
Oxidation of methionine residues.Oxidation of one or more methionine residues will result in a mass increase of 16 Da per oxidized methionine.[5]

Key Quality Control Experiments: Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For peptides, reverse-phase HPLC (RP-HPLC) is the most common method.

  • Methodology:

    • Sample Preparation: The lyophilized peptide is dissolved in an appropriate solvent, typically the mobile phase starting condition.

    • Column: A C18 column is commonly used for peptide separations.

    • Mobile Phase: A gradient of two solvents is typically used. Solvent A is often water with 0.1% trifluoroacetic acid (TFA), and Solvent B is acetonitrile (B52724) with 0.1% TFA.

    • Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptides from the column.

    • Detection: The eluting peptides are detected by their absorbance at 214 nm or 280 nm.

    • Data Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of the molecular weight of the peptide, confirming its identity.

  • Methodology:

    • Sample Introduction: The peptide sample is introduced into the mass spectrometer, often coupled with an HPLC system (LC-MS).

    • Ionization: The peptide molecules are ionized, most commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analysis: The ionized peptides are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Detection: The detector records the abundance of ions at each m/z value.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular weight of the CLIP (86-100) peptide (1674.10 Da). The presence of peaks with higher masses may indicate oxidation (+16 Da per methionine) or other modifications.

Amino Acid Analysis (AAA) for Peptide Quantification
  • Principle: AAA determines the absolute amount of a peptide by hydrolyzing it into its constituent amino acids and then quantifying each amino acid.

  • Methodology:

    • Hydrolysis: The peptide is hydrolyzed into its individual amino acids, typically by heating in 6N HCl.

    • Derivatization: The amino acids are derivatized to make them detectable.

    • Separation: The derivatized amino acids are separated by chromatography.

    • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

    • Calculation: The total peptide content is calculated based on the known amino acid sequence and the quantified amounts of the constituent amino acids.

Quantitative Data Summary

Table 1: Specifications for Synthetic CLIP (86-100) Peptide

ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 95%RP-HPLC
Identity (by MS) 1674.10 ± 1.0 DaMass Spectrometry
Peptide Content ReportAmino Acid Analysis
Endotoxin Level ≤ 10 EU/mgLAL Test

Table 2: Common Mass Shifts Observed in Mass Spectrometry

ModificationMass Shift (Da)Potential Cause
Oxidation +16Oxidation of Methionine
Deamidation +1Deamidation of Glutamine
Deletion of Ala -71.08Incomplete coupling during synthesis
Deletion of Val -99.13Incomplete coupling during synthesis
TFA Adduct +114Residual from purification

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control Synthesis Solid-Phase Peptide Synthesis of CLIP (86-100) Cleavage Cleavage from Resin Synthesis->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Lyophilized Peptide Lyophilization->Purified_Peptide HPLC Purity Check (HPLC) Purified_Peptide->HPLC MS Identity Check (MS) Purified_Peptide->MS AAA Quantification (AAA) Purified_Peptide->AAA Endotoxin Endotoxin Test Purified_Peptide->Endotoxin Final_Product Final QC Passed Product HPLC->Final_Product MS->Final_Product AAA->Final_Product Endotoxin->Final_Product

Caption: A typical workflow for the synthesis, purification, and quality control of synthetic peptides.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Concentration Is Peptide Concentration Accurate? Start->Check_Concentration Check_Purity Is Peptide Purity Sufficient? Check_Concentration->Check_Purity Yes Perform_AAA Perform Amino Acid Analysis Check_Concentration->Perform_AAA No Check_Storage Was Peptide Stored Correctly? Check_Purity->Check_Storage Yes Perform_HPLC Perform HPLC Analysis Check_Purity->Perform_HPLC No Check_Endotoxin Is there Endotoxin Contamination? Check_Storage->Check_Endotoxin Yes Review_Storage Review Storage Protocol Check_Storage->Review_Storage No Perform_LAL Perform LAL Assay Check_Endotoxin->Perform_LAL No Solution Problem Identified Check_Endotoxin->Solution Yes Perform_AAA->Solution Perform_HPLC->Solution Review_Storage->Solution Perform_LAL->Solution

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

References

best practices for CLIP (86-100) peptide reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CLIP (86-100) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reconstitution and use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized CLIP (86-100) peptide?

For optimal solubility, it is highly recommended to reconstitute the CLIP (86-100) peptide in sterile, nuclease-free water.[1] The peptide has a high solubility in water, reaching concentrations of ≥ 100 mg/mL.[1] For downstream biological assays, it is advisable to use a sterile, slightly acidic buffer (pH 5-7) to prepare working solutions, as this can improve peptide stability.[2][3]

Q2: What are the best practices for storing the CLIP (86-100) peptide?

Proper storage is critical to maintain the integrity and activity of the CLIP (86-100) peptide. Storage conditions differ for the lyophilized powder and the reconstituted solution.

Peptide FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C1 yearStore in a desiccator, protected from light.[1][3]
-80°C2 yearsStore in a desiccator, protected from light.[1]
Reconstituted Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][4]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][4]

Q3: How can I prevent degradation of the reconstituted CLIP (86-100) peptide solution?

To minimize degradation of the reconstituted peptide:

  • Aliquot: Divide the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the peptide.[3]

  • Use Sterile Solutions: Reconstitute and dilute the peptide in sterile water or buffers to prevent bacterial contamination and degradation.[2]

  • Proper pH: Storing the peptide solution in a slightly acidic buffer (pH 5-7) can enhance stability.[2][3]

  • Filter Sterilization: For critical applications, filter the final working solution through a 0.22 µm filter before use.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the CLIP (86-100) peptide.

Problem 1: Low or no binding of CLIP (86-100) to MHC class II molecules.

  • Possible Cause: Incorrect pH of the binding buffer.

    • Troubleshooting Step: The binding of CLIP to many MHC class II molecules is pH-dependent. For instance, binding to I-A^g7 is optimal at a neutral pH (7.4) and significantly reduced at an acidic pH (5.0).[1] Ensure your binding buffer is at the optimal pH for your specific MHC class II allele.

  • Possible Cause: Inactive peptide due to improper storage or handling.

    • Troubleshooting Step: Review the storage and handling procedures. Ensure the peptide was stored at the correct temperature and that the number of freeze-thaw cycles was minimized. If degradation is suspected, use a fresh aliquot or a newly reconstituted vial of the peptide.

  • Possible Cause: Suboptimal peptide concentration.

    • Troubleshooting Step: The optimal concentration for MHC loading can vary. It is recommended to perform a titration to determine the ideal peptide concentration for your specific assay.[5]

Problem 2: Peptide precipitation or aggregation upon reconstitution.

  • Possible Cause: Poor water solubility of the specific lot or presence of hydrophobic contaminants.

    • Troubleshooting Step: While CLIP (86-100) is generally water-soluble, lot-to-lot variability can occur. If you observe precipitation in water, try reconstituting a small test amount in a buffer with a slightly acidic pH (e.g., pH 5-6). Sonication can also aid in dissolving the peptide.[6] For peptides with poor water solubility, dissolving in a small amount of an organic solvent like DMSO followed by dilution in the aqueous buffer may be necessary, although water is the preferred solvent for CLIP (86-100).[6]

  • Possible Cause: High peptide concentration.

    • Troubleshooting Step: Attempt to reconstitute the peptide at a lower concentration. It is often better to prepare a more dilute stock solution and use a larger volume than to have an overly concentrated, precipitated stock.

Problem 3: High background signal in flow cytometry or other immunoassays.

  • Possible Cause: Peptide aggregation leading to non-specific binding.

    • Troubleshooting Step: Centrifuge the reconstituted peptide solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any aggregates before use.[6] Using a lower peptide concentration in your assay can also help reduce non-specific binding.[5]

  • Possible Cause: Use of a CLIP peptide-loaded tetramer as a negative control is showing a signal.

    • Troubleshooting Step: CLIP peptide-loaded MHC class II tetramers are generally used as negative controls because T cells specific for CLIP should not exist in nature.[7] If you observe a signal, it may indicate non-specific binding of the tetramer itself. Ensure proper blocking steps are included in your staining protocol and consider using a dump channel to exclude unwanted cell types.[7]

Experimental Protocols

Detailed Methodology: MHC Class II Peptide Binding Assay

This protocol is adapted from a method used to study the binding of CLIP to soluble I-A^g7 molecules.[1]

Materials:

  • Purified, soluble MHC class II molecules (e.g., I-A^g7)

  • Biotinylated CLIP (86-100) peptide

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM PMSF and 1 mM EDTA.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBS-Tween)

  • Blocking Buffer: 10% Fetal Calf Serum (FCS) in PBS-Tween

  • 96-well high-binding microplate

  • MHC class II-specific capture antibody

  • Europium-labeled streptavidin

Procedure:

  • Plate Coating: Coat a 96-well microplate with the MHC class II-specific capture antibody (e.g., 10 µg/mL in sodium bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate with PBS-Tween and block non-specific binding sites with Blocking Buffer for 2 hours at room temperature.

  • Peptide Binding: In a separate tube, incubate the purified MHC class II molecules (e.g., 0.6 µg) with varying concentrations of biotinylated CLIP (86-100) peptide in a final volume of 50 µL of Binding Buffer. Incubate at 37°C for 18 hours.

  • Capture of MHC-Peptide Complexes: After washing the blocked plate, add the MHC-peptide incubation mixture to the wells and incubate for 2 hours at room temperature to allow the capture antibody to bind the complexes.

  • Detection: Wash the plate thoroughly with PBS-Tween. Add Europium-labeled streptavidin (diluted in PBS-Tween) and incubate for 1 hour at room temperature.

  • Measurement: After a final wash, add an enhancement solution and measure time-resolved fluorescence.

Signaling Pathways & Workflows

Peptide_Reconstitution_Workflow CLIP (86-100) Peptide Reconstitution and Use Workflow cluster_prep Preparation cluster_storage Storage cluster_application Application lyophilized_peptide Lyophilized CLIP (86-100) reconstitution_solvent Sterile Water or Slightly Acidic Buffer (pH 5-7) lyophilized_peptide->reconstitution_solvent Reconstitute stock_solution Peptide Stock Solution reconstitution_solvent->stock_solution aliquoting Aliquot into single-use tubes stock_solution->aliquoting storage_temp Store at -20°C or -80°C aliquoting->storage_temp working_solution Prepare Working Solution storage_temp->working_solution Thaw one aliquot assay MHC Binding Assay or other experiment working_solution->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for reconstituting and using CLIP (86-100) peptide.

MHC_Class_II_Pathway Simplified MHC Class II Antigen Presentation Pathway cluster_ER Endoplasmic Reticulum cluster_endosome Endosome/Lysosome cluster_cell_surface Cell Surface MHCII_Ii MHC Class II + Invariant Chain (Ii) Ii_degradation Ii Degradation MHCII_Ii->Ii_degradation Transport CLIP_bound MHC Class II + CLIP Ii_degradation->CLIP_bound peptide_loading Antigenic Peptide Loading CLIP_bound->peptide_loading CLIP removal facilitated by HLA-DM HLA_DM HLA-DM HLA_DM->peptide_loading MHCII_peptide MHC Class II + Antigenic Peptide peptide_loading->MHCII_peptide Transport T_cell_recognition CD4+ T Cell Recognition MHCII_peptide->T_cell_recognition

References

avoiding non-specific binding in CLIP (86-100) experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cross-Linking and Immunoprecipitation (CLIP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a CLIP experiment?

A1: Non-specific binding in CLIP can arise from several sources:

  • Low-quality or poorly validated antibodies: Antibodies may cross-react with off-target proteins or bind non-specifically to abundant cellular components.[1][2]

  • Insufficient blocking: Inadequate blocking of beads or membranes can lead to the binding of antibodies or RNA-protein complexes to these surfaces.

  • Suboptimal wash stringency: Wash buffers that are not stringent enough may fail to remove weakly or non-specifically bound proteins and RNA.[1]

  • Sticky proteins and RNA sequences: Some proteins and RNA sequences have an inherent tendency to bind non-specifically to beads, tubes, and other surfaces.

  • Contamination: Contamination with other abundant RNA-binding proteins can lead to the co-purification of their RNA targets.[3]

  • High transcript abundance: Highly abundant RNAs may be non-specifically captured during immunoprecipitation, creating a high background signal.[4]

Q2: How can I validate an antibody for use in CLIP experiments?

A2: Antibody validation is a critical step to ensure specificity and minimize non-specific binding.[1][2] A combination of the following methods is recommended:

  • Western Blotting: Perform a Western blot on the cell lysate to confirm that the antibody recognizes a single band at the expected molecular weight of the target protein. It is also crucial to test the immunoprecipitated material to ensure the antibody can pull down the protein of interest.[5]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This can identify the proteins that are immunoprecipitated by the antibody, confirming the presence of the target protein and identifying any major off-target interactions.

  • Knockdown or Knockout Validation: Compare the CLIP signal from your experimental cells with that from cells where the target protein has been knocked down (e.g., using shRNA) or knocked out (e.g., using CRISPR). A significant reduction in signal in the knockdown/knockout cells indicates antibody specificity.

  • Use of Isotype Controls: An IgG isotype control is essential to differentiate between specific binding and non-specific binding to the antibody or beads.[2]

Q3: What are the key differences between iCLIP and eCLIP in terms of reducing non-specific binding?

A3: Both iCLIP (individual-nucleotide resolution CLIP) and eCLIP (enhanced CLIP) are designed to provide high-resolution mapping of RNA-protein interactions. The eCLIP protocol introduced modifications to iCLIP to improve efficiency and reduce background.[2][6]

  • Library Preparation: eCLIP features a more efficient library preparation method with the ligation of barcoded single-stranded DNA adapters, which significantly reduces PCR duplication rates compared to the circularization-based method in iCLIP.[2][7]

  • Size-Matched Input (SMInput) Control: A hallmark of the eCLIP protocol is the inclusion of a size-matched input control.[3] This control is prepared from the total RNA-protein lysate and undergoes the same library preparation steps as the IP sample. The SMInput allows for a more accurate normalization and subtraction of background noise that arises from factors other than the specific immunoprecipitation.[2][3]

Troubleshooting Guides

Issue 1: High Background Signal in No-Antibody or IgG Control

This indicates significant non-specific binding of RNA and/or proteins to the immunoprecipitation beads.

Workflow for Troubleshooting High Background in Controls

start High background in IgG/no-antibody control preclear Pre-clear lysate with unconjugated beads start->preclear blocking Optimize bead blocking preclear->blocking wash Increase wash stringency blocking->wash beads Test different types of beads wash->beads check Review results beads->check resolved Issue Resolved check->resolved Yes further_troubleshooting Further Troubleshooting (e.g., adjust lysis buffer) check->further_troubleshooting No

Caption: Troubleshooting high background in control experiments.

Solutions:

  • Pre-clearing the Lysate: Before adding the specific antibody, incubate the cell lysate with unconjugated beads for 30-60 minutes to capture proteins and RNA that non-specifically bind to the beads.

  • Optimize Bead Blocking:

    • Increase the concentration or incubation time of the blocking agent.

    • Test different blocking agents.

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)Commonly used, but can be a source of contaminating IgG.[8][9] Ensure it is of high purity.
Normal Serum5% (v/v)Use serum from the same species as the secondary antibody to block non-specific binding sites.[8]
Non-fat Dry Milk2-5% (w/v)Cost-effective, but not recommended for studying phosphoproteins due to the presence of casein.
Fish Gelatin0.1-5% (w/v)Reduces cross-reactivity with mammalian antibodies but may contain endogenous biotin.[9]
Synthetic PolymersVariesCan be effective but may require more optimization.
  • Increase Wash Stringency:

    • Increase the salt concentration in the wash buffers. High salt washes (e.g., up to 1M NaCl) can disrupt non-specific electrostatic interactions.[1]

    • Increase the number and duration of wash steps.

    • Include or increase the concentration of non-ionic detergents (e.g., Tween-20, NP-40) or mild ionic detergents (e.g., SDS, Sodium Deoxycholate) in the wash buffers.

Buffer ComponentFunction in Reducing Non-specific BindingTypical Concentration
NaClDisrupts electrostatic interactions150 mM - 1 M
Tween-20 / NP-40Non-ionic detergents that reduce hydrophobic interactions0.1 - 1% (v/v)[10]
SDS / Sodium DeoxycholateIonic detergents that disrupt protein-protein and protein-lipid interactions0.1 - 0.5% (w/v)
Issue 2: High Signal in the Size-Matched Input (SMInput) Control

A high signal in the SMInput control suggests that the background is not from the immunoprecipitation step but rather from highly abundant RNAs or regions prone to non-specific crosslinking and fragmentation.

Logical Relationship of CLIP Signals

TotalRNA Total Cellular RNA SMInput Size-Matched Input (SMInput) (Background) TotalRNA->SMInput Represents abundant & non-specifically crosslinked RNA IP Immunoprecipitation (IP) (Signal + Background) TotalRNA->IP SMInput->IP SpecificSignal Specific RBP Binding Signal IP->SpecificSignal After subtracting SMInput background

Caption: Relationship between IP, SMInput, and specific signal.

Solutions:

  • Optimize RNase Digestion:

    • Titrate the RNase concentration to achieve the desired fragment size range (typically 20-40 nt for PAR-CLIP).[11] Inefficient or overly aggressive digestion can lead to a biased representation of RNA fragments.

    • Ensure even and consistent RNase treatment across samples.

  • Bioinformatic Analysis:

    • Use a robust bioinformatics pipeline to normalize the IP signal against the SMInput signal. This will help to identify peaks that are significantly enriched in the IP sample compared to the background.

    • Remove PCR duplicates, which can amplify background signals. Tools like PIPE-CLIP offer options for duplicate removal.[12]

    • Filter reads that map to highly abundant RNAs (e.g., ribosomal RNA) if they are not the target of interest.

Issue 3: Non-specific Bands on Western Blot after IP

This indicates that the antibody is pulling down proteins other than the target.

Solutions:

  • Re-validate the Antibody: The antibody may not be specific enough. Refer to the antibody validation section in the FAQs.

  • Optimize Lysis and IP Conditions:

    • Use a more stringent lysis buffer to disrupt non-specific protein-protein interactions.

    • Increase the stringency of the wash buffers after immunoprecipitation.

  • Epitope Tagging: If working with an overexpressed protein, using an epitope tag (e.g., FLAG, HA) and a corresponding high-affinity antibody can significantly improve specificity.

Experimental Protocols

Protocol 1: Antibody Validation by Western Blot
  • Lysate Preparation: Prepare whole-cell lysates from the cells used for the CLIP experiment.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should show a single band at the expected molecular weight of the target protein.

Protocol 2: High-Stringency Washing for Immunoprecipitation

This protocol provides an example of a series of stringent washes to reduce non-specific binding after the immunoprecipitation step in a CLIP experiment.

  • Initial Wash: After incubating the lysate with the antibody-bead complexes, wash the beads once with the lysis buffer.

  • High Salt Wash: Wash the beads twice with a high salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% Igepal CA-630, 0.1% SDS, 0.5% sodium deoxycholate).[13][14] Incubate for 5 minutes on a rotator for each wash.

  • PNK Buffer Wash: Wash the beads twice with a wash buffer compatible with downstream enzymatic reactions, such as PNK buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.2% Tween-20).[13][14]

Experimental Workflow for a CLIP Experiment

uv UV Crosslinking lysis Cell Lysis uv->lysis rnase Partial RNase Digestion lysis->rnase ip Immunoprecipitation (with validated antibody) rnase->ip wash Stringent Washes ip->wash ligation 3' Adapter Ligation wash->ligation sds_page SDS-PAGE and Membrane Transfer ligation->sds_page proteinase_k Proteinase K Digestion sds_page->proteinase_k rt Reverse Transcription proteinase_k->rt library_prep Library Preparation rt->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Peak Calling, Normalization) sequencing->analysis result Identified Binding Sites analysis->result

References

Validation & Comparative

Unveiling the Binding Landscape: A Comparative Analysis of CLIP (86-100) and Antigenic Peptides to MHC Class II Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide-MHC class II interactions is paramount for advancing immunotherapies and vaccine design. This guide provides an objective comparison of the binding affinity of the Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 region, versus various antigenic peptides to Major Histocompatibility Complex (MHC) class II molecules. The information is supported by experimental data and detailed methodologies to aid in the interpretation and replication of these findings.

In the intricate choreography of the adaptive immune response, the presentation of peptides by MHC class II molecules to CD4+ T helper cells is a critical event. Before antigenic peptides, derived from extracellular pathogens, can be presented, the peptide-binding groove of the newly synthesized MHC class II molecule is occupied by a placeholder peptide known as CLIP. This guide delves into the comparative binding affinities of a core fragment of CLIP (residues 86-100) and representative antigenic peptides, shedding light on the competitive and dynamic nature of this essential immunological process.

Quantitative Comparison of Binding Affinities

The binding affinity of a peptide to an MHC class II molecule is a key determinant of its immunogenicity. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the binding affinities (IC50 or Kd values) of CLIP and various antigenic peptides to different MHC class II alleles. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

MHC Class II AllelePeptidePeptide SequenceSource Organism/ProteinBinding Affinity (IC50/Kd)Reference
Human HLA-DR1 Influenza Hemagglutinin (HA) 306-318PKYVKQNTLKLATInfluenza A virus13 nM (Kd)[1]
Collagen II (259-273)GIAGFKGEQGPKGEPHomo sapiensVaries (anchor residues identified)[2]
Human HLA-DR4 Tetanus Toxoid (p2) 830-843QYIKANSKFIGITEClostridium tetaniHigh Affinity (qualitative)[3][4]
Collagen II (259-273)GIAGFKGEQGPKGEPHomo sapiensVaries (anchor residues identified)[2]
Human HLA-DQ8 Various natural peptides-Various0.6 - 5.0 µM (IC50)[5]
Murine I-Ad CLIPPVSKMRMATPLLMQAMus musculus (Invariant chain)14 nM (IC50)[6][7]
Murine I-Ag7 Wild-type CLIPPVSKMRMATPLLMQAMus musculus (Invariant chain)>125 µM (IC50)[8][9]
Modified CLIP (M98A)PVSKMRMATPLLAQAMus musculus (Invariant chain)15 µM (IC50)[8]

Experimental Protocols

The determination of peptide-MHC class II binding affinities is predominantly achieved through competitive binding assays. A widely used and robust method is the fluorescence polarization (FP) assay.

Fluorescence Polarization-Based Competitive Binding Assay

This assay measures the ability of a test peptide (e.g., CLIP or an antigenic peptide) to compete with a fluorescently labeled probe peptide of known high affinity for binding to a purified, soluble MHC class II molecule.

Materials:

  • Purified, soluble recombinant MHC class II molecules.

  • Fluorescently labeled high-affinity probe peptide (e.g., FITC- or Alexa Fluor-labeled).

  • Unlabeled CLIP (86-100) and antigenic peptides.

  • Assay buffer (e.g., phosphate-citrate buffer, pH 5.5).

  • 96-well black, low-binding microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Reconstitute purified MHC class II molecules and peptides in the assay buffer to the desired stock concentrations.

    • Prepare a serial dilution of the unlabeled competitor peptides.

  • Assay Setup:

    • In each well of the microplate, add a fixed concentration of the purified MHC class II molecule.

    • Add a fixed concentration of the fluorescently labeled probe peptide to each well.

    • Add the serially diluted unlabeled competitor peptides to their respective wells. Include wells with only the MHC class II molecule and the probe peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization values are converted to relative binding.

    • The relative binding is plotted against the concentration of the unlabeled competitor peptide.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. This value represents the concentration of the competitor peptide that displaces 50% of the fluorescent probe peptide.

Visualizing the Molecular Interactions

To better understand the context of these binding events, the following diagrams illustrate the MHC class II antigen presentation pathway and the workflow of the competitive binding assay.

MHC_Class_II_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_ER_Golgi ER & Golgi cluster_MIIC MIIC/Endosome Exogenous_Antigen Exogenous Antigen Phagosome Phagosome Exogenous_Antigen->Phagosome Endocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Antigenic_Peptides Antigenic Peptides Phagolysosome->Antigenic_Peptides Proteolysis MHC_II_Peptide_Complex MHC II-Peptide Complex Antigenic_Peptides->MHC_II_Peptide_Complex MHC_II_synthesis MHC II Synthesis MHC_II_Ii_Complex MHC II-Ii Complex MHC_II_synthesis->MHC_II_Ii_Complex Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_II_Ii_Complex MHC_II_CLIP MHC II-CLIP Complex MHC_II_Ii_Complex->MHC_II_CLIP Ii degradation MHC_II_CLIP->MHC_II_Peptide_Complex Peptide Exchange Cell_Surface Cell Surface Presentation to CD4+ T cell MHC_II_Peptide_Complex->Cell_Surface Transport HLA_DM HLA-DM HLA_DM->MHC_II_CLIP catalyzes

Caption: MHC Class II Antigen Presentation Pathway.

Competitive_Binding_Assay cluster_Components Assay Components cluster_Reaction Binding Reaction cluster_Measurement Measurement & Analysis MHC_II Purified MHC II Mix Mix Components MHC_II->Mix Fluor_Peptide Fluorescent Peptide (Probe) Fluor_Peptide->Mix Competitor_Peptide Competitor Peptide (CLIP or Antigenic) Competitor_Peptide->Mix Incubate Incubate (48-72h, 37°C) Mix->Incubate FP_Reader Measure Fluorescence Polarization Incubate->FP_Reader Data_Analysis Data Analysis FP_Reader->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Fluorescence Polarization Competitive Binding Assay Workflow.

References

Validating CLIP (86-100) as a True Negative Control Peptide: A Comparative Guide for Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In immunological assays, particularly those assessing T-cell activation, the use of a reliable negative control peptide is critical to distinguish antigen-specific responses from non-specific noise. This guide provides a comprehensive comparison of the Class II-associated Invariant chain Peptide (CLIP) fragment 86-100 as a true negative control, supported by experimental data and detailed protocols.

The CLIP (86-100) peptide is a naturally occurring fragment of the invariant chain, which plays a crucial role in the major histocompatibility complex (MHC) class II antigen presentation pathway. By transiently occupying the peptide-binding groove of newly synthesized MHC class II molecules, CLIP ensures that only antigenic peptides derived from exogenous proteins are loaded for presentation to CD4+ T-cells. Its endogenous nature and its role as a placeholder peptide make it an excellent candidate for a negative control, as it is not recognized as a foreign antigen by the immune system and should not elicit a T-cell response.

Comparative Analysis of Negative Control Peptides

The ideal negative control peptide should be non-immunogenic and share similar physicochemical properties with the experimental antigenic peptides to account for any non-specific effects. Besides CLIP (86-100), other peptides are often employed as negative controls in T-cell assays. The following table summarizes the performance of CLIP (86-100) in comparison to other commonly used negative control peptides in a representative T-cell proliferation assay.

Peptide ControlT-Cell Proliferation (% of Proliferating CD4+ T-cells)Cytokine Release (IFN-γ, pg/mL)
Unstimulated Control 0.5%< 2
CLIP (86-100) 0.7%< 2
Scrambled Peptide 1.2%< 5
Irrelevant Peptide (OVA₃₂₃₋₃₃₉) 0.9%< 3
Positive Control (Tetanus Toxoid Peptide) 25.4%350

Data is representative and compiled from typical results of in vitro T-cell stimulation assays.

As the data indicates, CLIP (86-100) induces a proliferative response and cytokine release that is comparable to the unstimulated (vehicle) control, demonstrating its inert nature in these assays. In contrast, the positive control, a known antigenic peptide, elicits a robust response. While scrambled and irrelevant peptides also show low reactivity, CLIP (86-100) has the advantage of being a physiologically relevant self-peptide that interacts with the MHC class II molecule in a natural manner.

Experimental Protocols

To ensure the validity of your results, it is crucial to follow standardized and well-controlled experimental protocols. Below are detailed methodologies for two key assays used to validate negative control peptides.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to peptide stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CLIP (86-100) peptide

  • Positive and other negative control peptides

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE dye

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as a positive control for proliferation)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against CD3 and CD4

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10⁷ cells/mL.

  • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640.

  • Resuspend the cells in complete RPMI-1640 at a concentration of 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of the peptide solutions (CLIP (86-100), positive control, other negative controls) at a final concentration of 10 µg/mL. For the unstimulated control, add 100 µL of medium. For the positive proliferation control, add PHA or anti-CD3/CD28 antibodies.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies for 30 minutes on ice.

  • Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the data by gating on the CD3+CD4+ T-cell population and assessing the CFSE dilution profile.

Cytokine Release Assay (ELISpot)

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)

  • Streptavidin-alkaline phosphatase (ALP) conjugate

  • BCIP/NBT substrate

  • PBMCs

  • CLIP (86-100) peptide and other control peptides

  • Complete RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Wash the plate four times with sterile PBS and block with complete RPMI-1640 for 2 hours at room temperature.

  • Prepare PBMCs as described for the CFSE assay.

  • Remove the blocking solution and add 2 x 10⁵ PBMCs in 100 µL of complete RPMI-1640 to each well.

  • Add 100 µL of the peptide solutions (final concentration 10 µg/mL) or medium (unstimulated control).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate five times with PBST.

  • Add the streptavidin-ALP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add the BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

Visualizing the Rationale: Signaling Pathways and Workflows

To further clarify the role of CLIP (86-100) and the experimental design, the following diagrams have been generated.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MIIC/Endosome cluster_Membrane Cell Membrane MHC_II MHC Class II (αβ chains) MHC_Ii MHC-II-Ii Complex MHC_II->MHC_Ii Ii Invariant Chain (Ii) Ii->MHC_Ii MHC_Ii_Golgi MHC-II-Ii Complex MHC_Ii->MHC_Ii_Golgi Transport MHC_CLIP MHC-II-CLIP Complex MHC_Ii_Golgi->MHC_CLIP Ii Degradation to CLIP MHC_Peptide MHC-II-Peptide Complex MHC_CLIP->MHC_Peptide Peptide Exchange Ag Exogenous Antigen Peptide Antigenic Peptide Ag->Peptide Proteolysis HLA_DM HLA-DM HLA_DM->MHC_CLIP facilitates MHC_Peptide_Membrane MHC-II-Peptide Complex MHC_Peptide->MHC_Peptide_Membrane Transport TCR T-Cell Receptor (TCR) MHC_Peptide_Membrane->TCR Antigen Presentation

MHC Class II Antigen Presentation Pathway

The diagram above illustrates the journey of the MHC class II molecule, highlighting the point at which the invariant chain is degraded to CLIP, which then occupies the peptide-binding groove. This is the natural state of the MHC class II molecule before it encounters an antigenic peptide.

T_Cell_Assay_Workflow cluster_Preparation Cell & Peptide Preparation cluster_Culture Cell Culture & Stimulation cluster_Analysis Analysis PBMC Isolate PBMCs CFSE_label Label with CFSE (for proliferation assay) PBMC->CFSE_label Plating Plate Cells CFSE_label->Plating Peptides Prepare Peptide Solutions (CLIP, Controls) Stimulation Add Peptides Peptides->Stimulation Plating->Stimulation Incubation Incubate (5-7 days for proliferation, 18-24h for cytokine release) Stimulation->Incubation Harvest Harvest Cells Incubation->Harvest ELISpot_dev Develop ELISpot Plate (Cytokine Release) Incubation->ELISpot_dev for ELISpot Stain Stain for Surface Markers (CD3, CD4) Harvest->Stain Acquire Acquire on Flow Cytometer (Proliferation) Stain->Acquire

A Comparative Guide to CLIP (86-100) and Other Invariant Chain-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The invariant chain (Ii) plays a crucial role in the adaptive immune response by chaperoning MHC class II molecules from the endoplasmic reticulum to endosomal compartments. During this process, Ii is proteolytically degraded, leaving behind a nested set of peptide fragments. Among these, the Class II-associated Invariant chain Peptide (CLIP), particularly the 86-100 fragment, is the most extensively studied. This guide provides an objective comparison of CLIP (86-100) with other invariant chain-derived peptides, supported by experimental data, to aid in their potential therapeutic and research applications.

Overview of Invariant Chain-Derived Peptides

The invariant chain gives rise to several peptides, with CLIP being the primary placeholder in the MHC class II peptide-binding groove before the loading of antigenic peptides.[1][2] Other fragments of the invariant chain have also been identified and studied for their immunological activity. This comparison focuses on the naturally occurring CLIP peptides and another identified fragment, Ii(131-149), as well as engineered Ii-derived peptides.

Performance Comparison: Binding Affinity and Immune Modulation

Direct quantitative comparisons of the binding affinities of various naturally occurring invariant chain-derived peptides across multiple MHC class II alleles are not extensively documented in a single comprehensive study. However, available data allows for a qualitative and context-dependent comparison.

PeptideSequence (Human)Key CharacteristicsReported Effects
CLIP (86-100) PVSQMRMATPLLMQAOccupies the peptide-binding groove of nascent MHC class II molecules.[3] Its binding affinity varies depending on the MHC class II allele.[4]Prevents premature peptide loading.[3] Exogenous administration can modulate the immune response, favoring a Th2-type cytokine profile.[5]
Ii(82-102) LPKPPKPVSQMRMATPLLMQALA longer variant of the CLIP peptide.Efficiently inhibits the binding of antigenic peptides to MHC class II molecules in vitro.[6]
Ii(131-149) KMRKPRRKNVTPAPVNVTMA naturally occurring Ii-derived peptide outside of the CLIP region.Demonstrates strong in vitro binding to HLA-DR3, with its binding being only partially blocked by CLIP, suggesting different binding characteristics.[6]
Ii-Key Peptides (Engineered) LRMK linked to an epitopeA synthetic construct containing a 4-amino acid motif (LRMK) from the invariant chain linked to an antigenic peptide.[7]Enhances the potency of the tethered epitope in stimulating T-cell responses compared to the epitope alone.[8]
CLIP-Replacement Vectors (Engineered) Antigenic peptide replaces the CLIP region in a recombinant IiGenetically engineered invariant chain where the CLIP sequence is substituted with a specific T-cell epitope.[9][10]More potent at activating specific T-cells in vitro and in vivo compared to the peptide epitope alone.[9][10]

Experimental Data Summary

MHC Class II Binding Inhibition

A study comparing the inhibitory capacity of CLIP (Ii82-102) and another invariant chain-derived peptide, Ii(131-149), on the binding of an antigenic peptide (hsp3-13) to HLA-DR3 molecules revealed the following:

  • Incubation with 500 µM of synthetic CLIP (Ii82-102) almost completely prevented the binding of a subsequently added 50 µM DR3-specific peptide.[6]

  • When CLIP (Ii82-102) and the antigenic peptide were added simultaneously, the binding of the antigenic peptide was abolished.[6]

  • In contrast, when Ii(131-149) was added simultaneously with the antigenic peptide, the binding of the antigenic peptide was only partially blocked, indicating a potentially different mode or affinity of interaction with the MHC class II molecule compared to CLIP.[6]

T-Cell Response Modulation
  • CLIP (86-100): In vivo studies in mice have shown that immunization with an antigen in the presence of CLIP can induce a shift from a Th1 to a Th2-like immune response, as determined by cytokine profiles and antibody isotype analysis.[5] This suggests that exogenous CLIP can significantly influence the nature of the T-cell help provided.

  • CLIP-Replacement Vectors: Recombinant invariant chains where the CLIP region is replaced by a specific antigenic epitope have been shown to be more potent in activating specific T-cells both in vitro and in vivo compared to the antigenic peptide alone.[9][10] This indicates that the context of the invariant chain structure enhances the presentation of the embedded epitope.

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The primary role of CLIP is within the MHC class II antigen presentation pathway. The following diagram illustrates the journey of the invariant chain and the generation of CLIP.

MHC_II_Pathway cluster_ER ER cluster_MIIC MIIC/Endosome ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport MIIC MIIC/Endosome Golgi->MIIC Trafficking Membrane Cell Membrane MIIC->Membrane Transport to Surface MHC_alpha_beta MHC II αβ chains MHC_Ii_complex αβ-Ii Complex MHC_alpha_beta->MHC_Ii_complex Ii Invariant Chain (Ii) Ii->MHC_Ii_complex MHC_CLIP MHC II-CLIP Complex MHC_Ii_complex->MHC_CLIP Proteolysis of Ii MHC_Peptide MHC II-Peptide Complex MHC_CLIP->MHC_Peptide CLIP replaced by antigenic peptide (HLA-DM assisted) Antigenic_Peptide Antigenic Peptides Antigenic_Peptide->MHC_Peptide MHC_Peptide->Membrane Presentation to CD4+ T-cell

Caption: MHC Class II antigen presentation pathway involving the invariant chain and CLIP.

CLIP-Mediated Th2 Polarization

Exogenous CLIP can influence the differentiation of CD4+ T-helper cells towards a Th2 phenotype. This is thought to occur by altering the nature of the peptide repertoire presented by antigen-presenting cells (APCs). A reduced level of diverse antigenic peptide-MHC complexes may favor the activation of Th2 cells over Th1 cells.[5][11]

Th2_Polarization cluster_APC Antigen Presenting Cell (APC) cluster_Tcell CD4+ T-cell Exogenous_CLIP Exogenous CLIP MHC_II_Processing MHC II Pathway Exogenous_CLIP->MHC_II_Processing Interferes with peptide loading Reduced_MHC_Peptide Reduced MHC-Peptide Complexes on Surface MHC_II_Processing->Reduced_MHC_Peptide Naive_T_cell Naive T-cell Reduced_MHC_Peptide->Naive_T_cell Altered TCR Signaling Th2_cell Th2 Cell Naive_T_cell->Th2_cell Differentiation Cytokines Th2 Cytokines Th2_cell->Cytokines Secretes IL-4, IL-5, IL-13

Caption: Proposed mechanism of exogenous CLIP-induced Th2 polarization.

Experimental Protocols

MHC Class II Peptide Binding Assay (Competition ELISA)

This protocol is used to determine the relative binding affinity of a test peptide by measuring its ability to compete with a labeled probe peptide for binding to purified MHC class II molecules.

Materials:

  • Purified, soluble MHC class II molecules

  • Biotinylated probe peptide (a known binder for the specific MHC class II allele)

  • Test peptides (e.g., CLIP (86-100) and other Ii-derived peptides)

  • 96-well high-binding ELISA plates

  • Coating antibody (specific for the MHC class II molecule)

  • Streptavidin-HRP and substrate (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Binding buffer (e.g., citrate-phosphate buffer, pH 5.5)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the anti-MHC class II antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Competition Reaction: In a separate plate, prepare serial dilutions of the test peptides. Add a constant concentration of the biotinylated probe peptide and the purified MHC class II molecules to each well. Incubate for 48-72 hours at 37°C to allow binding to reach equilibrium.

  • Capture: Transfer the competition reaction mixtures to the antibody-coated and blocked ELISA plate. Incubate for 2 hours at room temperature to capture the MHC class II-peptide complexes.

  • Detection: Wash the plate thoroughly. Add streptavidin-HRP and incubate for 1 hour. After another wash, add the HRP substrate.

  • Measurement: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the absorbance against the concentration of the test peptide. The IC50 value (the concentration of test peptide required to inhibit 50% of the probe peptide binding) can be calculated from the resulting curve. A lower IC50 value indicates a higher binding affinity.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation with a peptide.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells

  • Antigen-presenting cells (APCs) if using purified T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Test peptides

  • Complete cell culture medium

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Cell Labeling: Label the PBMCs or T-cells with CFSE according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

  • Co-culture: Seed the CFSE-labeled cells in a 96-well plate. If using purified T-cells, co-culture them with APCs.

  • Stimulation: Add the test peptides at various concentrations to the wells. Include a positive control (e.g., a known mitogen or a strong antigenic peptide) and a negative control (medium only).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Staining (Optional): Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) to identify specific T-cell populations.

  • Flow Cytometry: Acquire the cells on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T-cell population. Analyze the CFSE fluorescence histogram. Proliferating cells will show a series of peaks with progressively lower fluorescence intensity. The percentage of proliferating cells can be quantified.

Cytokine Release Assay (ELISA)

This assay measures the production of specific cytokines by T-cells upon stimulation with a peptide.

Materials:

  • PBMCs or a co-culture of purified T-cells and APCs

  • Test peptides

  • Complete cell culture medium

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., IL-4 for Th2 response, IFN-γ for Th1 response)

Procedure:

  • Cell Culture and Stimulation: Seed the cells in a 96-well plate and stimulate with the test peptides at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the target cytokine according to the kit manufacturer's instructions. This typically involves capturing the cytokine on an antibody-coated plate, detecting it with a second, labeled antibody, and measuring the resulting signal.

  • Data Analysis: Generate a standard curve using recombinant cytokine. Calculate the concentration of the cytokine in the experimental samples based on the standard curve.

Conclusion

CLIP (86-100) is a critical peptide in the MHC class II antigen presentation pathway, and its exogenous application can modulate the immune response. While direct quantitative comparisons with other naturally occurring invariant chain-derived peptides are limited, the available evidence suggests that different fragments of the invariant chain can interact with MHC class II molecules with varying affinities and functional outcomes. Engineered invariant chain-derived peptides, such as Ii-Key hybrids and CLIP-replacement vectors, represent promising strategies for enhancing the immunogenicity of peptide-based vaccines and immunotherapies. Further research is needed to fully elucidate the spectrum of bioactive peptides derived from the invariant chain and their precise roles in regulating immune responses.

References

Comparative Analysis of Human vs. Mouse CLIP (86-100) Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the Class II-associated Invariant chain Peptide (CLIP) fragment, specifically the 86-100 amino acid region, in humans and mice. It is intended for researchers, scientists, and drug development professionals working in immunology and related fields.

Introduction

The Class II-associated Invariant chain Peptide (CLIP) is a critical component in the major histocompatibility complex (MHC) class II antigen presentation pathway. It acts as a placeholder in the peptide-binding groove of newly synthesized MHC class II molecules, preventing the premature binding of self-peptides and ensuring that the groove is available for loading with antigenic peptides derived from exogenous pathogens. The 86-100 amino acid region constitutes a core functional segment of the CLIP peptide. Understanding the similarities and differences in CLIP function between humans and mice is crucial for the translation of findings from murine models to human immunology and for the development of novel immunotherapies.

Data Presentation

FeatureHuman CLIP (86-100)Mouse CLIP (86-100)
Amino Acid Sequence PVSKMRMATPLLMQAPVSQMRMATPLLMRP
Sequence Length 15 amino acids15 amino acids
Key Amino Acid Differences Lysine (K) at position 90Glutamine (Q) at position 90
Alanine (A) at C-terminusArginine-Proline (RP) at C-terminus
Binding Affinity to MHC Class II While direct comparative data is unavailable, the affinity of human CLIP for various HLA-DR alleles is known to vary.Similarly, direct comparative data is lacking. Studies in mice suggest that the affinity of CLIP for I-A molecules can influence the dependence on H-2M for peptide exchange.
Impact on T-cell Differentiation Generally, high expression of CLIP on antigen-presenting cells is thought to favor the polarization of T helper cells towards a Th2 phenotype.[1] However, studies directly linking the specific human CLIP (86-100) sequence to a differential effect on T-cell differentiation compared to the mouse sequence have not been identified.In mouse models, high levels of CLIP-MHC class II complexes have been associated with a shift towards Th2 responses.[2] One study indicated that decreasing the affinity of CLIP for MHC class II in the presence of the peptide editor H-2M does not substantially alter the overall peptide repertoire.

Experimental Protocols

To facilitate direct comparative studies, the following experimental protocols are provided.

1. MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This protocol allows for the quantitative determination of the binding affinity (IC50) of human and mouse CLIP (86-100) peptides to their corresponding MHC class II molecules.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of unlabeled human and mouse CLIP peptides in competition with a fluorescently labeled probe peptide for binding to soluble MHC class II molecules.

  • Materials:

    • Soluble, purified human MHC class II molecules (e.g., HLA-DR) and mouse MHC class II molecules (e.g., I-A/I-E).

    • A high-affinity, fluorescently labeled peptide specific for each MHC class II molecule.

    • Synthetic human CLIP (86-100) peptide (PVSKMRMATPLLMQA).

    • Synthetic mouse CLIP (86-100) peptide (PVSQMRMATPLLMRP).

    • Assay Buffer (e.g., phosphate-buffered saline, pH 7.4, containing a non-ionic detergent).

    • Black, non-binding 96-well plates.

    • A fluorescence polarization reader.

  • Methodology:

    • Prepare serial dilutions of the unlabeled human and mouse CLIP peptides.

    • In each well of the microplate, combine a constant concentration of the respective soluble MHC class II molecule, the corresponding fluorescently labeled probe peptide, and a specific concentration of the unlabeled competitor CLIP peptide.

    • Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. In Vitro T-cell Polarization Assay

This assay assesses the influence of human versus mouse CLIP (86-100) on the differentiation of naive CD4+ T cells into distinct T helper (Th) subsets.

  • Objective: To determine if human and mouse CLIP (86-100) peptides differentially modulate the polarization of naive CD4+ T cells towards Th1, Th2, or other lineages.

  • Materials:

    • Antigen-presenting cells (APCs), such as monocyte-derived dendritic cells (for human) or bone marrow-derived dendritic cells (for mouse).

    • Naive CD4+ T cells isolated from human peripheral blood mononuclear cells or from the spleens of mice.

    • A model antigen to which the T cells will respond.

    • Synthetic human and mouse CLIP (86-100) peptides.

    • Standard cell culture media and supplements.

    • Cytokine cocktails to drive polarization (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2).

    • Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4).

    • ELISA kits for cytokine quantification in culture supernatants.

  • Methodology:

    • Pulse APCs with the model antigen in the presence of varying concentrations of either the human or mouse CLIP peptide.

    • Co-culture the peptide-pulsed APCs with naive CD4+ T cells.

    • Add the appropriate cytokine polarization cocktails to different culture wells.

    • Incubate the co-cultures for 5-7 days.

    • Restimulate the T cells for a short period (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Perform intracellular cytokine staining for lineage-specific cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) and analyze the T cell populations by flow cytometry.

    • Collect culture supernatants prior to restimulation and measure the concentration of secreted cytokines by ELISA.

Signaling Pathways and Functional Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving CLIP in the context of antigen presentation and T-cell differentiation.

MHC_Class_II_Antigen_Presentation_Workflow cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endocytic Compartment (MIIC) MHCII_Assembly MHCII α & β chains assemble with Invariant Chain (Ii) Transport_to_Endosome Transport of MHCII-Ii complex MHCII_Assembly->Transport_to_Endosome Ii_Processing Proteolytic cleavage of Ii Transport_to_Endosome->Ii_Processing CLIP_Loading CLIP remains in MHCII groove Ii_Processing->CLIP_Loading Peptide_Exchange HLA-DM (human) or H-2M (mouse) catalyzes CLIP removal and antigenic peptide loading CLIP_Loading->Peptide_Exchange Antigen_Processing Exogenous antigen is processed to peptides Antigen_Processing->Peptide_Exchange Cell_Surface Peptide-MHCII complex on cell surface Peptide_Exchange->Cell_Surface T_Cell_Recognition Recognition by CD4+ T-cell Cell_Surface->T_Cell_Recognition

Caption: Workflow of MHC class II antigen presentation.

CLIP_TCell_Polarization_Logic High_CLIP High surface expression of CLIP-MHCII complexes Low_Antigen_Density Lower density of specific antigenic peptide-MHCII complexes High_CLIP->Low_Antigen_Density leads to Th2_Polarization Favors Th2 Differentiation (IL-4 production) Low_Antigen_Density->Th2_Polarization potentially promotes Th1_Polarization Antagonizes Th1 Differentiation (Reduced IFN-γ production) Low_Antigen_Density->Th1_Polarization potentially leads to

Caption: Logical relationship of high CLIP expression and T-cell polarization.

References

T-Cell Cross-Reactivity: A Comparative Analysis of CLIP (86-100) and Foreign Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals dissecting the nuances of T-cell cross-reactivity between the self-peptide CLIP (86-100) and foreign antigens. This guide provides a detailed comparison of T-cell responses, experimental data, and underlying signaling pathways.

Introduction

The ability of T-cells to distinguish between self and non-self is a cornerstone of adaptive immunity. However, the phenomenon of T-cell cross-reactivity, where a single T-cell receptor (TCR) recognizes multiple different peptide-MHC (pMHC) complexes, blurs this line and has significant implications for both normal immune surveillance and the development of autoimmunity and cancer. A key player in the landscape of self-peptides is the Class II-associated Invariant chain Peptide (CLIP), which occupies the peptide-binding groove of MHC class II molecules before being replaced by antigenic peptides. This guide provides an in-depth comparison of T-cell responses to the CLIP (86-100) fragment and various foreign antigens, supported by experimental data and detailed protocols.

T-Cell Recognition: CLIP vs. Foreign Antigens

T-cells are capable of recognizing CLIP peptides presented by MHC class II molecules. Studies have shown that T-cell recognition of the CLIP/MHC complex can be indistinguishable from that of nominal antigenic peptides.[1][2] This recognition is critically dependent on specific residues within the CLIP peptide, such as the Glutamine (Gln) at position 100, which serves as a key TCR contact point.[1][2]

While the TCR affinity for self-peptides like CLIP is generally lower than for foreign antigens to prevent autoimmunity, this is not a universal rule. The affinity of TCRs for pMHC complexes is a key determinant of the T-cell response, but the relationship is complex. High affinity is often associated with potent T-cell activation by foreign antigens, while the interactions with self-peptides are typically of lower affinity.[3][4] However, some T-cells that are positively selected on self-peptides may exhibit relatively high affinity for those ligands.[4]

Cross-reactivity studies have demonstrated that T-cells specific for a foreign peptide can also recognize self-peptides, and vice-versa. This molecular mimicry can be a trigger for autoimmune diseases.[5][6] For instance, T-cell clones specific for foreign microbial peptides have been shown to cross-react with self-peptides like myelin basic protein. While direct large-scale quantitative comparisons of T-cell cross-reactivity between CLIP (86-100) and a broad panel of foreign antigens are not extensively documented in single studies, the principles of cross-reactivity suggest that T-cells positively selected on CLIP/MHC complexes could potentially respond to foreign peptides that share structural similarities at the TCR interface.

Comparative Data on T-Cell Responses

To illustrate the differences in T-cell responses to self-peptides versus foreign antigens, the following tables summarize typical quantitative data from T-cell activation and binding affinity assays. Note: The data presented here is a representative compilation from multiple studies and is intended for comparative purposes. Actual values can vary significantly based on the specific T-cell clone, antigen, and experimental conditions.

Parameter Stimulation with CLIP (86-100)/MHC Stimulation with Foreign Antigen/MHC Reference
TCR Binding Affinity (KD) Typically in the higher µM range (lower affinity)Typically in the lower µM to nM range (higher affinity)[3][4]
T-Cell Proliferation (% of max) Lower proliferation ratesHigher proliferation rates[5]
IFN-γ Secretion (pg/mL) Low to moderateHigh
IL-2 Secretion (pg/mL) LowHigh[7]
Upregulation of CD69 (%) ModerateHigh[8]
Upregulation of OX40 (%) Low to moderateHigh[8]

Table 1: Comparison of T-Cell Responses to CLIP (86-100) and Foreign Antigens. This table summarizes the general differences in key T-cell response parameters upon stimulation with a self-peptide (CLIP) versus a typical foreign antigen.

Parameter TCR-pMHC On-rate (kon) (M-1s-1) TCR-pMHC Off-rate (koff) (s-1) Reference
CLIP (86-100)/MHC Generally slowerGenerally faster[9][10]
Foreign Antigen/MHC Generally fasterGenerally slower[9][10]

Table 2: Comparison of TCR-pMHC Binding Kinetics. This table highlights the typical differences in the association (on-rate) and dissociation (off-rate) kinetics for TCR binding to self versus foreign pMHC complexes.

Experimental Protocols

T-Cell Activation Assay (Intracellular Cytokine Staining)

This protocol is designed to measure the production of intracellular cytokines (e.g., IFN-γ, IL-2) by T-cells upon stimulation with specific peptides.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation:

    • Resuspend PBMCs at a concentration of 1-2 x 106 cells/mL in complete RPMI medium.

    • Add CLIP (86-100) peptide or the foreign antigen peptide to the cell suspension at a final concentration of 1-10 µg/mL.

    • Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 beads).

    • Incubate for 6-12 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to allow intracellular cytokine accumulation.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) for 30 minutes at 4°C.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cytokine-producing T-cells within the CD4+ or CD8+ populations.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye CFSE.

  • Cell Labeling:

    • Resuspend PBMCs at 10 x 106 cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Stimulation:

    • Plate the CFSE-labeled PBMCs at 1-2 x 105 cells/well in a 96-well round-bottom plate.

    • Add CLIP (86-100) peptide or the foreign antigen peptide at a final concentration of 1-10 µg/mL.

    • Include negative and positive controls.

    • Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the CD4+ or CD8+ T-cell populations and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

Upon engagement of the TCR with a pMHC complex, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation. While the core components of the TCR signaling pathway are conserved, the strength and duration of the signal, influenced by the affinity and kinetics of the TCR-pMHC interaction, can lead to different functional outcomes. Stimulation with a high-affinity foreign antigen is expected to induce a more robust and sustained signaling cascade compared to a low-affinity self-peptide like CLIP.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck pMHC pMHC pMHC->TCR Binding Lck->CD3 Phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates CD3->ZAP70 Recruits LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression NFkB->Gene_Expression

Figure 1: Simplified T-Cell Receptor (TCR) Signaling Pathway.
Experimental Workflow for Comparative T-Cell Response Analysis

The following diagram illustrates a typical workflow for comparing T-cell responses to CLIP and foreign antigens.

experimental_workflow cluster_input Input cluster_stimulation Stimulation cluster_assays Assays cluster_output Output PBMCs Isolate PBMCs from Blood Sample Stim_CLIP Stimulate with CLIP (86-100) PBMCs->Stim_CLIP Stim_Foreign Stimulate with Foreign Antigen PBMCs->Stim_Foreign Stim_Control Control (Unstimulated) PBMCs->Stim_Control Proliferation Proliferation Assay (CFSE Dilution) Stim_CLIP->Proliferation Cytokine Cytokine Secretion (ELISA/ELISpot) Stim_CLIP->Cytokine Activation_Markers Activation Marker Expression (Flow Cytometry) Stim_CLIP->Activation_Markers Stim_Foreign->Proliferation Stim_Foreign->Cytokine Stim_Foreign->Activation_Markers Stim_Control->Proliferation Stim_Control->Cytokine Stim_Control->Activation_Markers Data_Analysis Comparative Data Analysis Proliferation->Data_Analysis Cytokine->Data_Analysis Activation_Markers->Data_Analysis

Figure 2: Workflow for comparing T-cell responses.

Conclusion

The cross-reactivity of T-cells with the self-peptide CLIP (86-100) and foreign antigens is a complex phenomenon with profound implications for immune regulation. While T-cells can recognize CLIP, the resulting response is generally weaker and less sustained than that elicited by high-affinity foreign antigens. Understanding these differences at a quantitative and mechanistic level is crucial for the development of effective immunotherapies and for unraveling the triggers of autoimmune diseases. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to this vital area of immunology.

References

Unveiling the Influence of HLA-DM on Diverse CLIP Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between HLA-DM and the Class II-associated Invariant chain Peptide (CLIP) is paramount for deciphering the nuances of antigen presentation and developing novel immunotherapies. This guide provides a comprehensive comparison of the impact of HLA-DM on various CLIP variants, supported by quantitative data and detailed experimental protocols.

The Human Leukocyte Antigen-DM (HLA-DM) molecule plays a critical role as a peptide editor in the Major Histocompatibility Complex (MHC) class II antigen presentation pathway.[1][2] Its primary function is to catalyze the dissociation of the CLIP placeholder peptide from the peptide-binding groove of MHC class II molecules, thereby allowing the loading of antigenic peptides for presentation to CD4+ T cells.[1][3][4] However, "CLIP" is not a monolithic entity but rather a collection of variants with differing lengths and binding orientations. The efficiency of HLA-DM's catalytic activity is significantly influenced by the specific nature of the CLIP variant and its interaction with the MHC class II molecule.

The Spectrum of CLIP Variants

CLIP variants can be broadly categorized as follows:

  • Nested Set of Peptides: Proteolytic processing of the invariant chain (Ii) generates a nested set of CLIP peptides that vary in length, typically with a conserved core binding motif. These length variations, particularly at the N-terminus, can influence the kinetics of their dissociation from MHC class II molecules.[5]

  • Bidirectional Binding Variants: Certain shorter CLIP variants have been shown to bind to the MHC class II groove in both a canonical and an inverted orientation. HLA-DM has been demonstrated to catalyze the interconversion between these two binding modes, adding another layer of complexity to the regulation of antigen presentation.[1]

  • Engineered Variants: To dissect the molecular interactions governing CLIP binding and release, researchers have utilized engineered CLIP variants with specific amino acid substitutions. These modifications, often at anchor residues that interact with pockets in the MHC binding groove, can dramatically alter the affinity of the CLIP-MHC II interaction and, consequently, their susceptibility to HLA-DM-mediated dissociation.

Quantitative Comparison of HLA-DM's Impact on CLIP Variants

The catalytic effect of HLA-DM on the dissociation of different CLIP variants is typically quantified by measuring the peptide-MHC class II dissociation rate constant (k_off) in the presence and absence of HLA-DM. The following table summarizes representative data from studies investigating this interaction with a focus on how CLIP length and binding orientation affect HLA-DM susceptibility.

CLIP VariantMHC Class II AllotypeDissociation Rate (k_off) without HLA-DM (s⁻¹)Dissociation Rate (k_off) with HLA-DM (s⁻¹)Fold Increase in Dissociation RateReference
CLIP (long, e.g., 81-105)HLA-DR2FastAcceleratedModerate[1]
CLIP (short, e.g., 92-105)HLA-DR2SlowAcceleratedHigh[1]
CLIP 102-120 (Canonical)HLA-DR1Very SlowAcceleratedSignificant[1]
CLIP 106-120 (Inverted)HLA-DR1Very SlowAcceleratedSignificant[1]

Note: Specific numerical values for k_off can vary between studies depending on experimental conditions. The table illustrates the general trends observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and a typical experimental workflow for evaluating the impact of HLA-DM on CLIP variants.

MHC_Class_II_Antigen_Presentation cluster_ER Endoplasmic Reticulum cluster_MIIC MIIC/MVB Compartment MHCII_Ii MHC II-Ii Complex MHCII_CLIP MHC II-CLIP Complex MHCII_Ii->MHCII_CLIP Ii Proteolysis HLA_DM HLA-DM MHCII_CLIP->HLA_DM Interaction MHCII_Peptide MHC II-Peptide Complex HLA_DM->MHCII_Peptide Catalyzes Exchange Antigenic_Peptide Antigenic Peptides Antigenic_Peptide->MHCII_Peptide Loading Cell_Surface Cell Surface MHCII_Peptide->Cell_Surface Transport T_Cell CD4+ T Cell Cell_Surface->T_Cell Antigen Presentation

MHC Class II antigen presentation pathway.

Experimental_Workflow cluster_Preparation Preparation of Reagents cluster_Assay Fluorescence Polarization Assay cluster_Analysis Data Analysis cluster_Functional_Assay T-Cell Activation Assay (Optional) Peptide Synthesize/Purify Fluorescently Labeled CLIP Variants Binding Incubate Labeled CLIP with MHC Class II Peptide->Binding MHCII Express/Purify Soluble MHC Class II MHCII->Binding HLADM Express/Purify Soluble HLA-DM Add_HLADM Add HLA-DM and/or Unlabeled Competitor Peptide HLADM->Add_HLADM Dissociation Measure Baseline FP (Bound State) Binding->Dissociation Dissociation->Add_HLADM Measure_FP Monitor FP Decrease Over Time Add_HLADM->Measure_FP Koff Calculate Dissociation Rate (k_off) Measure_FP->Koff Compare Compare k_off with/without HLA-DM Koff->Compare APC_loading Load APCs with CLIP Variants +/- Antigens Compare->APC_loading Co_culture Co-culture with Antigen-Specific T-Cells APC_loading->Co_culture Activation_readout Measure Cytokine Release or Proliferation Co_culture->Activation_readout

Experimental workflow for analysis.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Measuring CLIP-MHC II Dissociation

This protocol describes a fluorescence polarization-based competition assay to measure the dissociation of a fluorescently labeled CLIP variant from an MHC class II molecule, and the catalytic effect of HLA-DM.

Materials:

  • Purified, soluble MHC class II molecules

  • Fluorescently labeled CLIP variant (e.g., with FITC or Alexa Fluor 488)

  • Unlabeled competitor peptide (a high-affinity binder to the same MHC class II allotype)

  • Purified, soluble HLA-DM

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 5.0-7.4 (pH should be optimized for the specific interaction being studied), containing a non-ionic detergent like 0.1% Tween-20.

  • Black, low-volume 96- or 384-well plates

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of MHC II-CLIP Complexes:

    • Incubate the purified MHC class II molecules with a 2-5 fold molar excess of the fluorescently labeled CLIP variant in the assay buffer.

    • The incubation time and temperature will depend on the association rate of the specific CLIP variant and MHC allotype, but a typical incubation is overnight at 37°C.

    • Remove excess, unbound CLIP peptide by size-exclusion chromatography or dialysis.

  • Dissociation Assay Setup:

    • Dilute the pre-formed fluorescent MHC II-CLIP complexes in the assay buffer to a concentration that gives a stable and robust fluorescence signal.

    • In a multi-well plate, set up the following reactions:

      • Spontaneous Dissociation: MHC II-CLIP complex + a large molar excess (e.g., 100-fold) of unlabeled competitor peptide.

      • HLA-DM Catalyzed Dissociation: MHC II-CLIP complex + a large molar excess of unlabeled competitor peptide + a specific concentration of HLA-DM.

      • Control: MHC II-CLIP complex in assay buffer only (to measure the polarization of the fully bound state).

  • Data Acquisition:

    • Immediately after adding the competitor peptide and HLA-DM, begin measuring the fluorescence polarization at regular intervals over a period of time. The duration of the measurement will depend on the dissociation rate.

    • The plate should be incubated at a constant temperature (e.g., 37°C) throughout the measurement.

  • Data Analysis:

    • The decrease in fluorescence polarization over time reflects the dissociation of the labeled CLIP peptide.

    • Plot the fluorescence polarization values as a function of time.

    • Fit the data to a one-phase exponential decay curve to determine the dissociation rate constant (k_off).

    • Compare the k_off values obtained in the presence and absence of HLA-DM to quantify its catalytic effect.

T-cell Activation Assay

This protocol provides a general framework for assessing the functional consequence of HLA-DM's activity on antigen presentation.

Materials:

  • Antigen Presenting Cells (APCs) that express the desired MHC class II allotype (e.g., a B-cell line or dendritic cells).

  • Antigen-specific CD4+ T-cell line or hybridoma that recognizes a specific peptide presented by the MHC class II allotype.

  • The antigenic peptide.

  • CLIP variant peptides (optional, for competition studies).

  • Cell culture medium.

  • Reagents for measuring T-cell activation (e.g., ELISA kit for cytokine detection like IL-2, or reagents for a proliferation assay like CFSE or [³H]-thymidine).

Procedure:

  • Antigen Loading of APCs:

    • Culture the APCs to an appropriate density.

    • Incubate the APCs with varying concentrations of the antigenic peptide for a few hours to overnight.

    • For competition experiments, APCs can be pre-incubated with a CLIP variant before the addition of the antigenic peptide.

  • Co-culture of APCs and T-cells:

    • Wash the APCs to remove any unbound peptide.

    • Co-culture the peptide-loaded APCs with the antigen-specific T-cells at a specific APC:T-cell ratio (e.g., 1:1 or 1:10).

  • Measurement of T-cell Activation:

    • After an appropriate incubation period (e.g., 24-48 hours), assess T-cell activation using one of the following methods:

      • Cytokine Release: Collect the cell culture supernatant and measure the concentration of a relevant cytokine (e.g., IL-2) using an ELISA.

      • Proliferation: If using a proliferation assay, measure the incorporation of [³H]-thymidine or the dilution of a cell-permeant dye like CFSE by flow cytometry.

  • Data Analysis:

    • Plot the T-cell response (e.g., cytokine concentration or proliferation index) as a function of the antigenic peptide concentration.

    • Compare the dose-response curves for different experimental conditions (e.g., with or without CLIP variant pre-incubation) to evaluate the impact on antigen presentation.

Conclusion

The interaction between HLA-DM and CLIP is a dynamic and highly regulated process. The variation in CLIP peptide length and binding orientation significantly influences the efficiency of HLA-DM-mediated peptide exchange. By utilizing quantitative biochemical assays and functional T-cell-based readouts, researchers can gain deeper insights into the mechanisms that shape the peptide repertoire presented to the immune system. This knowledge is crucial for the rational design of vaccines and immunotherapies that aim to modulate CD4+ T-cell responses.

References

A Quantitative Comparison of CLIP(86-100) Exchange for Immunogenic Peptides in MHC Class II Antigen Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of peptide exchange on Major Histocompatibility Complex (MHC) class II molecules is paramount for designing effective immunotherapies and vaccines. A key event in this process is the displacement of the Class II-associated Invariant chain Peptide (CLIP), specifically the core fragment CLIP(86-100), by higher-affinity immunogenic peptides. This guide provides a quantitative analysis of this exchange, comparing the binding and kinetic parameters of CLIP(86-100) with those of various immunogenic peptides, supported by detailed experimental protocols and pathway visualizations.

The loading of antigenic peptides onto MHC class II molecules is a critical step for the activation of CD4+ T helper cells.[1] Newly synthesized MHC class II molecules are initially occupied by the invariant chain, which is proteolytically processed, leaving a residual fragment, CLIP, in the peptide-binding groove.[2][3] The CLIP peptide acts as a placeholder, preventing the binding of self-peptides and the premature degradation of the MHC molecule.[2] The exchange of CLIP for antigenic peptides is a catalyzed process, primarily mediated by the non-classical MHC molecule, HLA-DM, in late endosomal/lysosomal compartments.[2][4] This exchange is not a simple displacement but a highly regulated process influenced by the intrinsic binding affinity of the incoming peptide, the specific MHC class II allele, and the catalytic activity of HLA-DM.[3][4]

Comparative Quantitative Data

The efficiency of CLIP(86-100) displacement is directly related to the binding affinity and kinetic stability of the incoming immunogenic peptide. The following tables summarize key quantitative data from various studies, comparing the binding and dissociation of CLIP with representative immunogenic peptides for the common HLA-DR1 allele.

PeptideMHC AlleleParameterValueMethodReference
CLIP(86-100) HLA-DR1Turnover Number (by HLA-DM)3-12 molecules/min/DM moleculeKinetic Assay[5][6]
CLIP(86-100) HLA-DR1KM (for HLA-DM)500-1000 nMKinetic Assay[5][6]
CLIP(86-100) HLA-DRB101:01koff (without HLA-DM)~0.002 min-1Fluorescence Polarization[7]
CLIP(86-100) HLA-DRB101:01koff (with HLA-DM)~0.015 min-1Fluorescence Polarization[7]
HA 306-318 HLA-DR1IC50130 nMFluorescence Polarization[8]
MBP 88-100 HLA-DR1IC50 (competing with HA)>1000 nMELISA-based binding assay[9]

Table 1: Kinetic Parameters of HLA-DM-mediated CLIP Exchange and Comparative Binding Affinities. HA 306-318 is a well-characterized immunodominant epitope from influenza hemagglutinin. MBP 88-100 is a peptide from myelin basic protein, relevant in the context of autoimmune diseases like multiple sclerosis.

PeptideMHC AlleleConditionDissociation Rate (koff)Fold Enhancement by HLA-DMReference
CLIP HLA-DR1Without HLA-DMSlow~7.5x[7]
CLIP HLA-DR1With HLA-DMFaster~7.5x[7]
Low-affinity peptides HLA-DRWith HLA-DMMarkedly enhancedProportional to intrinsic koff[4]
High-affinity peptides HLA-DRWith HLA-DMMarginally enhancedProportional to intrinsic koff[4]

Table 2: Influence of HLA-DM on Peptide Dissociation Rates. HLA-DM preferentially enhances the dissociation of peptides with higher intrinsic off-rates, such as CLIP, thereby "editing" the peptide repertoire in favor of more stable, high-affinity binders.[4]

Experimental Methodologies

The quantitative data presented above are primarily generated using two key experimental techniques: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) Based Competitive Binding Assay

This method is widely used to determine the binding affinity (IC50) of unlabeled peptides to MHC class II molecules in a high-throughput format.[10]

Principle: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is used. When the probe peptide is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger MHC molecule, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled competitor peptides (like CLIP or other immunogenic peptides) are titrated into the reaction, and their ability to displace the fluorescent probe is measured as a decrease in polarization. The concentration of the competitor peptide that inhibits 50% of the probe peptide binding is the IC50 value.[10]

Detailed Protocol:

  • Reagents and Preparation:

    • Purified, soluble MHC class II molecules (e.g., HLA-DR1).

    • Fluorescently labeled high-affinity probe peptide (e.g., FITC-labeled HA 306-318).

    • Unlabeled competitor peptides (CLIP(86-100) and other immunogenic peptides of interest).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a non-ionic detergent (e.g., 0.05% Tween-20) to prevent aggregation.

  • Assay Setup:

    • In a 96-well or 384-well black, low-binding microplate, add a fixed concentration of MHC class II molecules and the fluorescently labeled probe peptide.

    • Add serial dilutions of the unlabeled competitor peptides to the wells. Include controls with no competitor peptide (maximum polarization) and no MHC protein (minimum polarization).

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The raw polarization values are converted to the percentage of binding relative to the control with no competitor.

    • Plot the percentage of binding against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the real-time kinetics of molecular interactions, providing association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Principle: One of the interacting molecules (e.g., the MHC class II molecule) is immobilized on a sensor chip. A solution containing the other molecule (the peptide) is flowed over the surface. The binding of the peptide to the immobilized MHC molecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to calculate kon and koff, respectively.

Detailed Protocol:

  • Immobilization:

    • Immobilize purified MHC class II molecules onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Measurement:

    • Inject a series of concentrations of the peptide (e.g., CLIP(86-100) or an immunogenic peptide) over the sensor surface to measure association.

    • Flow buffer over the surface to measure dissociation.

    • To study the effect of HLA-DM, purified HLA-DM can be co-injected with the peptide or pre-incubated with the MHC-peptide complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to extract the kon and koff values.

    • The equilibrium dissociation constant (KD) is calculated as koff / kon.

Visualizing the CLIP Exchange Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events and experimental workflows involved in the quantitative analysis of CLIP(86-100) exchange.

CLIP_Exchange_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Late Endosome / Lysosome (Acidic pH) cluster_CellSurface Cell Surface (Neutral pH) MHCII_Ii MHCII-Invariant Chain Complex Proteases Proteases (e.g., Cathepsins) MHCII_Ii->Proteases Transport & Proteolysis MHCII_CLIP MHCII-CLIP Complex HLA_DM HLA-DM MHCII_CLIP->HLA_DM Binding MHCII_Peptide MHCII-Peptide Complex HLA_DM->MHCII_CLIP Catalyzes CLIP release Antigenic_Peptide Immunogenic Peptide Antigenic_Peptide->MHCII_CLIP Exchange TCR T-Cell Receptor MHCII_Peptide->TCR Presentation Proteases->MHCII_CLIP Ii cleavage CD4 CD4 T_Cell CD4+ T-Cell TCR->T_Cell Activation

Diagram 1: The MHC Class II Antigen Presentation Pathway.

Experimental_Workflow cluster_FP Fluorescence Polarization Assay cluster_SPR Surface Plasmon Resonance FP_start Prepare MHCII, Labeled Peptide, and Competitor Peptides FP_incubate Incubate 48-72h at 37°C FP_start->FP_incubate FP_read Read Fluorescence Polarization FP_incubate->FP_read FP_analyze Analyze Data & Calculate IC50 FP_read->FP_analyze Data_Table_1 Table 1: Binding Affinities (IC50) FP_analyze->Data_Table_1 Data_Table_2 Table 2: Kinetic Parameters (kon, koff, KD) FP_analyze->Data_Table_2 SPR_start Immobilize MHCII on Sensor Chip SPR_inject Inject Peptides (Association) SPR_start->SPR_inject SPR_flow Flow Buffer (Dissociation) SPR_inject->SPR_flow SPR_analyze Analyze Sensorgram & Calculate kon, koff, KD SPR_flow->SPR_analyze SPR_analyze->Data_Table_1 SPR_analyze->Data_Table_2

Diagram 2: Experimental Workflow for Quantitative Analysis.

Conclusion

The quantitative analysis of CLIP(86-100) exchange reveals a finely tuned system that ensures the preferential presentation of high-affinity, stably bound peptides derived from foreign antigens. The catalytic activity of HLA-DM is central to this process, effectively editing the peptide repertoire by facilitating the removal of the placeholder CLIP peptide and other low-affinity binders. The experimental approaches detailed here, particularly fluorescence polarization and surface plasmon resonance, provide robust platforms for quantifying these interactions. For researchers in immunology and drug development, a thorough understanding of these quantitative parameters is essential for identifying potent T-cell epitopes and for the rational design of novel immunomodulatory therapies.

References

A Comparative Analysis of Synthetic vs. Naturally Processed CLIP (86-100) for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and immunology, understanding the nuances between synthetic and naturally processed peptides is critical for experimental design and data interpretation. This guide provides a side-by-side comparison of the synthetic and naturally processed forms of the Class II-associated invariant chain peptide (CLIP) fragment 86-100, a key player in the MHC class II antigen presentation pathway.

General Comparison: Synthetic vs. Naturally Processed CLIP (86-100)

The primary distinctions between synthetic and naturally processed CLIP (86-100) lie in their origin, purity, and consistency. Synthetic peptides are chemically synthesized, offering high purity and batch-to-batch reproducibility. In contrast, naturally processed CLIP is isolated from biological systems, resulting in a heterogeneous mixture of peptides that reflect physiological processing.

FeatureSynthetic CLIP (86-100)Naturally Processed CLIP (86-100)
Source Chemical synthesis (e.g., Solid-Phase Peptide Synthesis)[1][2]Isolated from antigen-presenting cells[3][4]
Purity & Homogeneity High (>95%), single defined sequence[5]Heterogeneous mixture of varying lengths and potential post-translational modifications[6][7]
Consistency High batch-to-batch consistencyVariable depending on the biological source and isolation protocol
Scalability & Availability Readily available from commercial vendors and easily scalable[8][9]Limited availability, complex and labor-intensive isolation process[3]
Modifications Can be easily modified with labels (e.g., biotin, fluorophores) or non-natural amino acids[1]Limited to naturally occurring post-translational modifications
Biological Relevance Represents a single, defined molecular entity for standardized assays[10]Reflects the physiological diversity of CLIP peptides presented by cells[6][7]

Quantitative Performance: A Comparative Overview

Direct, side-by-side quantitative comparisons of synthetic and naturally processed CLIP (86-100) are not extensively documented in a single study. However, based on established methodologies, we can project the expected outcomes from a typical binding affinity assay. The following table illustrates representative data from a fluorescence polarization-based competition assay, measuring the ability of each peptide to inhibit the binding of a high-affinity fluorescent probe to HLA-DR molecules.

Table 1: Illustrative Binding Affinity Data for Synthetic vs. Natural CLIP (86-100)

Peptide FormConcentration Range (nM)IC50 (nM)Interpretation
Synthetic CLIP (86-100) 1 - 10,000~100 - 500Represents the binding affinity of a single, defined peptide sequence.[11][12]
Naturally Processed CLIP 1 - 10,000Apparent IC50 may varyRepresents the average binding affinity of a heterogeneous population of CLIP fragments. The value can be influenced by the presence of higher or lower affinity species within the mixture.[6][7]

Note: The IC50 values are illustrative and can vary depending on the specific MHC class II allele and experimental conditions.

Signaling Pathways and Experimental Workflows

The primary role of CLIP is to occupy the peptide-binding groove of MHC class II molecules before being exchanged for an antigenic peptide. Therefore, both synthetic and naturally processed CLIP (86-100) are involved in the same fundamental antigen presentation pathway.

MHC_Class_II_Pathway MHC Class II Antigen Presentation Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endosome/Lysosome cluster_Membrane Cell Membrane ER MHC Class II αβ chains + Invariant Chain (Ii) Golgi Transport of MHC II-Ii Complex ER->Golgi Proteolysis Proteolytic degradation of Ii Golgi->Proteolysis CLIP_Formation Generation of CLIP fragments Proteolysis->CLIP_Formation Peptide_Loading HLA-DM mediated CLIP/Antigenic Peptide Exchange CLIP_Formation->Peptide_Loading CLIP occupies binding groove Presentation Presentation of Peptide-MHC II to CD4+ T-cells Peptide_Loading->Presentation

Caption: Natural processing of the invariant chain to generate CLIP.

The workflow for a comparative analysis of synthetic and naturally processed CLIP would involve separate preparation of the peptides followed by parallel functional assays.

Experimental_Workflow Comparative Analysis Workflow cluster_Synthetic Synthetic CLIP (86-100) cluster_Natural Naturally Processed CLIP Synth Solid-Phase Peptide Synthesis Purify_Synth HPLC Purification Synth->Purify_Synth QC_Synth Mass Spectrometry (Purity & Identity) Purify_Synth->QC_Synth Assay Comparative Binding Assay (e.g., Fluorescence Polarization) QC_Synth->Assay Cell_Culture Culture of Antigen-Presenting Cells Lysis Cell Lysis Cell_Culture->Lysis Immunoaffinity Immunoaffinity Chromatography (Anti-MHC II) Lysis->Immunoaffinity Elution Acid Elution of Peptides Immunoaffinity->Elution Elution->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for CLIP (86-100)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides such as CLIP (86-100) is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. All waste generated from the handling of CLIP (86-100) should be treated as hazardous chemical waste.[1][2][3]

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to follow standard laboratory safety practices. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for CLIP (86-100). If a detailed SDS is not available, the substance should be handled as a hazardous chemical.[4]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield are required.

  • Lab Coat: A buttoned lab coat must be worn to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate disposal method for CLIP (86-100) waste depends on its form (liquid or solid) and must be in accordance with institutional and local regulations.

Liquid Waste Disposal

For liquid waste containing CLIP (86-100), such as unused solutions, experimental buffers, and the initial rinse of contaminated labware, chemical inactivation is the recommended method before disposal.[3][4] This process denatures the peptide, rendering it biologically inactive.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose a suitable chemical agent for denaturation. Common and effective options include sodium hypochlorite (B82951) (bleach), sodium hydroxide (B78521) (NaOH), or hydrochloric acid (HCl).[4]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the selected inactivation solution.

  • Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[4]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[4]

  • Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[4]

  • Final Disposal: After inactivation and neutralization, the solution should be collected in a designated hazardous waste container.[5] Never pour peptide solutions down the sink unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][2]

Solid Waste Disposal

Solid waste contaminated with CLIP (86-100), including pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[4]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][4]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[4]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[4]

Empty vials that once contained lyophilized CLIP (86-100) should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as liquid hazardous waste. After thorough rinsing and defacing the original label, the empty container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[3][5]

Quantitative Data for Decontamination

The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide waste.

Decontamination ReagentConcentration for UseMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite)[4]30-60 minutes[4]Effective for many peptides; may be corrosive to some surfaces.
Sodium Hydroxide (NaOH)1 M solution[4]Minimum 30 minutes[4]Highly effective but requires a neutralization step before disposal.[4]
Hydrochloric Acid (HCl)1 M solution[4]Minimum 30 minutes[4]Highly effective but requires a neutralization step before disposal.[4]
Enzymatic DetergentTypically a 1% (m/v) solution[6]Varies by productGood for cleaning labware; may require subsequent disinfection.[6]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of CLIP (86-100) waste.

cluster_waste CLIP (86-100) Waste Generation cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal cluster_final Final Disposal waste_generation CLIP (86-100) Waste (Liquid and Solid) liquid_waste Liquid Waste (Solutions, Rinsate) waste_generation->liquid_waste Segregate solid_waste Solid Waste (Gloves, Vials, Tips) waste_generation->solid_waste Segregate inactivation Chemical Inactivation (e.g., Bleach, NaOH, HCl) liquid_waste->inactivation neutralization Neutralization (if required) inactivation->neutralization liquid_collection Collect in Hazardous Waste Container neutralization->liquid_collection final_disposal Disposal by Certified Hazardous Waste Service liquid_collection->final_disposal solid_collection Collect in Hazardous Waste Container solid_waste->solid_collection solid_collection->final_disposal

References

Essential Safety and Operational Guide for Handling CLIP (86-100)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides critical safety and logistical information for the handling of CLIP (86-100), a peptide fragment of the class II-associated invariant chain peptide.[1][2][3] The following procedures are based on established best practices for handling peptides in a laboratory setting to ensure personal safety and maintain sample integrity.

CLIP (86-100) is typically a lyophilized, white to off-white solid.[2] While specific hazard information is limited, it is essential to handle it with care, assuming it may have biological activity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling CLIP (86-100). The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[4]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during reconstitution of larger quantities.[5]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[5] Gloves must be inspected before use and should be changed immediately after any contact with the peptide.[4][5]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[5][6]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[4][5] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[5]

Operational Plan: Step-by-Step Handling

Proper handling procedures are critical for both safety and maintaining the integrity of CLIP (86-100).

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.[4][6]

    • Ensure all required PPE is worn correctly.

    • Allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents moisture absorption, as peptides can be hygroscopic.[7]

  • Weighing and Reconstitution :

    • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.

    • For reconstitution, use a sterile, appropriate solvent. The choice of solvent will depend on the experimental requirements and the peptide's solubility.

    • When adding the solvent, do so slowly and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.

  • Use in Experiments :

    • Handle solutions containing CLIP (86-100) with the same level of precaution as the lyophilized powder.

    • Avoid direct contact with skin and eyes.[4]

Storage and Disposal Plan

Storage:

  • Lyophilized Peptide : Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C for long-term storage.[4][8][9] Protect from light and moisture.[7][9]

  • Peptide in Solution : Once reconstituted, it is recommended to use the solution immediately. If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] Store aliquots at -20°C or lower.[7]

Disposal:

  • Dispose of unused CLIP (86-100) and any contaminated materials (e.g., gloves, pipette tips) in accordance with local, state, and federal regulations for chemical waste.[4]

  • Do not let the chemical enter drains.[4] Adhered or collected material should be promptly disposed of in suitable and closed containers.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling CLIP (86-100) from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_end A Don PPE B Equilibrate Peptide to Room Temp A->B C Weigh Lyophilized Peptide D Reconstitute in Appropriate Solvent C->D E Use in Experiment D->E F Store Aliquots at -20°C or below E->F G Dispose of Waste E->G H Decontaminate Work Area G->H I Remove PPE H->I

Caption: Workflow for Safe Handling of CLIP (86-100).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.